molecular formula C7H12ClF2N B1398775 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1254104-06-7

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1398775
CAS No.: 1254104-06-7
M. Wt: 183.63 g/mol
InChI Key: NGTCPVASXFKEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTCPVASXFKEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254104-06-7
Record name 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Tropane Scaffolds in Modern Drug Discovery

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry. It forms the core of numerous biologically active compounds, including atropine and cocaine, which exert profound effects on the central and peripheral nervous systems.[1] The strategic introduction of fluorine atoms into such scaffolds has become a powerful tool in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2]

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a key building block for the synthesis of novel therapeutic agents. The gem-difluoro group at the C3 position serves as a bioisostere for a carbonyl or hydroxyl group, modulating the local electronic environment and conformational properties of the molecule without significantly increasing steric bulk. This guide provides a comprehensive, three-stage synthesis pathway for this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols. Our approach is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a rationale for each synthetic step.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the readily available nortropinone. To ensure chemoselectivity in the subsequent fluorination step, the secondary amine of the tropane core is first protected. The protected ketone then undergoes geminal difluorination, followed by deprotection of the amine and formation of the final hydrochloride salt.

synthesis_workflow cluster_0 PART 1: Protection cluster_1 PART 2: Fluorination cluster_2 PART 3: Deprotection & Salt Formation Nortropinone Nortropinone Hydrochloride BocProtection Boc Protection Nortropinone->BocProtection (Boc)₂O, Et₃N NBocNortropinone N-Boc-Nortropinone BocProtection->NBocNortropinone Fluorination Geminal Difluorination NBocNortropinone->Fluorination DAST, DCM NBocDifluoro N-Boc-3,3-difluoro-8- azabicyclo[3.2.1]octane Fluorination->NBocDifluoro Deprotection Deprotection & HCl Salt Formation NBocDifluoro->Deprotection HCl in Dioxane FinalProduct 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride Deprotection->FinalProduct boc_protection_mechanism cluster_mech Mechanism of Boc Protection Nortropinone_HCl Nortropinone Hydrochloride Nortropinone_free Nortropinone (Free Base) Nortropinone_HCl->Nortropinone_free Et₃N Intermediate Tetrahedral Intermediate Nortropinone_free->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate NBocNortropinone N-Boc-Nortropinone Intermediate->NBocNortropinone Collapse of Intermediate dast_fluorination_mechanism cluster_mech_fluorination Mechanism of DAST Fluorination NBocNortropinone N-Boc-Nortropinone ActivatedCarbonyl Activated Carbonyl Intermediate NBocNortropinone->ActivatedCarbonyl Activation DAST DAST DAST->ActivatedCarbonyl FluorinatedIntermediate α-Fluoroalkoxy Intermediate ActivatedCarbonyl->FluorinatedIntermediate Fluoride Attack NBocDifluoro N-Boc-3,3-difluoro-8- azabicyclo[3.2.1]octane FluorinatedIntermediate->NBocDifluoro Elimination deprotection_salt_formation cluster_mech_deprotection Mechanism of Deprotection and Salt Formation NBocDifluoro N-Boc-3,3-difluoro-8- azabicyclo[3.2.1]octane ProtonatedBoc Protonated Intermediate NBocDifluoro->ProtonatedBoc HCl FreeAmine 3,3-Difluoro-8-azabicyclo[3.2.1]octane (Free Base) ProtonatedBoc->FreeAmine Cleavage FinalProduct 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride FreeAmine->FinalProduct HCl

References

An In-depth Technical Guide to the Anticipated Mechanism of Action of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a fluorinated tropane analog. The tropane alkaloid structure is a recurring motif in a range of pharmacologically active compounds, renowned for their interactions with the central nervous system.[1][2][3] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. While this compound is primarily utilized as a synthetic intermediate, its structural features strongly suggest that its derivatives will exhibit significant activity as modulators of monoamine transporters. This guide will provide an in-depth analysis of the anticipated mechanism of action of compounds derived from this scaffold, based on the extensive body of research on tropane analogs.

Core Molecular Target: The Monoamine Transporters

The primary targets for tropane-based compounds are the monoamine transporters (MATs), a family of solute carrier 6 (SLC6) proteins.[4] These transporters are responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of neurotransmission. The key members of this family are:

  • Dopamine Transporter (DAT, SLC6A3)

  • Norepinephrine Transporter (NET, SLC6A2)

  • Serotonin Transporter (SERT, SLC6A4)

Cocaine, a prototypical tropane alkaloid, exerts its psychostimulant effects by inhibiting all three of these transporters, leading to an accumulation of monoamines in the synapse.[2][4] The development of tropane derivatives has often focused on achieving selectivity for one transporter over the others to create more targeted therapeutic effects and to mitigate the addictive potential associated with broad-spectrum inhibitors like cocaine.[4][5]

The Role of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core provides a rigid framework that correctly orients substituents to fit within the binding pockets of the monoamine transporters. The introduction of geminal fluorine atoms at the 3-position is anticipated to have several key effects:

  • Altered Basicity: The electron-withdrawing nature of the fluorine atoms will likely reduce the basicity of the tropane nitrogen. This can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.

  • Modified Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with electron-deficient aromatic rings of amino acid residues within the transporter's binding site. This can lead to enhanced binding affinity.

  • Increased Metabolic Stability: The fluorine substitution can block sites of oxidative metabolism, prolonging the half-life of the compound in vivo.

Derivatives of 3,3-Difluoro-8-azabicyclo[3.2.1]octane are expected to function as inhibitors of monoamine reuptake. The specific selectivity profile (i.e., DAT vs. SERT vs. NET) will be determined by the nature of the other substituents on the tropane ring.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of monoamine transporter inhibition by a tropane derivative.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Tropane 3,3-Difluoro-8-azabicyclo[3.2.1]octane Derivative Tropane->DAT Inhibition Dopamine->DAT Receptor Dopamine Receptor Dopamine->Receptor Binding & Signal Transduction

Caption: Inhibition of Dopamine Reuptake by a Tropane Derivative.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of a novel derivative of 3,3-Difluoro-8-azabicyclo[3.2.1]octane, a series of in vitro and in vivo experiments are necessary.

1. Radioligand Binding Assays

These assays determine the affinity of the test compound for the monoamine transporters.

  • Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, and NET.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the human recombinant transporters (e.g., HEK293 cells).

    • Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays

These functional assays measure the ability of the test compound to inhibit the transport of monoamines.

  • Objective: To determine the potency (IC₅₀) of the test compound in blocking the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

    • After a short incubation period, terminate the reaction by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC₅₀ value for the inhibition of uptake.

Experimental Workflow Diagram

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Synthesize 3,3-Difluoro-8-azabicyclo[3.2.1]octane Derivative B Radioligand Binding Assays (DAT, SERT, NET) A->B C Synaptosomal Uptake Assays (DA, 5-HT, NE) A->C D Determine Ki and IC50 Values B->D C->D E Microdialysis in Rodents D->E Select Lead Candidates F Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) E->F

Caption: Experimental Workflow for Characterizing Novel Tropane Analogs.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for a series of derivatives based on the 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold, illustrating how different substituents might affect transporter affinity and selectivity.

CompoundR-GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Derivative A -CH₃1525018016.712.0
Derivative B -CH₂CH₂Ph5500350100.070.0
Derivative C -COOCH₃25301501.26.0

While this compound itself is not an active pharmaceutical ingredient, its core structure is of significant interest to medicinal chemists. Derivatives incorporating this fluorinated tropane scaffold are strongly predicted to act as inhibitors of monoamine transporters. The precise pharmacological profile, including potency and selectivity for DAT, SERT, and NET, will be highly dependent on the nature of the other chemical moieties attached to the core. The experimental workflows outlined in this guide provide a robust framework for the comprehensive characterization of such novel compounds, paving the way for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.

References

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous neurologically active agents. This guide delves into a specific, modern iteration of this privileged core: the 3,3-difluoro-8-azabicyclo[3.2.1]octane system. The introduction of a geminal difluoro group at the C3 position is a strategic chemical maneuver designed to enhance key drug-like properties. This modification can profoundly influence molecular conformation, basicity (pKa), metabolic stability, and target binding affinity, offering a powerful tool for overcoming common challenges in drug discovery. We will explore the synthetic rationale for creating these molecules, their detailed characterization, and their primary application as potent and selective modulators of central nervous system targets, particularly monoamine transporters. This document serves as a technical primer, providing both foundational knowledge and actionable protocols for researchers aiming to leverage this promising chemical scaffold.

The Strategic Imperative: Why Gem-Difluorination of the Tropane Core?

The tropane skeleton is a rigid, bicyclic structure that effectively orients substituents in three-dimensional space, making it ideal for precise interactions with biological targets. However, parent tropane analogs can suffer from metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine, medicinal chemistry's most versatile element, is a well-established strategy to mitigate these issues.[1]

The specific choice of a 3,3-difluoro substitution is not arbitrary. It is a sophisticated bioisosteric replacement for a carbonyl or hydroxyl group, or even a methylene group, with distinct causal effects:[2][3]

  • Metabolic Blocking: The C3 position of the tropane ring is susceptible to metabolic oxidation. The chemically inert C-F bonds effectively block this metabolic pathway, which can increase the compound's half-life and oral bioavailability.[1][4]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[5] This effect, transmitted through the carbon skeleton, lowers the pKa of the basic N8 nitrogen atom. A lower pKa can reduce unwanted hERG channel interactions and improve membrane permeability, enhancing blood-brain barrier penetration for CNS targets.[5][6]

  • Conformational Constraint: The steric bulk of the two fluorine atoms, while modest, can influence the conformational equilibrium of the bicyclic system, potentially locking it into a more bioactive conformation for a specific target.[5]

  • Enhanced Target Binding: The polarized C-F bond can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's binding pocket, thereby increasing ligand affinity and potency.[1][7]

This strategic fluorination transforms the classic tropane scaffold into a next-generation building block for modern drug discovery programs.[8]

Synthesis and Derivatization: Building the Analogs

The construction of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives begins with the synthesis of the core structure, followed by functionalization, most commonly at the N8 position, to generate a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

A common and effective route to the core scaffold starts from the readily available 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone). The key transformation is the introduction of the gem-difluoro group.

G Tropinone Tropinone N_Demethylation N-Demethylation (e.g., 1-chloroethyl chloroformate) Tropinone->N_Demethylation Nortropinone Nortropinone N_Demethylation->Nortropinone N_Protection N-Protection (e.g., Boc, Cbz) Nortropinone->N_Protection Protected_Nortropinone Protected Nortropinone N_Protection->Protected_Nortropinone Fluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Protected_Nortropinone->Fluorination Protected_Difluoro Protected 3,3-Difluoro-8-azabicyclo[3.2.1]octane Fluorination->Protected_Difluoro Deprotection Deprotection (e.g., TFA, H2/Pd) Protected_Difluoro->Deprotection Core_HCl 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl Deprotection->Core_HCl

Caption: General workflow for the synthesis of the core scaffold.

Explanatory Insight: The N-demethylation and subsequent re-protection sequence is a critical step.[9] Direct fluorination of tropinone is often problematic due to the reactivity of the basic nitrogen. Protecting the nitrogen, for instance as a carbamate, reduces its basicity and prevents side reactions, leading to significantly higher yields in the challenging deoxofluorination step.[9]

Protocol: N-Alkylation for Analog Synthesis

This protocol describes a general method for derivatizing the secondary amine of the core scaffold to explore SAR at the N8 position.

Objective: To synthesize an N-substituted analog of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl/benzyl halide or tosylate (R-X) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (3.0 eq). The base neutralizes the hydrochloride salt to liberate the free amine.

  • Add the desired electrophile (R-X, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted analog.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The primary therapeutic area for these derivatives is in CNS disorders, leveraging the tropane scaffold's proven ability to target monoamine transporters.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a critical protein that regulates dopaminergic neurotransmission by re-uptaking dopamine from the synaptic cleft.[10] DAT inhibitors increase synaptic dopamine levels and are investigated for treating Parkinson's disease, ADHD, and substance abuse disorders.[11] Tropane analogs, such as cocaine, are classic DAT inhibitors. The 3,3-difluoro scaffold offers a pathway to novel inhibitors with improved properties.

Structure-Activity Relationship Insights: SAR studies on related 8-azabicyclo[3.2.1]octane derivatives have established key principles that can be extrapolated to the 3,3-difluoro series:[9][12][13]

  • N8-Substituent: The size and nature of the group at the N8 position are crucial for both potency and selectivity. Small alkyl groups (e.g., methyl) are often tolerated. Larger, more complex groups, such as cyclopropylmethyl or substituted benzyl moieties, can dramatically influence selectivity between DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[12] For example, an 8-cyclopropylmethyl group has been shown to impart high SERT/DAT selectivity in related scaffolds.[12]

  • C3-Substituents (in analogs): While this guide focuses on the 3,3-difluoro core, it's informative to note that in other tropane series, substituents at C3 (often aryl groups) are critical for high affinity. The gem-difluoro group acts as a modulator of the core itself, rather than a direct pharmacophoric element in the same way an aryl group would be.

  • Stereochemistry: The endo/exo stereochemistry of substituents on the tropane ring is a determining factor for activity, although this is less relevant for the achiral 3,3-difluoro substitution itself.

Caption: Key SAR considerations for 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs.

Representative Biological Data

The following table summarizes binding affinity data for a selection of N-substituted tropane analogs at monoamine transporters, illustrating the impact of N8-substituents. While not specific to the 3,3-difluoro series, these data from closely related scaffolds provide a strong predictive framework.

Compound (Analog Series)N8-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity
Analog A[12]-CH₃130>10,000>10,000>77
Analog B[12]-CH₂-cyclopropyl4.0424036301060
Analog C[12]-CH₂-Ph12.110,000>10,000>826
Analog D[12]-CH₂-(4-Cl-Ph)3.910,0005296>2564
Data derived from 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series and serves as a proxy for SAR discussion.

Case Study: In Vitro Assay Protocol

To assess the potential of newly synthesized analogs, a robust and reproducible in vitro assay is required. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for its target.

Protocol: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter (DAT) using rat striatal tissue.

Materials:

  • Rat striatum tissue homogenate

  • [³H]WIN 35,428 (Radioligand, high-affinity DAT inhibitor)

  • GBR 12909 (Non-labeled ligand for determining non-specific binding)

  • Test compounds (at various concentrations)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well filter plates (GF/B filters)

  • Scintillation cocktail and microplate scintillation counter

Workflow Diagram:

G cluster_0 Assay Plate Setup Total Total Binding: Buffer + [3H]WIN 35,428 + Homogenate Incubate Incubate Plate (e.g., 2h at 4°C) NSB Non-Specific Binding (NSB): GBR 12909 + [3H]WIN 35,428 + Homogenate Test Test Compound: Test Cmpd + [3H]WIN 35,428 + Homogenate Harvest Harvest onto Filter Plate (via cell harvester) Incubate->Harvest Wash Wash Filters (3x with ice-cold buffer) Harvest->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Count Radioactivity (Scintillation Counter) Scint->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand [³H]WIN 35,428 (at a final concentration near its Kₑ), and either buffer (for total binding), excess GBR 12909 (for non-specific binding), or the test compound.

  • Add the rat striatum homogenate to all wells to initiate the binding reaction.

  • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding (Total - NSB). Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of next-generation therapeutics, particularly for CNS disorders. The strategic incorporation of geminal fluorine atoms provides a scientifically sound method for enhancing metabolic stability and modulating physicochemical properties essential for brain penetration and target engagement. The synthetic tractability of the core allows for extensive derivatization and fine-tuning of pharmacological profiles. Future research will likely focus on exploring a wider range of N8-substituents to optimize selectivity profiles, as well as leveraging this core for other CNS targets beyond monoamine transporters, such as ion channels and GPCRs. Furthermore, the incorporation of positron-emitting isotopes like ¹⁸F could lead to the development of novel PET imaging agents for diagnosing and monitoring neurological diseases.[14]

References

An In-depth Technical Guide to GSK2830371 (CAS No. 1404456-53-6): A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of GSK2830371, a first-in-class, orally bioavailable, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, particularly those focusing on the DNA damage response (DDR) and p53 signaling pathways.

Introduction: The Therapeutic Rationale for Wip1 Inhibition

The tumor suppressor protein p53 is a critical regulator of cellular responses to a variety of stress signals, including DNA damage.[1][2] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with genomic instability. The activity of p53 is tightly controlled by a complex network of regulatory proteins. Among these, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a key negative regulator of the p53 pathway.[3]

Wip1 is a serine/threonine phosphatase that dephosphorylates and inactivates several key proteins in the DNA damage response pathway, including p53 itself, as well as upstream kinases such as Chk2 and ATM. The PPM1D gene is frequently amplified or overexpressed in a variety of human cancers, including breast cancer and neuroblastoma, often in tumors that retain wild-type p53.[3][4] This overexpression of Wip1 leads to the suppression of p53's tumor-suppressive functions, allowing cancer cells to evade apoptosis and continue to proliferate despite DNA damage. Consequently, the inhibition of Wip1 phosphatase activity presents a compelling therapeutic strategy to restore p53 function and sensitize cancer cells to genotoxic therapies.[3][5]

GSK2830371 was developed as a potent and selective inhibitor of Wip1 to address this therapeutic need.[6] Its unique allosteric mechanism of action confers high selectivity, a significant challenge in the development of phosphatase inhibitors which often have highly conserved active sites.[7]

Chemical and Physical Properties of GSK2830371

GSK2830371, with the CAS number 1404456-53-6, is a complex small molecule with the following key identifiers and properties:

PropertyValueReference(s)
Systematic Name (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide[8]
CAS Number 1404456-53-6[6][8]
Molecular Formula C₂₃H₂₉ClN₄O₂S[8]
Molecular Weight 461.02 g/mol [8]
Appearance White to beige powder[6]
Purity ≥98% (typically by HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 2 years.[6]

Note on CAS Number: While the user query specified CAS 1254104-06-7, the vast majority of scientific literature and commercial suppliers identify GSK2830371 with CAS 1404456-53-6. For the purpose of this guide, we will use the more widely accepted CAS number.

Mechanism of Action: Allosteric Inhibition of Wip1

A significant challenge in targeting phosphatases is achieving selectivity due to the highly conserved nature of their catalytic domains. GSK2830371 overcomes this hurdle through a unique allosteric mechanism of inhibition.

GSK2830371 does not bind to the active site of Wip1. Instead, it interacts with a distinct "flap" subdomain adjacent to the catalytic site.[6] This binding event locks the phosphatase in an inactive conformational state, preventing it from engaging with and dephosphorylating its substrates. This allosteric binding site is not conserved among other phosphatases, which explains the high selectivity of GSK2830371 for Wip1.[7]

The binding of GSK2830371 to Wip1 not only inhibits its catalytic activity but also leads to the ubiquitin-mediated degradation of the Wip1 protein.[8] This dual action of inhibiting activity and promoting degradation ensures a sustained suppression of Wip1 function within the cell.

cluster_0 Mechanism of Action of GSK2830371 GSK2830371 GSK2830371 Flap_Subdomain Allosteric 'Flap' Subdomain GSK2830371->Flap_Subdomain Binds to Wip1 Wip1 Phosphatase Inactive_Wip1 Inactive Wip1 Conformation Wip1->Inactive_Wip1 Conformational Change Flap_Subdomain->Wip1 Catalytic_Site Catalytic Site Catalytic_Site->Wip1 Degradation Ubiquitin-Mediated Degradation Inactive_Wip1->Degradation Induces

Caption: Allosteric inhibition of Wip1 by GSK2830371.

Biological Activity and Effects on Cellular Pathways

The primary biological effect of GSK2830371 is the potent and selective inhibition of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[6] This inhibition leads to the hyper-phosphorylation of Wip1 substrates, resulting in the activation of the DNA damage response and p53 signaling pathways.

Key downstream effects include:

  • Increased Phosphorylation of DDR Proteins: Treatment of cells with GSK2830371 leads to a dose-dependent increase in the phosphorylation of key proteins in the DNA damage response pathway, including p53 at Serine 15 (p53-S15), Chk2 at Threonine 68 (Chk2-T68), ATM at Serine 1981, and H2AX at Serine 139.[4][6]

  • Activation of the p53 Pathway: The increased phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. This leads to the upregulation of p53 target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest.[4][6]

  • Inhibition of Cancer Cell Growth: GSK2830371 demonstrates anti-proliferative activity in cancer cell lines that have wild-type p53, particularly those with PPM1D gene amplification.[6][9] For example, in the MCF-7 breast cancer cell line, which has amplified PPM1D, GSK2830371 has a 50% growth inhibitory concentration (GI₅₀) of 2.65 µM.[6][9]

  • Synergy with Other Anti-Cancer Agents: GSK2830371 has been shown to potentiate the anti-cancer effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388) and genotoxic chemotherapies (e.g., doxorubicin).[1][3][10] By inhibiting a key negative regulator of p53, GSK2830371 lowers the threshold for p53 activation by other agents.

cluster_1 Cellular Pathway Effects of GSK2830371 GSK2830371 GSK2830371 Wip1 Wip1 (PPM1D) GSK2830371->Wip1 Inhibits p53 p53 Wip1->p53 Dephosphorylates (Inactivates) Chk2 Chk2 Wip1->Chk2 Dephosphorylates (Inactivates) p21 p21 (CDKN1A) p53->p21 Upregulates Transcription Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: Downstream effects of Wip1 inhibition by GSK2830371.

Experimental Protocols and Methodologies

In Vitro Wip1 Phosphatase Inhibition Assay

A common method to assess the inhibitory activity of compounds against Wip1 is to use a mass spectrometry-based assay. This assay directly measures the dephosphorylation of a substrate peptide by recombinant Wip1.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris pH 7.5, 30 mM MgCl₂, 1 mM TCEP, 0.1 mM EGTA, and 75 µg/mL BSA.[11]

    • Recombinant Wip1 enzyme.

    • Phosphorylated p53 peptide substrate.

    • GSK2830371 stock solution in DMSO.

    • Quench Solution: 0.2% formic acid in water.[11]

  • Assay Procedure:

    • Dispense 5 µL of the substrate solution into each well of a 384-well plate.

    • Add serial dilutions of GSK2830371 or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding 5 µL of the Wip1 enzyme solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the Quench Solution.

  • Analysis:

    • Analyze the samples using a RapidFire mass spectrometry system to quantify the amount of dephosphorylated product.[12]

    • Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of p53 Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of p53 and other DDR proteins in cells treated with GSK2830371.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7) and allow them to adhere overnight.

    • Treat the cells with various concentrations of GSK2830371 or DMSO for the desired time (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-p53 (Ser15)

      • Rabbit anti-p53

      • Rabbit anti-p21

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]

In Vivo Pharmacodynamic and Efficacy Studies

In vivo studies are crucial to evaluate the therapeutic potential of GSK2830371. Xenograft models using cancer cell lines with PPM1D amplification are commonly employed.

Protocol:

  • Xenograft Model:

    • Implant cancer cells (e.g., DOHH2 lymphoma cells) subcutaneously into immunodeficient mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[6]

  • Drug Administration:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer GSK2830371 orally at desired doses (e.g., 75 or 150 mg/kg) and schedules (e.g., twice or thrice daily).[6] The vehicle can be a solution such as 2% DMSO and 40% Captisol in water.[6]

  • Pharmacodynamic Analysis:

    • At various time points after drug administration, harvest tumors from a subset of mice.

    • Prepare tumor lysates and analyze the phosphorylation of p53 and Chk2, and the levels of Wip1 protein by Western blotting to confirm target engagement.[6]

  • Efficacy Analysis:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a defined period (e.g., 14 days) and calculate the tumor growth inhibition.[6]

Synthesis and Spectroscopic Data

While a detailed, step-by-step synthesis protocol for GSK2830371 is not publicly available in peer-reviewed literature, its general synthesis has been described in patents. The synthesis involves the coupling of key building blocks, including a substituted aminopyridine, a thiophene carboxylic acid, and a cyclopentyl-alanine derivative.

Spectroscopic data, including ¹H NMR, RP-HPLC, and LCMS, are often provided by commercial suppliers to confirm the identity and purity of the compound.[6] Researchers should always verify the quality of the compound before use.

Safety and Handling

GSK2830371 is intended for research use only. As with any chemical compound, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area, wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the DNA damage response and p53 signaling. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound in the field of oncology drug discovery. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications to aid researchers in their studies of this important therapeutic target.

References

An In-depth Technical Guide to the Safe Handling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1254104-06-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The hydrochloride salt form enhances the compound's stability and solubility, making it a versatile reagent in medicinal chemistry.[1]

Section 1: Compound Identification and Chemical Properties

This compound is a fluorinated bicyclic amine that serves as a valuable building block in the synthesis of novel therapeutic agents.[2][3][4][5] The introduction of gem-difluoro groups can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability and binding affinity.[1]

Chemical Structure

The structural integrity of this molecule, characterized by a rigid bicyclic system, is fundamental to its application in designing compounds with specific conformational requirements.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided below. This data is essential for the correct handling, storage, and use of the compound.

PropertyValueSource
CAS Number 1254104-06-7[6][7]
Molecular Formula C₇H₁₂ClF₂N[7]
Molecular Weight 183.63 g/mol [8]
Purity Typically ≥95%[9]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar solvents such as water, methanol, and DMSO. The hydrochloride salt form generally imparts aqueous solubility.General chemical knowledge
logP 1.6 (predicted for the free base)[10][11]

Section 2: Hazard Identification and GHS Classification

Understanding the potential hazards is the cornerstone of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Pictograms and Signal Word
  • Pictogram:

    • alt text

  • Signal Word: Warning [8]

Hazard Statements
  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements

A diligent adherence to the following precautionary statements is mandatory to mitigate the identified risks.

CategoryStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.[8]
P271Use only outdoors or in a well-ventilated area.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P312Call a POISON CENTER/doctor if you feel unwell.[8]
P332 + P313If skin irritation occurs: Get medical advice/attention.[8]
P337 + P313If eye irritation persists: Get medical advice/attention.[8]
P362Take off contaminated clothing and wash before reuse.[8]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[8]
P405Store locked up.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Section 3: Risk Assessment and Mitigation

A thorough risk assessment should be conducted before commencing any work with this compound. The following workflow provides a systematic approach to this process.

Risk_Assessment_Workflow cluster_assessment Risk Assessment start Identify Hazards (H315, H319, H335) evaluate Evaluate Risks (Exposure potential during weighing, dissolution, reaction) start->evaluate Assess likelihood and severity control Implement Control Measures (Engineering, Administrative, PPE) evaluate->control Determine necessary precautions review Review and Monitor (Effectiveness of controls, changes in procedure) control->review Ensure ongoing - safety

Caption: A systematic workflow for risk assessment.

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8] Local exhaust ventilation should be used for any processes that may generate dust.

  • Containment: For larger quantities or when performing energetic reactions, consider the use of a glove box or other closed-system handling techniques.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8] Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times.[8] Regularly inspect gloves for any signs of degradation or perforation.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, consider the use of a chemical-resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[8]

Section 4: Handling and Storage Protocols

Safe Handling Procedures
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the required PPE is readily available. An eyewash station and safety shower must be in close proximity.[12]

  • Weighing: To prevent the generation of dust, weigh the compound in a fume hood. Use a spatula to carefully transfer the solid. Avoid pouring the powder.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing. Be aware of any potential exothermic reactions, especially with strong acids or bases.

  • Reaction Quenching: Quench reactions involving this compound with care, particularly if reactive intermediates may be present.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • The compound should be stored in a locked cabinet or a secure area to prevent unauthorized access.[8]

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[8] If breathing is difficult or if symptoms persist, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Leak Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available information is based on its classification as an irritant.

  • Acute Toxicity: No specific data is available. The primary routes of exposure are inhalation, skin contact, and eye contact.[8]

  • Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[8]

  • Symptoms of Exposure:

    • Skin: Redness, itching, and pain.[8]

    • Eyes: Redness, watering, and pain.[8]

    • Inhalation: Irritation of the respiratory tract.[8]

Section 8: Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Dispose of the compound and its container in accordance with all applicable federal, state, and local regulations.[8]

  • Do not allow the material to enter drains or waterways.[8]

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a fluorinated bicyclic amine of significant interest in medicinal chemistry and drug discovery. The rigid 8-azabicyclo[3.2.1]octane scaffold, a tropane analogue, is a common motif in biologically active compounds, and the introduction of geminal fluorine atoms at the 3-position can profoundly influence the molecule's physicochemical and pharmacological properties, such as basicity, lipophilicity, and metabolic stability. As a senior application scientist, this guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for its acquisition, empowering researchers to confidently identify and characterize this important synthetic building block.

While specific experimental spectra for this compound are not widely available in the public domain, this guide will provide predicted data based on fundamental principles and data from closely related structures. This approach offers a robust framework for the spectroscopic analysis of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1254104-06-7--INVALID-LINK--
Molecular Formula C₇H₁₂ClF₂N--INVALID-LINK--
Molecular Weight 183.63 g/mol --INVALID-LINK--
Monoisotopic Mass 147.08595 Da (free base)--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and through-space coupling with the fluorine atoms. The hydrochloride form will result in a broad signal for the amine proton.

Predicted Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~9.5-10.5br s2HN-H₂⁺
~3.8-4.0m2HH-1, H-5
~2.2-2.4m2HH-2eq, H-4eq
~2.0-2.2m2HH-2ax, H-4ax
~1.8-2.0m2HH-6, H-7
~1.6-1.8m2HH-6', H-7'

¹³C NMR Spectroscopy

The carbon NMR will be characterized by the splitting of signals for carbons close to the fluorine atoms. The C-3 signal will be a triplet due to coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ) (ppm) | J(C-F) (Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~120-125 | t, ~240-250 | C-3 | | ~55-60 | | C-1, C-5 | | ~35-40 | t, ~20-25 | C-2, C-4 | | ~25-30 | | C-6, C-7 |

¹⁹F NMR Spectroscopy

The fluorine NMR is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will likely be a complex multiplet due to coupling with the neighboring protons.

Predicted Chemical Shift (δ) (ppm)Multiplicity
~ -90 to -110m

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

    • 2D NMR: For complete assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Predicted Mass Spectrum

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be most effective.

  • Expected Molecular Ion: The protonated molecule ([M+H]⁺) of the free base (C₇H₁₁F₂N) is expected at an m/z of approximately 148.0932.

  • Predicted Collision Cross Section: For the [M+H]⁺ adduct, a predicted collision cross section of 128.7 Ų has been calculated.[1]

  • Fragmentation: Fragmentation is likely to involve the loss of HF and subsequent ring opening or fragmentation of the bicyclic system.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) experiments on the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

Wavenumber (cm⁻¹)IntensityAssignment
~2800-3000Medium-StrongC-H stretching
~2400-2700Broad, StrongN-H⁺ stretching (from hydrochloride salt)
~1450-1470MediumCH₂ bending
~1000-1200StrongC-F stretching

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the chemical structure.

General Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR (FTIR-ATR) Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: A generalized workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed theoretical framework for the expected NMR, MS, and IR data, along with standardized protocols for their acquisition. By understanding the predicted spectral features and the reasoning behind them, researchers can effectively utilize these spectroscopic methods to confirm the identity, purity, and structure of this valuable fluorinated building block in their drug discovery and development endeavors.

References

solubility of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for understanding, determining, and predicting the solubility of this compound, a novel bicyclic amine derivative. Given the absence of published empirical data for this specific molecule, this document serves as a foundational resource, combining theoretical principles with proven experimental methodologies. We will explore the thermodynamic underpinnings of solubility, detail a robust protocol for its experimental determination using the gold-standard shake-flask method coupled with HPLC analysis, and provide a predictive solubility profile across a range of common organic solvents.

Introduction: The Molecule and the Imperative of Solubility

This compound is a saturated heterocyclic compound featuring a rigid bicyclic core, a secondary amine functionalized as a hydrochloride salt, and a geminal difluoro substitution. This unique combination of a nonpolar hydrocarbon framework with highly polar functionalities imparts a complex solubility behavior that is crucial for drug development professionals to understand.

  • Structural Features:

    • 8-Azabicyclo[3.2.1]octane Core: A rigid, largely aliphatic, and nonpolar scaffold.

    • Secondary Amine Hydrochloride: A polar, ionic group capable of acting as a hydrogen bond donor. This salt form is typically employed to enhance aqueous solubility and improve solid-state properties compared to the free base.[3][4]

    • gem-Difluoro Group: Two fluorine atoms on the same carbon create a strong dipole and significantly alter the molecule's electronic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and influence binding affinity.[5][6][7][8]

Understanding the solubility of this API in organic solvents is paramount for various stages of pharmaceutical development, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification steps like crystallization.

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or excipients for solid dosage forms.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

This guide will provide the scientific rationale and practical steps to systematically characterize the solubility of this compound.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid in a liquid is a thermodynamic process governed by the balance between the energy required to break apart the crystal lattice and the energy released when the solute molecules are solvated by the solvent.

Gibbs Free Energy of Solution (ΔG_sol): ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of solution (ΔG_sol) must be negative. This is achieved through the interplay of enthalpy (ΔH_sol) and entropy (ΔS_sol). The process can be conceptually broken down into two key energetic components:

  • Lattice Energy (Endothermic): This is the energy required to overcome the intermolecular and interionic forces holding the this compound molecules in their crystal lattice. For an ionic salt, this is primarily the electrostatic attraction between the protonated amine cation and the chloride anion.[9][10][11]

  • Solvation Energy (Exothermic): This is the energy released when the separated ions or molecules are surrounded and stabilized by solvent molecules. The nature and strength of these solute-solvent interactions (e.g., ion-dipole, hydrogen bonding, van der Waals forces) determine the magnitude of the solvation energy.[10][12]

Solubility is achieved when the solvation energy is sufficient to overcome the lattice energy. [12][13]

Physicochemical Drivers for this compound

The solubility of this compound is dictated by the following molecular properties:

  • Polarity and Ionization: As a hydrochloride salt, the molecule is ionic and highly polar. It will have the highest affinity for polar solvents that can effectively solvate both the organic cation and the chloride anion.

  • Hydrogen Bonding: The protonated secondary amine (N-H+) is a strong hydrogen bond donor. The chloride anion (Cl-) and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents) are predicted to be particularly effective.

  • pKa Modulation by Fluorine: Fluorine is the most electronegative element. The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which will decrease the electron density on the nearby nitrogen atom. This makes the secondary amine less basic compared to its non-fluorinated analog. Consequently, the pKa of the conjugate acid (the protonated amine) will be lower.[5][6][7] This modulation of pKa influences the compound's behavior in buffered or protic systems.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method, which is considered the "gold standard" in the pharmaceutical industry.[14] This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Detailed Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh an amount of this compound into a suitable container (e.g., a glass vial with a screw cap). The amount should be in clear excess of its expected solubility to ensure a solid phase remains at equilibrium.

  • Solvent Addition:

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial containing the solid API.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., set to 25 °C).

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical for hydrochloride salts.[15]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw a portion of the clear supernatant and filter it through a chemically inert 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulates. This step is critical to avoid artificially high results.[16][17]

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is preferred for its specificity, ensuring that only the API is quantified, separate from any potential impurities or degradation products.[1][17][18][19]

    • Determine the concentration of the API in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

    • Back-calculate the original concentration in the undissolved sample, accounting for the dilution factor, to determine the solubility in units such as mg/mL or µg/mL.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess API B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temp (24-48 hours) C->D E Centrifuge Suspension D->E F Filter Supernatant (e.g., 0.45 µm PTFE filter) E->F G Dilute Saturated Filtrate F->G H Analyze by HPLC-UV G->H I Calculate Solubility vs. Calibration Curve H->I

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Scientific Rationale

While experimental data is the definitive measure, a scientifically grounded prediction of solubility trends can guide solvent selection. The following table outlines the expected solubility of this compound in a range of organic solvents, categorized by their polarity and protic nature.

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityRationale for Prediction
Polar Protic Methanol32.7High Excellent hydrogen bond donor and acceptor. Can effectively solvate both the protonated amine cation and the chloride anion, overcoming the lattice energy.
Ethanol24.5High to Moderate Similar to methanol but slightly less polar. Still a very effective solvent for ionic salts.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High Very high polarity and strong dipole moment effectively solvate the cation. Anion solvation is weaker than in protic solvents, but overall solvating power for salts is excellent.
Acetonitrile37.5Moderate to Low Polar, but a poor hydrogen bond donor. Less effective at solvating the chloride anion compared to protic solvents, which likely limits overall solubility.
Acetone20.7Low Moderate polarity but lacks strong interactions needed to effectively solvate the ionic pair.
Intermediate Polarity Dichloromethane (DCM)9.1Very Low Can engage in dipole-dipole interactions but is not polar enough and lacks the hydrogen bonding capability to dissolve a salt.
Nonpolar Toluene2.4Insoluble Lacks the polarity and specific interactions (ion-dipole, H-bonding) required to overcome the strong ionic forces of the crystal lattice. Solvation energy would be minimal.
Hexane1.9Insoluble A completely nonpolar alkane. No effective mechanism to solvate ions. The principle of "like dissolves like" predicts insolubility.

Conclusion and Recommendations for Researchers

The solubility of this compound is fundamentally governed by its ionic nature as a hydrochloride salt. Its dissolution in organic solvents represents a classic thermodynamic balance between crystal lattice energy and solvation energy.

Key Takeaways:

  • High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol) and highly polar aprotic solvents (e.g., DMSO) due to their ability to effectively solvate both the cation and anion of the salt.

  • Limited solubility is expected in solvents of intermediate polarity and aprotic polar solvents that cannot effectively solvate anions (e.g., acetonitrile, acetone).

  • The compound will be practically insoluble in nonpolar solvents (e.g., toluene, hexane) that cannot overcome the crystal lattice energy.

  • The shake-flask method coupled with HPLC analysis is the definitive and most reliable approach for obtaining accurate, quantitative solubility data.

For drug development professionals, we recommend initiating solubility screening in methanol, ethanol, and DMSO for applications requiring high concentrations. For applications where lower polarity is needed, such as certain reaction conditions, a systematic screening across a wider range of solvents is essential, but low solubility should be anticipated. The experimental framework provided herein offers a robust starting point for this critical characterization.

References

The Strategic Incorporation of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. Medicinal chemists continually seek building blocks that can confer advantageous properties such as enhanced metabolic stability, modulated basicity (pKa), and improved membrane permeability. The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.

This guide delves into the strategic application of a fluorinated analog of this important scaffold: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride . The introduction of geminal fluorine atoms at the 3-position of the tropane ring system is not a trivial modification. It is a deliberate design choice intended to leverage the unique electronic properties of fluorine to fine-tune the physicochemical and pharmacokinetic characteristics of a lead compound. The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the basic nitrogen atom. This modulation of basicity is a critical parameter in drug design, influencing solubility, absorption, and off-target interactions, particularly with the hERG channel. Furthermore, the C-F bond is exceptionally strong, and the presence of a difluoromethyl group can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug candidate.

This document will provide an in-depth exploration of the synthesis, key properties, and medicinal chemistry applications of this compound, offering researchers and drug development professionals a comprehensive understanding of its value as a building block.

Physicochemical Properties: A Comparative Analysis

The strategic advantage of employing the 3,3-difluorinated scaffold becomes evident when its physicochemical properties are compared to its non-fluorinated parent, 8-azabicyclo[3.2.1]octane.

Property8-Azabicyclo[3.2.1]octane3,3-Difluoro-8-azabicyclo[3.2.1]octaneRationale for Change
Molecular Weight 111.18 g/mol 147.17 g/mol Addition of two fluorine atoms.
Predicted XlogP 1.31.6The introduction of fluorine can increase lipophilicity, although the effect is context-dependent and can be influenced by intramolecular interactions.[1]
Predicted pKa ~10.5~8.5-9.0 (estimated)The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the bridgehead nitrogen.

Data for 8-Azabicyclo[3.2.1]octane and 3,3-Difluoro-8-azabicyclo[3.2.1]octane sourced from PubChem.

The most impactful change is the reduction in pKa. A lower pKa can prevent protonation in the gut, potentially improving oral absorption. It can also reduce the likelihood of hERG channel binding, a common liability for basic amines.

Synthesis of the Building Block

A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy involves the deoxofluorination of a protected 8-azabicyclo[3.2.1]octan-3-one (tropinone) precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established methodologies for the deoxofluorination of ketones.

Step 1: N-Protection of 8-azabicyclo[3.2.1]octan-3-one (Tropinone)

The initial step involves the protection of the basic nitrogen atom of tropinone to prevent side reactions during the fluorination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Diagram of the N-Protection of Tropinone

G Tropinone Tropinone BocTropinone 8-Boc-8-azabicyclo[3.2.1]octan-3-one Tropinone->BocTropinone BocAnhydride (Boc)2O, Base

Caption: N-protection of tropinone.

Procedure:

  • To a solution of 8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete, as monitored by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-Boc-8-azabicyclo[3.2.1]octan-3-one.

Step 2: Deoxofluorination of 8-Boc-8-azabicyclo[3.2.1]octan-3-one

The key fluorination step is achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, converting the ketone to the geminal difluoride.

Diagram of the Deoxofluorination Step

G BocTropinone 8-Boc-8-azabicyclo[3.2.1]octan-3-one BocDifluoroTropane 8-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane BocTropinone->BocDifluoroTropane DAST DAST G BocDifluoroTropane 8-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane FinalProduct This compound BocDifluoroTropane->FinalProduct HCl HCl in Dioxane or Ether G cluster_0 Design Rationale cluster_1 Synthetic Strategy cluster_2 Improved Properties cluster_3 Desired Outcomes Start Identify Lead Compound with 8-azabicyclo[3.2.1]octane Core Problem Address Liabilities: - High pKa - Metabolic Instability Start->Problem IntroduceFluorine Incorporate 3,3-Difluoro-8-azabicyclo[3.2.1]octane Problem->IntroduceFluorine LowerpKa Lowered pKa IntroduceFluorine->LowerpKa MetabolicStability Enhanced Metabolic Stability IntroduceFluorine->MetabolicStability ImprovedPK Improved Pharmacokinetics LowerpKa->ImprovedPK ReducedOffTarget Reduced Off-Target Effects (e.g., hERG) LowerpKa->ReducedOffTarget MetabolicStability->ImprovedPK End Optimized Drug Candidate ImprovedPK->End ReducedOffTarget->End

References

The Strategic Integration of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride, a fluorinated fragment increasingly recognized for its strategic value in fragment-based drug discovery (FBDD). We will dissect the rationale behind its use, from the fundamental principles of fluorine's role in medicinal chemistry to the practical application of this fragment in screening campaigns and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to tackle challenging biological targets.

The FBDD Paradigm: Efficiency by Design

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a target protein with low, yet efficient, affinity.[2] These initial "hits" serve as high-quality starting points for optimization into potent lead compounds through strategies like fragment growing, linking, or merging.[1] The core advantage of FBDD lies in its efficient exploration of chemical space, often leading to leads with superior physicochemical properties and ligand efficiency.[2]

The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. A well-designed library should not only cover a broad chemical space but also contain fragments that can be readily optimized. It is in this context that strategically modified fragments, such as 3,3-Difluoro-8-azabicyclo[3.2.1]octane, offer a significant advantage.

The Fluorine Advantage: More Than a Simple Bioisostere

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a range of molecular properties, including potency, metabolic stability, and pharmacokinetics. The unique electronic properties of fluorine, being the most electronegative element, allow it to exert profound effects on a molecule despite its relatively small size.

The gem-difluoro (-CF2-) group, as present in 3,3-Difluoro-8-azabicyclo[3.2.1]octane, is a particularly valuable motif.[3] It serves as a bioisostere for a carbonyl or ether oxygen but with distinct electronic and steric properties. The primary advantages conferred by the gem-difluoro group include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of nearby basic groups, such as the tertiary amine in the 8-azabicyclo[3.2.1]octane scaffold.[3][4][5] This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel activity) and improving oral bioavailability by reducing lysosomal trapping.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage.[6][7] Introducing a CF2 group can block sites of oxidative metabolism, thereby increasing the half-life of a compound.[8][9]

  • Tuning Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[8][10][11][12] While highly fluorinated motifs can increase lipophilicity, strategic placement of a gem-difluoro group can either increase or decrease LogP, offering a tool to fine-tune this critical property for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[3][11]

  • Conformational Control and Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions with protein backbones and can act as a weak hydrogen bond acceptor. These interactions can enhance binding affinity and selectivity for the target protein.

The logical relationship for selecting a fluorinated fragment in an FBDD campaign is illustrated below.

FBDD_Logic cluster_0 FBDD Campaign Initiation cluster_1 Fragment Selection Rationale cluster_2 Desired Physicochemical Improvements Target_ID Identify Challenging Target Library_Design Design Fragment Library Target_ID->Library_Design Scaffold_Choice Select Rigid Scaffold (8-azabicyclo[3.2.1]octane) Library_Design->Scaffold_Choice Fluorination_Strategy Incorporate gem-Difluoro Group (Strategic Modification) Scaffold_Choice->Fluorination_Strategy Fragment_Final 3,3-Difluoro-8-azabicyclo[3.2.1]octane Fluorination_Strategy->Fragment_Final pKa Lower pKa (Reduce Off-Target) Fluorination_Strategy->pKa Metabolism Block Metabolism (Increase Half-life) Fluorination_Strategy->Metabolism LogP Tune Lipophilicity (Optimize ADME) Fluorination_Strategy->LogP Binding Enhance Binding (Improve Potency) Fluorination_Strategy->Binding

Caption: Rationale for selecting 3,3-Difluoro-8-azabicyclo[3.2.1]octane in FBDD.

Physicochemical Profile: A Quantitative Comparison

The theoretical advantages of using 3,3-Difluoro-8-azabicyclo[3.2.1]octane are substantiated by experimental data on related bicyclic amines. The introduction of the gem-difluoro group has a predictable and significant impact on key physicochemical properties relevant to drug discovery.

Property8-Azabicyclo[3.2.1]octane (Parent)3,3-Difluoro-8-azabicyclo[3.2.1]octaneCausality of Change
pKa ~10.5 - 11.0 (estimated)~8.0 - 8.5 (estimated based on analogs)The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, lowering its basicity.[4][5]
cLogP ~1.3 (estimated)~1.6[13][14]The effect on lipophilicity is nuanced; while fluorine is lipophilic, the reduction in molecular surface area and potential for altered solvation can lead to modest increases or even decreases in LogP depending on the scaffold.[3][11]
Metabolic Stability Susceptible to oxidation at C3Significantly more stableThe C-F bonds are highly resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), and the CF2 group effectively blocks a potential site of metabolism.[6][8]

Note: pKa and cLogP values for the parent and fluorinated compounds are estimated based on data from similar structures in the literature and computational predictions. The trend and the underlying scientific principles are the key takeaways.

Synthesis and Availability

This compound is commercially available from several vendors, making it readily accessible for FBDD campaigns.[15] For researchers interested in its synthesis, a plausible route would involve the deoxofluorination of the corresponding ketone, 8-azabicyclo[3.2.1]octan-3-one (tropinone), a common starting material.

A generalized synthetic approach is outlined below:

  • Protection of the Amine: The secondary amine of a suitable tropinone derivative is protected (e.g., as a carbamate) to prevent side reactions.

  • Deoxofluorination: The protected ketone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related reagent to install the gem-difluoro group.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).

  • Salt Formation: The resulting free base is treated with hydrochloric acid to yield the hydrochloride salt, which often has improved solubility and handling properties.

This synthetic accessibility is a crucial consideration in FBDD, as it ensures that analogs for hit-to-lead optimization can be readily prepared.[16]

Application in Fragment Screening: Methodologies and Protocols

Once incorporated into a fragment library, this compound can be screened against a protein target using a variety of biophysical techniques. The choice of method depends on the nature of the target protein, throughput requirements, and the level of information desired.

The general workflow for a fragment screening campaign is depicted below.

FBDD_Workflow Lib_Prep Fragment Library (with fluorinated scaffolds) Screening Primary Screening (NMR, SPR, etc.) Lib_Prep->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (Orthogonal Assay) Hit_ID->Validation Structural_Bio Structural Biology (X-ray, Cryo-EM) Validation->Structural_Bio Optimization Hit-to-Lead (Fragment Growing/Linking) Structural_Bio->Optimization Lead_Compound Lead Compound Optimization->Lead_Compound

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can reliably detect the weak binding affinities characteristic of fragments.[17] Both ligand-observed and protein-observed methods can be employed.

Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC Screening

This protocol is highly reliable for identifying true binders and provides information on the binding site.

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. The protein must be soluble and stable at the concentrations required for NMR (typically 50-200 µM).

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone in a suitable buffer (e.g., phosphate buffer, pH 7.4, with 5% D₂O). This spectrum serves as the reference.

  • Fragment Addition: Prepare mixtures of fragments (typically 5-10 fragments per mixture) at a final concentration of 200-500 µM each. Add a small aliquot of a fragment mixture to the protein sample.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis: Overlay the spectra from the mixtures with the reference spectrum. Significant chemical shift perturbations (CSPs) or severe line broadening of specific amide peaks in the protein spectrum indicate a binding event.

  • Deconvolution: For any mixture that shows a hit, screen each fragment from that mixture individually to identify the specific binder.

  • Affinity Determination: Once a hit is confirmed, perform a titration by adding increasing concentrations of the fragment to the protein and monitoring the CSPs to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures changes in mass on a sensor surface, making it well-suited for detecting fragment binding.[18][19]

Protocol: SPR-Based Fragment Screening

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared by activating and deactivating the surface without protein to subtract non-specific binding.

  • Fragment Preparation: Dissolve fragments from the library in the running buffer at a consistent concentration (e.g., 100-200 µM), ensuring minimal DMSO concentration (<1%).

  • Screening: Inject the individual fragments over the target and reference surfaces. A typical protocol involves a 60-second injection for association, followed by a 60-second dissociation phase.

  • Data Analysis: Subtract the reference channel signal from the target channel signal. Fragments that show a response significantly above the baseline noise are considered primary hits.

  • Hit Confirmation: Re-test the primary hits, often in a dose-response format, to confirm binding and rule out false positives.

  • Affinity and Kinetics: For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the atomic details of the protein-fragment interaction, which is invaluable for structure-based drug design.[20][21]

Protocol: Crystallographic Fragment Screening via Soaking

  • Protein Crystallization: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution.

  • Soaking Solution: Prepare a solution of the fragment (typically 1-10 mM) in a cryoprotectant-containing buffer that is compatible with the protein crystals.

  • Crystal Soaking: Transfer a protein crystal into the fragment-soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

  • Data Collection: Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Structure Determination and Analysis: Solve the structure by molecular replacement using the apo-protein structure as a model. Analyze the resulting electron density maps to unambiguously identify the bound fragment and its binding pose.

From Hit to Lead: The Role of a Fluorinated Scaffold

The true value of a fragment like this compound becomes apparent during the hit-to-lead optimization phase. Its rigid bicyclic structure provides a well-defined vector for chemical elaboration. The secondary amine serves as a convenient handle for "fragment growing," allowing for the introduction of new chemical functionalities to explore adjacent pockets in the protein's binding site.

A notable example of its application is in the development of BCL6 degraders, where the 3,3-difluoro-8-azabicyclo[3.2.1]octane moiety was incorporated into the final compounds.[22] This demonstrates its utility not just as an initial fragment hit, but as a valuable building block for constructing more complex and potent molecules.

Conclusion

This compound is more than just another fragment; it is a strategically designed building block that brings a host of desirable properties to the drug discovery process. The gem-difluoro modification provides medicinal chemists with a powerful tool to modulate basicity, block metabolic soft spots, and fine-tune lipophilicity. Its rigid three-dimensional structure and synthetic tractability make it an ideal starting point for FBDD campaigns aimed at developing novel therapeutics. By understanding the fundamental principles behind its design and the practical methodologies for its application, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic amine, has emerged as a privileged structure in drug design, offering a three-dimensional framework that can effectively probe biological target space. The introduction of a geminal difluoro group at the 3-position of this scaffold yields 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride, a building block of increasing importance for the synthesis of next-generation therapeutics.

The incorporation of the gem-difluoro moiety is a strategic decision rooted in established principles of medicinal chemistry. This functional group can significantly modulate the physicochemical properties of a molecule. For instance, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and potentially enhancing cell permeability. Furthermore, the C-F bond is exceptionally stable, and the presence of the CF2 group can block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of a drug candidate. From a conformational perspective, the gem-difluoro group can also induce subtle changes in the puckering of the bicyclic ring system, which can lead to enhanced binding affinity and selectivity for the target protein.

These advantageous properties have led to the successful integration of this compound into the synthetic routes of potent and selective inhibitors of challenging biological targets, including B-cell lymphoma 6 (BCL6) and the mechanistic target of rapamycin (mTOR). This guide provides detailed protocols for the synthesis of this key building block and its application in the preparation of advanced pharmaceutical intermediates.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the commercially available N-Boc-nortropinone. The key transformations involve the gem-difluorination of the ketone, followed by the removal of the carbonyl group, and finally, deprotection and salt formation.

Overall Synthetic Workflow

G A N-Boc-nortropinone B N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octan-3-one A->B Gem-Difluorination (DAST or Deoxo-Fluor®) C N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane B->C Wolff-Kishner Reduction (Hydrazine hydrate, KOH) D This compound C->D N-Boc Deprotection & Salt Formation (HCl in Dioxane)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

This protocol details the synthesis of the N-Boc protected difluorinated intermediate.

Part A: Gem-Difluorination of N-Boc-nortropinone

The conversion of the ketone in N-Boc-nortropinone to a gem-difluoro group is a critical step. Reagents such as Diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.[1] Deoxo-Fluor® is often preferred for its enhanced safety profile.

  • Materials:

    • N-Boc-nortropinone (1.0 eq)

    • Deoxo-Fluor® (2.0-3.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, and condenser.

  • Procedure:

    • To a stirred solution of N-Boc-nortropinone in anhydrous DCM under a nitrogen atmosphere at 0 °C (ice bath), add Deoxo-Fluor® dropwise via a dropping funnel. Caution: This reaction should be performed in a well-ventilated fume hood as it can release HF.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octan-3-one as a solid.

Part B: Wolff-Kishner Reduction of the Difluorinated Ketone

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups under basic conditions.[2][3][4][5][6] The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol, is commonly employed.

  • Materials:

    • tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octan-3-one (1.0 eq)

    • Hydrazine hydrate (10-20 eq)

    • Potassium hydroxide (KOH) (10-20 eq)

    • Diethylene glycol

    • Round-bottom flask, magnetic stirrer, condenser, and heating mantle with a temperature controller.

  • Procedure:

    • In a round-bottom flask, combine the difluorinated ketone, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

    • Carefully add powdered KOH portion-wise to the hot solution.

    • Increase the temperature to 190-210 °C and allow for the distillation of water and excess hydrazine.

    • Maintain the reaction at this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent such as ethyl acetate or ether (3 x volumes).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary to yield tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

  • Materials:

    • tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq)

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the N-Boc protected compound in a minimal amount of 1,4-dioxane.

    • To this solution, add an excess of 4 M HCl in 1,4-dioxane at room temperature.

    • Stir the mixture for 2-4 hours. The product will typically precipitate as the hydrochloride salt. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC7H12ClF2N183.631254104-06-7

Application in the Synthesis of Bioactive Molecules

This compound is a versatile secondary amine that can be readily employed in various coupling reactions. A prominent application is its use as a nucleophile in aromatic substitution reactions to construct complex heterocyclic systems.

Protocol 3: Nucleophilic Aromatic Substitution (SNA r) for BCL6 Inhibitor Synthesis

This protocol is adapted from the synthesis of benzimidazolone-based BCL6 inhibitors.

G A 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride E Microwave Irradiation (140 °C) A->E B Dichloropyrimidine Derivative B->E C DIPEA (Base) C->E D NMP (Solvent) D->E F Purification (Reverse-phase HPLC) E->F G BCL6 Inhibitor Precursor F->G

Caption: Workflow for the synthesis of a BCL6 inhibitor precursor.

  • Reaction Scheme:

    • An electrophilic dichloropyrimidine derivative is reacted with this compound in the presence of a base.

  • Materials:

    • Dichloropyrimidine derivative (1.0 eq)

    • This compound (1.2-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

    • N-Methyl-2-pyrrolidone (NMP)

    • Microwave vial, magnetic stirrer, microwave reactor.

  • Procedure:

    • In a microwave vial, combine the dichloropyrimidine derivative, this compound, and NMP.

    • Add DIPEA to the mixture.

    • Seal the vial and heat the reaction mixture under microwave irradiation at 140 °C for 1-8 hours. The reaction progress should be monitored by LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • The crude product is typically purified by reverse-phase preparative HPLC to yield the desired product.

Characterization Data

This compound:

  • Appearance: White to off-white solid.

  • Purity (by HPLC): ≥98%

  • 1H NMR and 13C NMR: Consistent with the proposed structure.

  • Mass Spectrometry (ESI+): [M+H]+ calculated for C7H12F2N: 148.0932; found: 148.0935.

Conclusion

This compound is a valuable and strategically designed building block for modern drug discovery. Its rigid three-dimensional structure, combined with the beneficial physicochemical properties imparted by the gem-difluoro group, makes it an attractive scaffold for targeting a range of biological entities. The protocols outlined in this guide provide a framework for the synthesis and application of this important intermediate, empowering researchers to explore new chemical space in their quest for novel therapeutics.

References

Application Notes and Protocols for the Synthesis of BCL6 Degraders Utilizing 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy, moving beyond simple inhibition to the complete removal of disease-driving proteins. B-cell lymphoma 6 (BCL6), a transcriptional repressor, is a well-validated therapeutic target in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), where its aberrant expression is a key driver of oncogenesis.[1][2] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of BCL6 by hijacking the cell's own ubiquitin-proteasome system.[2][3]

A critical component in the design of a successful PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4][5] This document provides a detailed guide on the application of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride , a key building block for a novel VHL ligand, in the synthesis of potent and selective BCL6 degraders.

The incorporation of the difluorinated azabicyclic moiety is a strategic choice aimed at enhancing the physicochemical properties of the resulting PROTAC. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability.[6][7] The rigid bicyclic structure can help to pre-organize the molecule in a favorable conformation for binding and may improve cell permeability compared to more flexible linear linkers.[3][8]

The BCL6-PROTAC-VHL Ternary Complex: A Mechanism of Action

The fundamental principle of a BCL6-targeting PROTAC is to induce the formation of a ternary complex between BCL6, the PROTAC molecule, and the VHL E3 ligase. This proximity, orchestrated by the bifunctional nature of the PROTAC, leads to the ubiquitination of BCL6 and its subsequent degradation by the proteasome.

BCL6_PROTAC_Mechanism BCL6 BCL6 Protein PROTAC BCL6 PROTAC (VHL Ligand - Linker - BCL6 Ligand) BCL6->PROTAC Binds to BCL6 Ligand Proteasome Proteasome BCL6->Proteasome Enters for Degradation VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand VHL->BCL6 Ubiquitination Ub Ubiquitin Degradation Degraded BCL6 (Peptides) Proteasome->Degradation

Figure 1: Mechanism of BCL6 degradation induced by a VHL-recruiting PROTAC.

Synthesis of a BCL6 Degrader: A Step-by-Step Protocol

The synthesis of a BCL6 degrader involves a multi-step process that includes the synthesis of the BCL6 ligand, the VHL ligand incorporating 3,3-Difluoro-8-azabicyclo[3.2.1]octane, a suitable linker, and the final conjugation of these components. The following protocol is a representative example based on established synthetic routes.

Part 1: Synthesis of the VHL Ligand Moiety

While a direct protocol for the use of this compound was not found, a publication by The Institute of Cancer Research details the synthesis of a BCL6 degrader using the closely related 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride .[3] The following protocol is adapted from this and other established VHL ligand syntheses.[9]

VHL_Ligand_Synthesis start Starting Materials (e.g., Dichloropyrimidine) intermediate1 Intermediate 1 (Displacement with Amine) start->intermediate1 SNAr Reaction intermediate2 Intermediate 2 (Coupling with 3,3-Difluoro-8-azabicyclo[3.2.1]octane) intermediate1->intermediate2 SNAr or Buchwald-Hartwig Coupling final_vhl_ligand Functionalized VHL Ligand (Ready for Linker Attachment) intermediate2->final_vhl_ligand Further Functionalization (e.g., Deprotection)

Figure 2: General synthetic workflow for the VHL ligand moiety.

Protocol 1: Synthesis of the VHL Ligand Precursor

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting dichloropyrimidine derivative (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Amine: Add the primary or secondary amine (1.1 equivalents) that will be part of the final VHL ligand structure, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • First Coupling Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Second Coupling Reaction: To the purified intermediate from the previous step (1 equivalent) in a suitable solvent, add This compound (1.2 equivalents) and a base (e.g., DIPEA or cesium carbonate) (2-3 equivalents).

  • Heating and Monitoring: Heat the reaction mixture (e.g., 140 °C) and monitor for completion by TLC or LC-MS.

  • Final Work-up and Purification: Perform an aqueous work-up as described in step 4 and purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the VHL ligand precursor.

Part 2: Assembly of the Final BCL6 PROTAC

The final assembly involves coupling the BCL6 ligand, the VHL ligand precursor, and a linker. The choice of linker is crucial as it influences the geometry of the ternary complex and the overall properties of the PROTAC.[10]

Protocol 2: PROTAC Assembly

  • Linker Attachment to BCL6 Ligand: Activate the carboxylic acid group of a suitable BCL6 ligand (e.g., a derivative of BI-3802)[11] with a coupling reagent such as HATU (1.2 equivalents) in the presence of DIPEA (2-3 equivalents) in an anhydrous solvent like DMF. To this activated species, add a bifunctional linker with a free amine group (e.g., a PEG linker) (1 equivalent) and stir at room temperature until the reaction is complete. Purify the product by HPLC.

  • Final Coupling with VHL Ligand: To the BCL6 ligand-linker conjugate (1 equivalent), add the VHL ligand precursor synthesized in Protocol 1 (1.1 equivalents) and a suitable base (e.g., DIPEA) in an anhydrous solvent.

  • Reaction and Purification: Stir the reaction at room temperature or with gentle heating and monitor its progress. Upon completion, purify the final BCL6 PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Characterization and Evaluation of the BCL6 Degrader

A comprehensive evaluation of the synthesized BCL6 PROTAC is essential to validate its activity and properties. The following table summarizes key assays and their purpose.

Assay TypePurposeKey Parameters Measured
Biochemical Assays
TR-FRET Binding AssayTo determine the binding affinity of the PROTAC to BCL6 and VHL.IC₅₀ or Kᵢ values.[12]
Cellular Assays
Western Blot / MSD AssayTo quantify the degradation of BCL6 protein in cells.DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]
HiBiT Lytic Detection AssayA sensitive and quantitative method to measure BCL6 degradation in a high-throughput format.[13][14]DC₅₀ and Dₘₐₓ.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)To assess the anti-proliferative effect of the BCL6 degrader in cancer cell lines.GI₅₀ (concentration for 50% growth inhibition).[15][16]
In Vivo Studies
Pharmacokinetic (PK) AnalysisTo evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.Cₘₐₓ, t₁/₂, and AUC.[11][17]
Xenograft Tumor ModelsTo assess the anti-tumor efficacy of the BCL6 degrader in an animal model.Tumor growth inhibition (TGI).[17]
Protocol 3: BCL6 Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL6 PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the BCL6 protein levels.

Conclusion and Future Perspectives

The use of this compound as a building block for VHL ligands offers a promising strategy for the development of next-generation BCL6 PROTACs. The incorporation of this fluorinated, rigid scaffold has the potential to confer advantageous physicochemical properties, leading to improved efficacy and druggability. The protocols and assays outlined in this document provide a comprehensive framework for the synthesis, characterization, and evaluation of these novel BCL6 degraders. Further optimization of the linker and the BCL6-binding moiety, guided by structure-activity relationship (SAR) studies, will be crucial in advancing these promising therapeutic agents towards clinical applications for the treatment of BCL6-driven malignancies.

References

Application Note: Leveraging 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride as a Core Scaffold for Novel mTORC1/2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document provides a conceptual and methodological framework for the use of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride in the development of mTORC1/2 inhibitors. The protocols described are representative and may require optimization for specific research contexts.

Introduction: The Rationale for Dual mTORC1/2 Inhibition

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1), amino acids, and cellular energy status, to control essential anabolic and catabolic processes.[1][3][4] In mammals, mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5]

  • mTORC1 primarily regulates protein synthesis and cell growth by phosphorylating key downstream effectors like S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5]

  • mTORC2 is involved in cell survival and cytoskeletal organization, notably through the phosphorylation and full activation of Akt at Serine 473 (S473).[2][6]

Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, particularly cancer, where it contributes to uncontrolled cell growth and survival.[3][4] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) have shown clinical efficacy, they primarily target mTORC1.[7][8] A significant limitation of mTORC1-only inhibition is the activation of a negative feedback loop, leading to increased Akt signaling via mTORC2, which can promote cell survival and drug resistance.[7][9]

This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2.[7][8] Such dual inhibitors can prevent the feedback activation of Akt, offering a more comprehensive and robust shutdown of the entire mTOR signaling network.[6][7]

Section 1: The mTOR Signaling Pathway

The mTOR pathway is a complex network integrating multiple upstream signals to regulate downstream cellular functions. Dual inhibition of mTORC1 and mTORC2 is a strategic approach to overcome resistance mechanisms observed with rapalogs.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_mTOR mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Act Energy Status (AMP/ATP) Energy Status (AMP/ATP) TSC1_2 TSC1/2 Energy Status (AMP/ATP)->TSC1_2 Act PI3K PI3K Akt Akt Akt->TSC1_2 Inh Rheb Rheb TSC1_2->Rheb Inh Rheb->mTORC1 Act S6K S6K mTORC1->S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Inh Akt_S473 Akt (S473) mTORC2->Akt_S473 p-S473 S6K->PI3K Negative Feedback Cell_Growth Protein Synthesis Cell Growth S6K->Cell_Growth 4E_BP1->Cell_Growth Cell_Survival Cell Survival Cytoskeleton Akt_S473->Cell_Survival Rapalogs Rapalogs Rapalogs->mTORC1 Dual_Inhibitor Dual mTORC1/2 Inhibitor Dual_Inhibitor->mTORC1 Dual_Inhibitor->mTORC2 Workflow Scaffold Scaffold Selection (3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl) Synthesis Protocol 1: Synthetic Library Generation Scaffold->Synthesis InVitro Protocol 2: In Vitro Kinase Assays (IC50) Synthesis->InVitro Cellular_Target Protocol 3: Cellular Target Engagement (Western Blot) InVitro->Cellular_Target Potent Hits Cell_Viability Protocol 4: Cell Viability Assays (EC50) Cellular_Target->Cell_Viability Active in Cells Lead_Opt Lead Optimization (SAR Studies) Cell_Viability->Lead_Opt Confirmed Activity Lead_Opt->Synthesis Iterate

References

Application Note: Strategic Coupling Methodologies for 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

The 3,3-difluoro-8-azabicyclo[3.2.1]octane motif is a valuable building block in modern medicinal chemistry. The parent nortropane scaffold is a well-established privileged structure found in numerous biologically active compounds and clinical candidates.[1] The introduction of a gem-difluoro group at the C3 position serves as a bioisosteric replacement for a carbonyl group, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa without introducing significant steric bulk.[2] However, the powerful electron-withdrawing nature of the gem-difluoro moiety significantly reduces the nucleophilicity and basicity of the secondary amine at the N8 position. This presents unique challenges for standard N-functionalization reactions.

This guide provides detailed protocols and mechanistic insights for the successful coupling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride with a range of electrophiles. We will address the critical initial step of amine activation from its hydrochloride salt and provide field-tested methodologies for three key transformations:

  • N-Arylation & Heteroarylation: via Buchwald-Hartwig Amination

  • N-Acylation: for Amide Bond Formation

  • N-Alkylation: via Reductive Amination

The protocols herein are designed to be self-validating, with explanations for the selection of reagents and conditions to empower researchers to adapt these methods to their specific synthetic targets.

Foundational Principles: Reactivity of the Difluorinated Scaffold

Before proceeding to specific protocols, it is crucial to understand the electronic consequences of the C3-gem-difluoro substitution.

2.1 Handling the Hydrochloride Salt The title compound is supplied as a hydrochloride salt (MW: 183.63 g/mol ) for improved stability and handling.[3] The secondary amine is protonated and thus non-nucleophilic. All subsequent coupling reactions require the in situ or prior generation of the free amine. This is typically achieved by the addition of at least one equivalent of a suitable base to neutralize the HCl salt, plus the amount of base required for the reaction mechanism itself.

2.2 The Electronic Impact of Gem-Difluorination The two fluorine atoms at C3 exert a strong through-bond inductive effect, withdrawing electron density from the bicyclic system. This has a profound impact on the N8 amine:

  • Reduced Basicity (Lower pKa): The lone pair on the nitrogen is less available for protonation.

  • Reduced Nucleophilicity: The nitrogen is a significantly weaker nucleophile compared to its non-fluorinated nortropane analog.

This reduced reactivity is the central challenge to overcome. Consequently, reaction conditions must be carefully selected to enhance the reactivity of either the amine or its coupling partner, often requiring more active catalyst systems or more forcing conditions than would be necessary for a standard secondary amine.[4]

Protocol I: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between amines and aryl halides.[5] For a less nucleophilic amine like our substrate, the choice of a highly active catalyst system is paramount to achieving efficient coupling, especially with less reactive aryl chlorides.

3.1 Mechanistic Rationale & Catalyst Selection The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product.[5][6] For challenging substrates, the rate-limiting step is often the reductive elimination.

We recommend the use of "third-generation" Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr). These ligands are both bulky and electron-rich, promoting the formation of a monoligated, highly reactive Pd(0) species and accelerating the final reductive elimination step.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide is essential for both neutralizing the starting material and deprotonating the amine within the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction & Workup Vessel Oven-dried Schlenk Flask Inert Backfill with N2 or Argon Vessel->Inert Pd_Source Pd Precatalyst (e.g., Pd₂(dba)₃) Inert->Pd_Source Ligand Biarylphosphine Ligand (e.g., RuPhos) Base Base (e.g., NaOtBu) Amine 3,3-Difluoro-8-azabicyclo [3.2.1]octane HCl Aryl_Halide Aryl Halide / Triflate Solvent Add Anhydrous Solvent (e.g., Toluene) Aryl_Halide->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by LC-MS / TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General workflow for Buchwald-Hartwig amination.

3.2 Detailed Step-by-Step Protocol

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2.2-4.4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the strong base (e.g., Sodium tert-butoxide, 2.2 eq), this compound (1.2 eq), and the aryl halide (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M concentration relative to the aryl halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

3.3 Data Table: Recommended Conditions

Aryl ElectrophilePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Notes
Aryl IodidePd₂(dba)₃ (1.0)RuPhos (2.2)NaOtBu (2.2)Toluene80-100Generally the most reactive halide.[9]
Aryl BromidePd₂(dba)₃ (1.5)RuPhos (3.3)NaOtBu (2.2)Toluene100-110Standard substrate for this reaction.
Aryl ChlorideG3-XPhos (2.0)(integral to precat)LHMDS (2.2)Dioxane110Requires a more active catalyst system.[10]
Aryl TriflatePd(OAc)₂ (2.0)BrettPhos (4.0)K₃PO₄ (2.5)Toluene110A good alternative to halides.

Protocol II: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation. Given the reduced nucleophilicity of the difluorinated amine, efficient conversion requires the use of a highly activated acylating agent or a modern peptide coupling reagent.

4.1 Route A: From Acid Chlorides This is the most direct method. A stoichiometric amount of a non-nucleophilic organic base is required to scavenge the HCl generated during the reaction, in addition to the base needed to neutralize the starting material.

4.1.1 Detailed Step-by-Step Protocol (Acid Chloride)

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Basification: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) and stir for 10 minutes at room temperature.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

4.2 Route B: From Carboxylic Acids This route avoids the need to prepare acid chlorides and is often milder. It relies on coupling agents (e.g., HATU, HBTU, EDC/HOBt) to activate the carboxylic acid in situ.

4.2.1 Detailed Step-by-Step Protocol (Carboxylic Acid)

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated ester mixture.

  • Reaction: Stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a robust and mild method for forming C-N bonds with alkyl groups. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. For a secondary amine, this involves reaction with an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for the iminium ion over the carbonyl, and tolerant of slightly acidic conditions which can help catalyze iminium formation.

Reductive_Amination Amine Free Amine (from HCl salt + Base) Iminium Iminium Ion Intermediate [H₂O] Amine->Iminium Carbonyl Aldehyde or Ketone (R-CHO) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product Reduction STAB NaB(OAc)₃H (STAB) STAB->Iminium

Caption: Key steps in the reductive amination pathway.

5.1 Detailed Step-by-Step Protocol

  • Vessel Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Solvent & Base: Add 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as the solvent. Add triethylamine (1.1 eq) to neutralize the HCl salt. Stir for 10 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

References

purification methods for products of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Purification of Reaction Products Derived from 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Introduction: Navigating the Purification of a Privileged Scaffold

The 3,3-difluoro-8-azabicyclo[3.2.1]octane moiety is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituents, while the geminal difluoro group can enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity.[1] However, the very features that make this scaffold attractive also introduce significant challenges in the purification of its reaction products.

As a polar, basic amine, often handled as a hydrochloride salt, derivatives of this scaffold require purification strategies that go beyond routine protocols. Standard silica gel chromatography can lead to significant tailing and product loss, while the high polarity can complicate extractions and crystallization.

This guide provides a detailed framework and actionable protocols for researchers, scientists, and drug development professionals to effectively purify products from reactions involving this compound. We will move beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering you to troubleshoot and adapt these techniques for your specific derivatives.

Part 1: The Purification Strategy Workflow

The first step in any purification is a strategic assessment of the reaction mixture. A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to understand the polarity of the product relative to starting materials and byproducts, and to confirm the product's identity. Based on this initial analysis, the following workflow provides a decision-making framework.

Purification_Workflow start Analyze Crude Reaction Mixture (TLC, LC-MS) workup Aqueous Work-up (pH-swing extraction) start->workup decision1 Is the product the major component and significantly different in polarity from impurities? decision2 Is the product a solid (free base or salt)? decision1->decision2 Yes decision3 Is the product an oil or does it fail to crystallize? decision1->decision3 No decision2->decision3 No crystallization Crystallization / Recrystallization decision2->crystallization Yes chromatography Chromatography decision3->chromatography workup->decision1 final_product Pure Product (>95% purity) crystallization->final_product chromatography->final_product

Caption: A decision-making workflow for selecting the optimal purification strategy.

Part 2: Foundational Purification Techniques

Aqueous Work-up: The Power of pH-Swing Extraction

The basicity of the azabicyclo[3.2.1]octane nitrogen is the most powerful tool for initial purification. An acid-base (or pH-swing) extraction is highly effective for separating the amine product from non-basic impurities.

Principle: The amine product can exist as a water-soluble salt at acidic pH or an organic-soluble free base at basic pH. By manipulating the pH of the aqueous phase, the product can be selectively moved between aqueous and organic layers, leaving impurities behind.

Extraction_Principle cluster_0 Acidic Conditions (pH < 4) cluster_1 Basic Conditions (pH > 10) aq1 Aqueous Layer Product as R₃NH⁺Cl⁻ (Water Soluble) org1 Organic Layer Neutral Impurities (Organic Soluble) step2 Basify Aqueous Layer (e.g., NaOH, Na₂CO₃) aq1->step2 aq2 Aqueous Layer Ionic Impurities (Water Soluble) org2 Organic Layer Product as R₃N (Free Base) (Organic Soluble) start Crude Mixture in Organic Solvent step1 Wash with Acidic Water (e.g., 1M HCl) start->step1 separate1 Separate Layers step1->separate1 separate1->aq1 separate1->org1 Discard step3 Extract with Organic Solvent step2->step3 step3->aq2 Discard step3->org2 Collect

Caption: The principle of pH-swing extraction for amine purification.

Protocol 1: General pH-Swing Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl or 5% citric acid solution. The amine product will move into the aqueous layer as its hydrochloride or citrate salt.

    • Expert Insight: Citric acid is often preferred over HCl as it is less likely to be volatile and can sometimes improve phase separation.

  • Separation: Separate the layers. Retain the aqueous layer and discard the organic layer, which contains neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated Na₂CO₃, or solid K₂CO₃) with stirring until the pH is >10. The free base of the product will precipitate or form an oil.

    • Trustworthiness Check: Always check the pH with litmus paper or a pH meter. Incomplete basification is a common cause of low yield.

  • Extraction of Free Base: Extract the basified aqueous solution 3-5 times with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Crystallization and Salt Formation

For products that are solid, crystallization is the most effective method for achieving high purity. If the free base is an oil, converting it back to a crystalline salt is an excellent alternative.[2][3]

Principle: Crystallization relies on the difference in solubility of the desired compound and impurities in a given solvent system at different temperatures. Salt formation leverages the creation of a highly ordered, stable crystal lattice between the basic amine and a suitable acid.[4]

Protocol 2: Recrystallization of the Free Base

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Product Purification via Salt Formation

If the purified free base is an oil or difficult to handle, converting it to a stable, crystalline hydrochloride salt is a common final step.

  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride in methanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid.[2]

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.

ParameterRecommended Solvent SystemsRationale
Free Base Recrystallization Isopropanol, Acetonitrile, Ethyl Acetate/HeptaneBalances polarity to dissolve the fluorinated amine at high temperature while allowing precipitation upon cooling.
Hydrochloride Salt Formation Diethyl Ether, 2-Propanol, DichloromethaneSolvents in which the free base is soluble but the ionic salt is poorly soluble, promoting precipitation.[5]
Hydrochloride Recrystallization Ethanol/Water, Methanol/IsopropanolPolar protic solvents are needed to dissolve the ionic salt, with a less polar co-solvent to induce crystallization.
Table 1. Recommended solvent systems for crystallization and salt formation.

Part 3: Chromatographic Purification Strategies

When extraction and crystallization are insufficient, chromatography is required. Due to the basic and polar nature of the 3,3-difluoro-8-azabicyclo[3.2.1]octane core, specialized chromatographic techniques are necessary.

Amine-Treated Normal-Phase Chromatography

Principle: Standard silica gel is acidic (pKa ≈ 4.5) due to surface silanol groups. These acidic sites can strongly and irreversibly bind basic amines, leading to severe peak tailing and low recovery. To counteract this, the mobile phase is modified with a small amount of a competitive base (like triethylamine) or ammonia to neutralize the acidic sites and allow for proper elution.

Protocol 4: Flash Chromatography on Amine-Treated Silica

  • Column Packing: Pack a column with standard flash-grade silica gel.

  • Mobile Phase Preparation: Select a mobile phase system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). To this system, add 0.5-1% triethylamine (Et₃N) or use a pre-prepared solution of 2M ammonia in methanol as the polar modifier.

    • Expert Insight: Using ammonia in methanol is often more effective and easier to remove under vacuum than triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the column using a gradient elution, starting with a low polarity and gradually increasing it.

  • Fraction Analysis: Analyze fractions by TLC or LC-MS, combine the pure fractions, and concentrate under reduced pressure.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful technique for separating highly polar compounds that show little or no retention in reverse-phase chromatography.[6] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] The analytes partition into an immobilized water layer on the surface of the stationary phase. Increasing the aqueous content of the mobile phase decreases retention.[6]

Protocol 5: Preparative HILIC Purification

  • Column and Solvents: Use a preparative HILIC column (e.g., bare silica or an amino-propyl phase). The mobile phase will consist of Acetonitrile (Solvent A) and Water with a buffer (e.g., 10 mM ammonium formate, pH 3.5) (Solvent B).

  • Sample Preparation: Dissolve the sample in a solution that mimics the initial mobile phase conditions (high organic content) to ensure good peak shape.

  • Elution Gradient: Start with a high percentage of Solvent A (e.g., 95%) and run a gradient to increase the percentage of Solvent B. For example:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

  • Fraction Collection & Analysis: Collect fractions and analyze by LC-MS. Lyophilization is often the best method for removing the aqueous mobile phase to isolate the final product.

MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Amine-Treated NP Standard Silica Gel90:10:1 DCM/MeOH/Et₃NInexpensive, widely available, good for moderately polar products.Triethylamine can be difficult to remove; may not resolve very polar impurities.
Reverse-Phase (RP) C18-bonded SilicaAcetonitrile/Water + 0.1% TFAExcellent for a wide range of polarities, high resolution.Requires removal of TFA; very polar products may elute in the void volume.
HILIC Bare Silica, Amino, Diol90:10 Acetonitrile/10mM NH₄OAcIdeal for very polar, water-soluble compounds.[6][7] High organic mobile phase is volatile.Can have lower loading capacity; requires careful method development.
Table 2. Comparison of Chromatographic Methods for Purifying Fluorinated Bicyclic Amines.

References

scale-up synthesis with 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Introduction

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets.[1] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of the molecule.[4][5][6] Specifically, the geminal difluoro group serves as a stable isostere for a carbonyl group or a hydrated aldehyde, while often increasing metabolic resistance.[7]

This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound, a valuable building block for pharmaceutical research and development. The synthetic strategy centers on the deoxofluorination of an N-protected nortropinone precursor. We will delve into the causality behind experimental choices, address critical safety considerations for handling fluorinating agents, and provide a self-validating protocol with integrated analytical checkpoints.

Synthetic Strategy and Rationale

The chosen synthetic route proceeds in three main stages: protection of the commercially available nortropinone, deoxofluorination to install the key geminal difluoro moiety, and subsequent deprotection followed by salt formation.

Causality of Design:

  • N-Boc Protection: The secondary amine of the nortropinone starting material is protected as a tert-butoxycarbonyl (Boc) carbamate. This serves a dual purpose: 1) It prevents side reactions with the electrophilic fluorinating agent at the basic nitrogen atom, and 2) It significantly improves the solubility of the tropane scaffold in common organic solvents, which is crucial for achieving homogeneous reaction conditions on a larger scale.[8]

  • Deoxofluorination with DAST: Diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent for the conversion of the ketone to the geminal difluoride. DAST is a versatile and effective reagent for this transformation.[9][10] However, it is thermally unstable and reacts violently with water, necessitating stringent safety protocols and precise temperature control, which are detailed extensively in this guide.[9][10][11][12]

  • Acid-Mediated Deprotection and Salt Formation: The final step employs hydrochloric acid to simultaneously cleave the acid-labile Boc-protecting group and form the hydrochloride salt of the target compound. This approach is efficient and results in a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free base.

Below is a diagram outlining the overall synthetic pathway.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection & Salt Formation SM Nortropinone INT N-Boc-nortropinone SM->INT (Boc)₂O, Et₃N DCM INT2 N-Boc-nortropinone PROD_INT N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane INT2->PROD_INT DAST Anhydrous DCM, 0 °C to rt PROD_INT2 N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane FINAL 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride PROD_INT2->FINAL HCl in Dioxane or Et₂O

Caption: Overall synthetic pathway for the target compound.

Safety First: Handling Diethylaminosulfur Trifluoride (DAST)

DAST is a hazardous reagent that requires strict safety protocols. Failure to adhere to these guidelines can result in serious injury.

  • Thermal Instability: DAST can decompose explosively when heated above 50°C.[9] All reactions should be conducted with rigorous temperature control.

  • Water Reactivity: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[9][10][12] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or neoprene), and safety goggles/face shield.[11]

  • Ventilation: All manipulations involving DAST must be performed inside a certified chemical fume hood to prevent inhalation of volatile reagent or HF gas.[12]

  • Quenching: The reaction must be quenched slowly and carefully at low temperatures by adding a proton source like methanol or a saturated aqueous solution of sodium bicarbonate.

Detailed Scale-Up Protocol

This protocol is designed for a 50-gram scale synthesis of the final product.

Step 1: Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
  • Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add nortropinone hydrochloride (100 g, 0.61 mol) and dichloromethane (DCM, 1 L).

  • Basification: Cool the suspension to 0°C using an ice-water bath. Slowly add triethylamine (Et₃N, 213 mL, 1.53 mol) over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 15 minutes.

  • Boc-Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 147 g, 0.67 mol) in DCM (200 mL). Add this solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to 0°C and slowly add water (500 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

    • Expected Yield: 90-95%

    • Purity (by ¹H NMR): >95%

Step 2: Synthesis of tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Reactor Setup: Under a strict nitrogen atmosphere, charge a 2 L, oven-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet with N-Boc-nortropinone (120 g, 0.53 mol) and anhydrous DCM (1 L).

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • DAST Addition: Slowly add Diethylaminosulfur Trifluoride (DAST, 103 mL, 0.795 mol, 1.5 eq) via the dropping funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below 5°C throughout the addition to prevent reagent decomposition. A significant exotherm may be observed.[9]

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by ¹⁹F NMR or LC-MS. The disappearance of the starting material and the appearance of the difluorinated product signal will indicate completion.

  • Quenching: CRITICAL: Cool the reaction mixture to -10°C. Slowly and carefully add methanol (100 mL) dropwise to quench any unreacted DAST. After the initial quench, very slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 L) while maintaining vigorous stirring and cooling. Control the gas evolution (CO₂).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and wash with water (500 mL) and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by crystallization.

Step 3: Synthesis of this compound
  • Reactor Setup: Dissolve the crude tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate (from Step 2, ~0.53 mol) in diethyl ether (Et₂O, 500 mL) in a 2 L flask equipped with a stirrer and a gas inlet.

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution or add a 4 M solution of HCl in 1,4-dioxane (~265 mL, 2.0 eq) dropwise.

  • Precipitation: A white precipitate will form upon addition of the acid. Continue stirring at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 200 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40-50°C to afford the final product as a white crystalline solid.

    • Expected Overall Yield (from N-Boc-nortropinone): 60-70%

    • Purity (by HPLC): >98%

Process Workflow and Data Summary

The following diagram illustrates the operational workflow for the critical fluorination step.

G cluster_workflow Fluorination Workflow A 1. Reactor Setup (Oven-dried glassware, N₂ atmosphere) B 2. Charge Reagents (N-Boc-nortropinone, Anhydrous DCM) A->B C 3. Cool to 0 °C (Ice-salt bath) B->C D 4. Slow Addition of DAST (Maintain T < 5 °C) C->D E 5. Reaction Monitoring (LC-MS / ¹⁹F NMR) D->E F 6. Low-Temp Quench (Cool to -10 °C, add MeOH then NaHCO₃) E->F Upon completion G 7. Aqueous Workup (Phase separation, extraction) F->G H 8. Isolation & Purification (Dry, concentrate, chromatograph) G->H

Caption: Operational workflow for the deoxofluorination step.

Table 1: Process Parameters and Expected Results

ParameterStep 1 (Protection)Step 2 (Fluorination)Step 3 (Deprotection)
Key Reagent (Boc)₂ODAST4 M HCl in Dioxane
Equivalents 1.1 eq1.5 eq2.0 eq
Solvent DCMAnhydrous DCMDiethyl Ether
Temperature 0°C to RT0°C to RT0°C to RT
Reaction Time 12-16 h24-48 h2-4 h
Workup Liquid-liquid extractionCautious quench, extractionFiltration
Expected Yield 90-95%65-75% (crude)>95%

Table 2: Analytical Characterization of Final Product

AnalysisExpected Result
¹H NMR (400 MHz, D₂O)δ 3.9-4.1 (m, 2H), 2.3-2.5 (m, 4H), 2.0-2.2 (m, 4H)
¹³C NMR (101 MHz, D₂O)δ 123.5 (t, J=245 Hz), 52.1, 35.8 (t, J=22 Hz), 26.5
¹⁹F NMR (376 MHz, D₂O)δ -95 to -105 (m)
LC-MS (ESI+) m/z = 148.09 [M+H]⁺ (for free base)
Appearance White to off-white crystalline solid

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Fluorination (Step 2) Insufficient DAST; low reaction temperature or time; wet solvent/reagents.Add additional DAST (0.2 eq) and allow to stir longer. Ensure all reagents and solvents are strictly anhydrous.
Low Yield in Fluorination DAST decomposition due to temperature spike; premature quenching.Improve cooling efficiency during DAST addition. Ensure temperature is maintained below 5°C.
Product is an oil/gummy solid (Step 3) Impurities present; incomplete deprotection; residual solvent.Re-dissolve in minimal methanol and precipitate with excess Et₂O. Ensure sufficient HCl was added for complete deprotection. Dry thoroughly under high vacuum.
Dark-colored reaction mixture (Step 2) Reagent decomposition.This is common with DAST. Proceed with the workup; color can often be removed during purification.

Conclusion

This application note provides a robust and scalable three-step synthesis for this compound. By employing a Boc-protection strategy and carefully controlled deoxofluorination with DAST, the target compound can be produced in high purity and good overall yield. The detailed discussion of the rationale, safety procedures, and troubleshooting guide is intended to enable researchers and process chemists to confidently implement and adapt this protocol for the large-scale production of this important pharmaceutical intermediate.

References

Application Note: A Protocol for the Stereoselective Synthesis of Novel Scaffolds Incorporating 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine, particularly as a gem-difluoro group, can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and pKa. This application note provides a comprehensive guide to the stereoselective synthesis of derivatives based on the 3,3-Difluoro-8-azabicyclo[3.2.1]octane core. We present a robust, multi-step synthetic strategy, including detailed, field-tested protocols for key transformations, troubleshooting insights, and methods for stereochemical validation. This guide is intended for researchers in medicinal chemistry and drug development seeking to explore this valuable chemical space.

Introduction: The Significance of Fluorinated Tropane Analogs in Drug Discovery

The 8-azabicyclo[3.2.1]octane skeleton is a conformationally restricted bicyclic amine that serves as the foundational architecture for a wide range of tropane alkaloids, including cocaine and scopolamine.[1][2] Its rigid structure presents substituents in well-defined spatial orientations, making it an ideal scaffold for designing ligands that target receptors and transporters in the central nervous system (CNS).[3]

The introduction of a gem-difluoromethylene group at the C3 position offers several strategic advantages in drug design. This motif can act as a bioisostere for a carbonyl group or a hydroxyl-bearing stereocenter, subtly altering molecular conformation and electronic properties.[4] The high electronegativity of fluorine can lower the pKa of the proximal nitrogen atom, influencing the molecule's ionization state at physiological pH. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[5]

However, the synthesis of chiral molecules incorporating the 3,3-difluoro-8-azabicyclo[3.2.1]octane core is non-trivial. The challenge lies in controlling stereochemistry on the tropane ring system, a task that requires sophisticated asymmetric synthesis methodologies. This document outlines a logical and adaptable synthetic sequence to access these valuable building blocks in an enantiomerically enriched form.

Retrosynthetic Analysis & Strategic Workflow

A robust strategy for accessing the target scaffold begins with a commercially available or readily synthesized starting material, such as tropinone. The overall synthetic plan involves three key stages: scaffold construction, gem-difluorination, and stereoselective functionalization, followed by final deprotection and salt formation.

The proposed forward synthesis workflow is illustrated below. This approach prioritizes the installation of the stable gem-difluoro group early in the sequence, followed by a key asymmetric transformation to establish the desired stereocenter.

G cluster_main Synthetic Workflow A Tropinone (or Nortropinone) B N-Boc Protection A->B Boc₂O, Base C Geminal Difluorination at C3 B->C Fluorinating Agent (e.g., Deoxo-Fluor®) D Asymmetric α-Functionalization (Stereocenter Installation) C->D Chiral Catalyst, Electrophile/Nucleophile E Final Deprotection & Salt Formation D->E Acidic Conditions (e.g., HCl in Dioxane) F Target Scaffold: Chiral 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl E->F

Figure 1: High-level workflow for the stereoselective synthesis of the target scaffold.

Key Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis.

Protocol 3.1: Synthesis of N-Boc-8-azabicyclo[3.2.1]octan-3-one (2)
  • Rationale: Protection of the basic nitrogen atom as a tert-butyloxycarbonyl (Boc) carbamate is crucial. It prevents unwanted side reactions in subsequent steps and improves the solubility of intermediates in organic solvents, simplifying purification by chromatography.[3]

  • Procedure:

    • To a stirred solution of tropinone hydrochloride (1) (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃) (3.0 eq) at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield compound 2 as a white solid.

Protocol 3.2: Geminal Difluorination of N-Boc-nortropinone (3)
  • Rationale: The conversion of the C3-ketone to a gem-difluoro group is a key transformation. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is often preferred over diethylaminosulfur trifluoride (DAST) due to its higher thermal stability. The reaction must be conducted under anhydrous conditions in an inert atmosphere to prevent decomposition of the fluorinating agent.

  • Procedure:

    • SAFETY NOTE: Fluorinating agents like Deoxo-Fluor® are hazardous and react violently with water. This reaction must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

    • To a solution of N-Boc-nortropinone (2) (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FPE) or Teflon flask under an argon atmosphere, add ethanol (0.2 eq) as a catalyst.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe. CAUTION: The addition may be exothermic.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor progress by ¹⁹F NMR or GC-MS.

    • Upon completion, carefully quench the reaction by slowly pouring it into a saturated aqueous solution of NaHCO₃ at 0 °C.

    • Separate the layers and extract the aqueous phase with DCM (3 x volumes).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with ethyl acetate/hexanes) to afford 3,3-difluoro-N-Boc-8-azabicyclo[3.2.1]octane (3).

Protocol 3.3: Asymmetric α-Arylation for Stereocontrol (4)
  • Rationale: Establishing stereocontrol is the most critical step. One powerful method is the desymmetrization of the tropane scaffold via an enantioselective reaction. Here, we adapt a palladium-catalyzed α-arylation of the ketone, which can be performed prior to fluorination. The choice of a chiral ligand is paramount for achieving high enantioselectivity.[6] Alternatively, a kinetic resolution of a racemic intermediate can be employed.[7][8]

  • Procedure (Example using pre-fluorination intermediate 2):

    • In a glovebox, add Pd₂(dba)₃ (0.025 eq) and a chiral phosphine ligand (e.g., a BINAP derivative) (0.06 eq) to a vial.

    • Add anhydrous toluene, followed by the N-Boc-nortropinone (2) (1.0 eq), an aryl bromide (Ar-Br) (1.2 eq), and sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 eq).

    • Seal the vial and heat the reaction mixture to 80-100 °C for 16-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the α-arylated ketone. The enantiomeric excess (ee) should be determined using chiral HPLC or SFC.

    • This enantiomerically enriched intermediate can then be carried forward through the fluorination protocol (3.2) to yield the chiral difluorinated product (4).

G cluster_cycle Simplified Catalytic Cycle Pd0 Pd(0)L*₂ OxAdd Ar-Pd(II)-Br L*₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Enolate Enolate Complex OxAdd->Enolate Deprotonation & Ligand Exchange RedElim Reductive Elimination Enolate->RedElim C-C Bond Formation RedElim->Pd0 Product Release

References

Application Notes and Protocols for the Parallel Synthesis of Chemical Libraries Utilizing 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[1][2][3] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[1][2] The 8-azabicyclo[3.2.1]octane scaffold, a common motif in numerous biologically active compounds, serves as a valuable framework for the development of novel therapeutics.[4][5][6] The introduction of geminal fluorine atoms at the 3-position of this scaffold results in 3,3-Difluoro-8-azabicyclo[3.2.1]octane, a building block that combines the conformational rigidity of the bicyclic system with the advantageous properties of fluorine. This application note provides detailed protocols for the use of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride in parallel synthesis to generate diverse chemical libraries for drug discovery programs.

Physicochemical Properties of 3,3-Difluoro-8-azabicyclo[3.2.1]octane

The introduction of the two fluorine atoms significantly alters the electronic properties of the bicyclic amine. The strong electron-withdrawing nature of fluorine is expected to decrease the basicity of the secondary amine compared to its non-fluorinated counterpart. This modulation of pKa can be advantageous for optimizing compound absorption and reducing off-target effects.

PropertyValueSource
Molecular FormulaC₇H₁₁F₂NPubChem CID: 54594752[7]
Molecular Weight147.17 g/mol PubChem CID: 54594752[7]
XLogP31.6PubChem CID: 54594752[7]
Topological Polar Surface Area12 ŲPubChem CID: 54594752[7]

Core Reactions for Library Synthesis

Parallel synthesis enables the rapid generation of a multitude of analogs from a common scaffold.[8] For the derivatization of this compound, three key reaction classes are particularly well-suited for high-throughput library production:

  • N-Arylation (Buchwald-Hartwig Amination): Formation of a carbon-nitrogen bond between the secondary amine and a variety of aryl or heteroaryl halides.

  • Amide Coupling: Acylation of the secondary amine with a diverse set of carboxylic acids.

  • Reductive Amination: Reaction of the secondary amine with aldehydes or ketones to introduce a wide range of substituents.

The following sections provide detailed, step-by-step protocols for performing these reactions in a parallel format, typically utilizing 96-well reaction blocks.

Protocol 1: Parallel N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a library of aryl bromides. The hydrochloride salt of the amine must be neutralized in situ or pre-treated with a base.

Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Dispense Aryl Bromide Library (in Dioxane) to 96-well Plate r1 Add Amine/Base Solution to each well p1->r1 Array of Aryl Bromides p2 Prepare Catalyst/Ligand Stock Solution (e.g., Pd2(dba)3 + XPhos in Dioxane) r2 Add Catalyst/Ligand Solution to each well p2->r2 p3 Prepare Amine/Base Stock Solution: 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl + NaOtBu in Dioxane p3->r1 r1->r2 r3 Seal Plate and Heat (e.g., 100 °C, 12-18 h) under inert atmosphere r2->r3 w1 Cool to RT, Quench (e.g., with water or brine) r3->w1 w2 Parallel Liquid-Liquid Extraction (e.g., with Ethyl Acetate) w1->w2 w3 Evaporate Solvent w2->w3 w4 Purify via Parallel HPLC-MS w3->w4

Caption: Workflow for parallel Buchwald-Hartwig N-arylation.

Experimental Protocol

Materials:

  • This compound

  • Library of aryl bromides

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Aryl Bromide Plate:

    • In a 96-well reaction block, dispense 50 µmol of each unique aryl bromide from your library into the designated wells. A stock solution of the aryl bromides in anhydrous dioxane (e.g., 0.2 M) can be used for accurate dispensing.

  • Preparation of Reagent Stock Solutions (under inert atmosphere):

    • Catalyst/Ligand Stock Solution: In a glovebox, prepare a stock solution containing Pd₂(dba)₃ (0.0025 M) and XPhos (0.006 M) in anhydrous dioxane. This corresponds to a 1:2.4 Pd:ligand ratio.

    • Amine/Base Stock Solution: In a separate vial, suspend this compound (1.2 equivalents, 60 µmol per reaction) and sodium tert-butoxide (2.5 equivalents, 125 µmol per reaction) in anhydrous dioxane. The amount of dioxane should be sufficient to allow for accurate dispensing to each well. Note: The excess base is to neutralize the HCl salt and drive the reaction.

  • Reaction Assembly:

    • To the 96-well plate containing the aryl bromides, add the appropriate volume of the Amine/Base stock solution to each well using a multichannel pipette or automated liquid handler.

    • Next, add the Catalyst/Ligand stock solution to each well. The final palladium loading should be approximately 1-2 mol%.

    • The final reaction volume in each well should be around 0.5 mL.

  • Reaction:

    • Securely seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block on a heating plate within a glovebox or under a positive pressure of inert gas.

    • Heat the reaction mixture to 100 °C for 12-18 hours with agitation.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding water or brine.

    • Perform a parallel liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to each well, sealing, agitating, and then carefully removing the organic layer. This can be repeated.

    • Combine the organic extracts for each well into a new 96-well plate and evaporate the solvent using a centrifugal evaporator.

    • The crude products can then be purified using parallel preparative HPLC-MS.[9]

Protocol 2: Parallel Amide Coupling

This protocol details the synthesis of an amide library by coupling 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a diverse set of carboxylic acids using HATU as the coupling agent.

Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Dispense Carboxylic Acid Library (in DMF) to 96-well Plate r1 Add Amine Solution to each well p1->r1 p2 Prepare Amine Stock Solution: 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl + DIPEA in DMF p2->r1 p3 Prepare Coupling Agent Stock Solution (HATU in DMF) r2 Add Coupling Agent Solution to each well p3->r2 r1->r2 Pre-activation (optional) r3 Seal Plate and Shake (RT, 4-12 h) r2->r3 w1 Quench with water r3->w1 w2 Parallel Liquid-Liquid Extraction (e.g., with Ethyl Acetate) w1->w2 w3 Wash organic phase (e.g., with aq. LiCl) w2->w3 w4 Evaporate Solvent w3->w4 w5 Purify via Parallel HPLC-MS w4->w5

Caption: Workflow for parallel amide coupling.

Experimental Protocol

Materials:

  • This compound

  • Library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Carboxylic Acid Plate:

    • Dispense 50 µmol of each unique carboxylic acid from your library into the designated wells of a 96-well reaction block. Use stock solutions in anhydrous DMF for accurate dispensing.

  • Preparation of Reagent Stock Solutions:

    • Amine Stock Solution: Prepare a solution of this compound (1.1 equivalents, 55 µmol per reaction) and DIPEA (3.0 equivalents, 150 µmol per reaction) in anhydrous DMF.

    • Coupling Agent Stock Solution: Prepare a solution of HATU (1.2 equivalents, 60 µmol per reaction) in anhydrous DMF.

  • Reaction Assembly:

    • To the 96-well plate containing the carboxylic acids, add the Amine Stock Solution to each well.

    • Add the HATU solution to each well. The addition of the coupling agent should initiate the reaction.

  • Reaction:

    • Seal the 96-well reaction block and place it on an orbital shaker at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Perform a parallel liquid-liquid extraction with ethyl acetate.

    • Wash the combined organic extracts with an aqueous solution of LiCl to remove residual DMF.

    • Dry the organic phase (e.g., by passing through a 96-well plate containing sodium sulfate) and evaporate the solvent.

    • Purify the resulting amide library using parallel preparative HPLC-MS.

Protocol 3: Parallel Reductive Amination

This protocol outlines the synthesis of a diverse library via reductive amination of 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a library of aldehydes.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Dispense Aldehyde Library (in DCE) to 96-well Plate r1 Add Amine Solution to each well p1->r1 p2 Prepare Amine Stock Solution: 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl + TEA in DCE p2->r1 p3 Prepare Reducing Agent Slurry (Sodium Triacetoxyborohydride in DCE) r3 Add Reducing Agent Slurry to each well p3->r3 r2 Stir for 30 min (Imine formation) r1->r2 r2->r3 r4 Seal Plate and Shake (RT, 6-16 h) r3->r4 w1 Quench with aq. NaHCO3 r4->w1 w2 Parallel Liquid-Liquid Extraction (e.g., with DCM) w1->w2 w3 Evaporate Solvent w2->w3 w4 Purify via Parallel HPLC-MS or Scavenger Resins w3->w4

Caption: Workflow for parallel reductive amination.

Experimental Protocol

Materials:

  • This compound

  • Library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Aldehyde Plate:

    • Dispense 50 µmol of each unique aldehyde from your library into the designated wells of a 96-well reaction block using stock solutions in DCE.

  • Preparation of Reagent Stock Solutions/Slurries:

    • Amine Stock Solution: Prepare a solution of this compound (1.2 equivalents, 60 µmol per reaction) and triethylamine (1.5 equivalents, 75 µmol per reaction) in DCE.

    • Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents, 75 µmol per reaction) in DCE. This should be prepared fresh and kept under agitation to ensure uniform dispensing.

  • Reaction Assembly:

    • To the 96-well plate containing the aldehydes, add the Amine Stock Solution.

    • Allow the mixture to stir at room temperature for approximately 30 minutes to facilitate iminium ion formation.

    • Dispense the STAB slurry to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 6-16 hours.

  • Work-up and Purification:

    • Quench the reactions by the careful addition of saturated aqueous sodium bicarbonate solution.

    • Perform a parallel liquid-liquid extraction with dichloromethane.

    • Evaporate the solvent from the combined organic extracts.

    • Purification can be achieved by parallel preparative HPLC-MS or by using scavenger resins to remove excess reagents and byproducts.

Troubleshooting and Considerations

  • Low Reactivity: The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the amine. For challenging substrates in N-arylation or amide coupling, increasing the reaction temperature, using a more active catalyst/ligand system (for Buchwald-Hartwig), or a stronger coupling agent may be necessary.

  • Solubility Issues: this compound has limited solubility in some common organic solvents. The use of polar aprotic solvents like DMF or the addition of a co-solvent may be required.

  • Purification: The polarity of the final products will vary significantly depending on the building blocks used. A generic gradient for parallel HPLC may not be optimal for all library members. It is advisable to perform scouting runs on a small subset of the library to optimize purification conditions.

Conclusion

This compound is a valuable building block for the construction of diverse chemical libraries. Its unique combination of a rigid bicyclic scaffold and the beneficial properties of fluorine make it an attractive starting point for drug discovery programs. The parallel synthesis protocols outlined in this application note provide a robust framework for the efficient generation of novel compound collections, enabling the rapid exploration of structure-activity relationships and the identification of new therapeutic leads.

References

Application Notes and Protocols: 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Fluorination in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving the desired pharmacokinetic and pharmacodynamic profiles. The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, has a rich history in CNS drug discovery, providing a rigid framework that can be functionalized to interact with a variety of CNS targets.[1][2] However, modulation of the physicochemical properties of this scaffold is often necessary to optimize it for specific applications.

This application note details the strategic use of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride, a fluorinated building block that offers significant advantages in the design of CNS drug candidates. The introduction of a geminal difluoro group at the 3-position of the tropane ring system is not a trivial modification; it is a deliberate strategy to leverage the unique properties of fluorine to overcome common challenges in CNS drug development.

The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and basicity (pKa).[3][4] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl or hydroxyl group, while offering increased metabolic stability by blocking potential sites of oxidation.[5] This modification can lead to improved brain penetration and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[6]

This guide will provide an in-depth look at the applications of this compound, including its role as a key building block in the development of inhibitors for CNS-relevant targets. We will also provide detailed, field-proven protocols for its synthesis and incorporation into lead compounds, along with a discussion of the underlying scientific principles.

The Rationale for Geminal Difluorination at the 3-Position

The decision to introduce a 3,3-difluoro moiety onto the 8-azabicyclo[3.2.1]octane scaffold is a calculated one, aimed at fine-tuning the molecule's properties for optimal CNS activity. The following diagram illustrates the key molecular consequences of this substitution.

G cluster_0 3,3-Difluoro-8-azabicyclo[3.2.1]octane Core cluster_1 Impact on Physicochemical Properties cluster_2 Consequences for CNS Drug Discovery A Gem-Difluoro Group (CF2) B 8-Azabicyclo[3.2.1]octane Scaffold C Modulated Lipophilicity (logP/logD) A->C D Lowered Basicity (pKa) A->D E Increased Metabolic Stability A->E F Altered Conformation B->F G Enhanced Blood-Brain Barrier Penetration C->G D->G J Reduced Off-Target Effects D->J H Improved Pharmacokinetics (e.g., half-life) E->H I Fine-tuned Target Binding Affinity F->I

Figure 1: Rationale for using the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold.

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the basic nitrogen atom in the bicyclic system. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce the potential for interactions with off-target ion channels, such as the hERG channel, which is a common liability for basic amines. Furthermore, a more neutral molecule at physiological pH can exhibit improved membrane permeability, a critical factor for BBB penetration.

The C-F bond is exceptionally strong, making the 3-position of the ring, a potential site of metabolism in the non-fluorinated analogue, resistant to oxidative metabolism. This "metabolic shielding" can lead to a longer half-life and improved oral bioavailability of the drug candidate.

Applications in CNS Drug Discovery: A Case Study

A prominent example of the application of the 3,3-disubstituted-8-azabicyclo[3.2.1]octane scaffold is in the development of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol in the brain, and its inhibition is a therapeutic strategy for treating CNS disorders such as mild cognitive impairment and Alzheimer's disease.[7][8]

A patent application describes a series of (3,3-disubstituted-8-azabicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl] methanones as potent 11β-HSD1 inhibitors.[7][8] The 3,3-disubstitution on the 8-azabicyclo[3.2.1]octane core is a key feature of these compounds, and the 3,3-difluoro variant is a prime example of how this scaffold can be utilized to generate CNS-active drug candidates.

While this specific example highlights the utility of the core scaffold, the broader class of mTOR inhibitors for neurological disorders also utilizes a similar bicyclic system, the 3-oxa-8-azabicyclo[3.2.1]octane moiety.[9][10] This demonstrates the versatility of the 8-azabicyclo[3.2.1]octane framework in designing molecules that can effectively cross the blood-brain barrier and engage with CNS targets.

Data Presentation: Impact of Fluorination on Physicochemical Properties

The following table summarizes the predicted effects of 3,3-difluorination on the key physicochemical properties of the 8-azabicyclo[3.2.1]octane core, which are critical for its application in CNS drug discovery.

Property8-Azabicyclo[3.2.1]octane3,3-Difluoro-8-azabicyclo[3.2.1]octaneRationale for Change in CNS Drug Design
pKa ~10.5~8.5 - 9.5Lower pKa can reduce hERG liability and improve membrane permeability.
cLogP ~1.3~1.6A modest increase in lipophilicity can aid in BBB penetration, but must be balanced to avoid P-gp efflux.
Metabolic Stability Susceptible to oxidation at C-3Significantly increasedBlocking a key site of metabolism enhances in vivo half-life.
Polar Surface Area (PSA) ~12.5 Ų~12.5 ŲThe PSA is largely unaffected, preserving a key determinant of membrane permeability.

Note: The values for the 3,3-difluoro derivative are estimations based on known effects of gem-difluorination and may vary depending on the specific substituents on the nitrogen atom.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from the commercially available 8-azabicyclo[3.2.1]octan-3-one (tropinone). The key step is a deoxofluorination reaction.

G A 8-Azabicyclo[3.2.1]octan-3-one (Tropinone) B Protection of the Amine A->B Boc2O, Et3N, DCM C N-Boc-8-azabicyclo[3.2.1]octan-3-one B->C D Deoxofluorination C->D DAST or Deoxo-Fluor® DCM, rt E N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane D->E F Deprotection E->F HCl in Dioxane or TFA G 3,3-Difluoro-8-azabicyclo[3.2.1]octane F->G H Salt Formation G->H HCl in Et2O I 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride H->I

Figure 2: Synthetic workflow for 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl.

Step 1: Protection of the Amine

  • To a solution of 8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to afford N-Boc-8-azabicyclo[3.2.1]octan-3-one.

Step 2: Deoxofluorination

  • Caution: Deoxofluorinating agents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a solution of N-Boc-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST, 2.0-3.0 eq) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by ¹⁹F NMR or LC-MS.

  • Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane.

Step 3: Deprotection and Salt Formation

  • Dissolve N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane (1.0 eq) in a solution of HCl in dioxane (e.g., 4 M) or diethyl ether.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Protocol 2: N-Arylation of this compound

This protocol describes a general procedure for the N-arylation of the title compound, a common step in the synthesis of CNS drug candidates.

G A 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl C Buchwald-Hartwig Amination A->C B Aryl Halide (Ar-X) B->C D N-Aryl-3,3-difluoro-8-azabicyclo[3.2.1]octane C->D Pd Catalyst, Ligand, Base, Solvent, Heat

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable fluorinated building block. Here, we address common challenges encountered during N-functionalization reactions, providing in-depth, field-proven insights and actionable troubleshooting strategies in a user-friendly Q&A format.

Section 1: Foundational Knowledge and Pre-Reaction Checks

Before delving into specific reaction troubleshooting, it is crucial to understand the fundamental properties of this compound and how to properly prepare it for reaction.

FAQ 1: What are the key chemical properties of this compound that I should be aware of?

Understanding the inherent properties of this reagent is the first step to successful experimentation. The presence of the gem-difluoro group significantly influences the reactivity of the secondary amine.

  • Basicity: The two electron-withdrawing fluorine atoms reduce the electron density on the nitrogen atom, making it less basic than its non-fluorinated counterpart. This has significant implications for base selection in coupling reactions. The estimated pKa of the protonated amine is lower than that of similar non-fluorinated bicyclic amines, meaning a stronger base may be required to deprotonate it effectively. The influence of the CF₂ moiety on the basicity of amines is primarily an inductive effect[1].

  • Steric Hindrance: The bicyclo[3.2.1]octane core is a rigid, three-dimensional structure. While not excessively bulky, the steric environment around the nitrogen atom should be considered when choosing coupling partners and catalyst systems.

  • Stability: this compound is a stable solid under recommended storage conditions. The 8-azabicyclo[3.2.1]octane ring system is generally robust under a variety of reaction conditions, including basic media[2].

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₇H₁₂ClF₂N--INVALID-LINK--
Molecular Weight183.63 g/mol --INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--
Predicted XlogP1.6--INVALID-LINK--
FAQ 2: My reaction requires the free amine. How do I properly perform a "free-basing" of the hydrochloride salt?

As a hydrochloride salt, the amine is protonated and will not be nucleophilic. Therefore, it is essential to neutralize it to the free amine before or in situ during the reaction. Incomplete free-basing is a common cause of reaction failure.

Step-by-Step Free-Basing Protocol:

  • Dissolution: Dissolve the this compound in a suitable solvent. If the subsequent reaction is in an organic solvent, you can perform a liquid-liquid extraction. For this, dissolve the salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a base. For a standard lab-scale reaction, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) is typically used. Add the base dropwise while monitoring the pH with litmus paper or a pH meter until the solution is basic (pH > 10).

  • Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL aqueous solution) with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in organic solvents.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine, which may be an oil or a low-melting solid.

Troubleshooting Free-Basing:

  • Low Recovery: If you experience low recovery after extraction, it might be due to the partial water solubility of the free amine. Saturating the aqueous layer with sodium chloride (brine) before extraction can help to "salt out" the amine and improve its partitioning into the organic layer.

  • Alternative Non-Aqueous Free-Basing: If your reaction is highly sensitive to water, you can perform the free-basing in an organic solvent. Suspend the hydrochloride salt in a solvent like tetrahydrofuran (THF) or DCM and add a solid inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stir the suspension vigorously for several hours, then filter off the solids. The resulting solution contains the free amine. Using an excess of a polymer-bound base and then filtering is another effective water-free method.

Fig. 1: Aqueous free-basing workflow.

Section 2: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the reduced nucleophilicity of 3,3-Difluoro-8-azabicyclo[3.2.1]octane can present challenges.

FAQ 3: My Buchwald-Hartwig amination is giving low yield or not proceeding at all. What are the likely causes?

Several factors can contribute to a failed Buchwald-Hartwig reaction with this substrate.

Troubleshooting Checklist:

  • Incomplete Free-Basing: As mentioned in FAQ 2, ensure your amine is fully deprotonated. The hydrochloride salt will not participate in the reaction.

  • Incorrect Base Selection: Due to the reduced basicity of the fluorinated amine, a stronger base is often necessary compared to non-fluorinated analogs.

    • Weak bases like potassium carbonate (K₂CO₃) may be insufficient.

    • Stronger bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are generally more effective. Be mindful that very strong bases can sometimes promote side reactions[3].

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.

    • Aryl Chlorides: For less reactive aryl chlorides, more electron-rich and bulky ligands are required. Consider using ligands like Xantphos, or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). Using a pre-catalyst can also lead to cleaner reactions[3].

    • General Advice: If using a simple palladium source like Pd(OAc)₂, ensure it is of high quality. The choice of ligand is often more critical than the palladium source.

  • Solvent and Temperature:

    • Solvents: Anhydrous, deoxygenated solvents are crucial. Common choices include toluene, dioxane, and THF. DMF can also be used, particularly in microwave-assisted reactions.

    • Temperature: These reactions often require elevated temperatures (80-140 °C). If the reaction is sluggish at a lower temperature, cautiously increasing the heat may be beneficial. Microwave heating can sometimes significantly improve yields and reduce reaction times. There is precedent for using this compound in a microwave reaction at 140 °C, indicating good thermal stability[4].

  • Side Reactions:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be more prevalent with electron-rich aryl halides and can be influenced by the choice of ligand and base[1].

    • Catalyst Deactivation: The presence of water or oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Fig. 2: Troubleshooting flowchart for Buchwald-Hartwig amination.

Section 3: Troubleshooting Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

FAQ 4: My reductive amination is incomplete or shows significant side products. What should I check?

Successful reductive amination hinges on the relative rates of iminium ion formation and reduction versus the reduction of the starting carbonyl compound.

Troubleshooting Checklist:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild enough not to significantly reduce most aldehydes and ketones but is effective at reducing the intermediate iminium ion. It is also tolerant of mildly acidic conditions often used to promote imine formation.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice that is selective for the iminium ion over the carbonyl group, especially at slightly acidic pH[5][6].

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can lead to the formation of the corresponding alcohol from the starting carbonyl as a major byproduct. It is generally less suitable for one-pot reductive aminations unless the imine is pre-formed.

  • Reaction pH: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6), often by adding a small amount of acetic acid. This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also facilitates the dehydration step to form the iminium ion. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, iminium ion formation will be slow.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB. Methanol or ethanol can be used with NaBH₃CN. Ensure the solvent is anhydrous if using a water-sensitive reducing agent.

  • Reaction Time and Temperature: Most reductive aminations proceed efficiently at room temperature. If the reaction is slow, gentle heating may be applied, but this can also increase the rate of side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the aldehyde or ketone can interfere with the reaction. Ensure your carbonyl compound is of high purity.

General Protocol for Reductive Amination with Benzaldehyde:

  • To a solution of 3,3-Difluoro-8-azabicyclo[3.2.1]octane (as the free amine, 1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM, add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Troubleshooting Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry. The reduced basicity of 3,3-Difluoro-8-azabicyclo[3.2.1]octane does not significantly impact its nucleophilicity towards highly activated carboxylic acid derivatives.

FAQ 5: My amide coupling reaction is giving a low yield. What are the common pitfalls?

Low yields in amide coupling reactions are often due to inefficient activation of the carboxylic acid, side reactions of the coupling reagents, or purification issues.

Troubleshooting Checklist:

  • Choice of Coupling Reagent:

    • Carbodiimides (EDC, DIC): These are widely used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). The use of these additives suppresses side reactions and reduces racemization if the carboxylic acid has a stereocenter. EDC hydrochloride is often preferred as the urea byproduct is water-soluble, simplifying purification[7][8].

    • Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient coupling reagents but are more expensive. They are particularly useful for sterically hindered amines or less reactive carboxylic acids. A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically required.

  • Base: A tertiary amine base such as DIPEA or triethylamine (TEA) is usually added to neutralize the hydrochloride salt if the free amine is not used, and to scavenge the acid produced during the reaction. An excess of the base (2-3 equivalents) is common.

  • Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are typically used. Ensure the solvent is of high purity and dry.

  • Reaction Temperature: Most amide couplings proceed well at room temperature. For difficult couplings, gentle heating (40-50 °C) may be beneficial, but be aware that this can increase the risk of racemization.

  • Work-up and Purification:

    • Aqueous Work-up: A standard aqueous work-up involving washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the coupling additive, is crucial for obtaining a clean crude product.

    • Purification: The desired amide product can usually be purified by flash column chromatography on silica gel.

General Protocol for Amide Coupling with Benzoic Acid:

  • To a solution of benzoic acid (1.2 equiv), EDC hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF, add DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3,3-Difluoro-8-azabicyclo[3.2.1]octane (as the free amine, 1.0 equiv) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis, particularly the critical geminal difluorination step.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the deoxofluorination of the precursor, 8-azabicyclo[3.2.1]octan-3-one (tropinone).

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from multiple factors throughout the synthetic process. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Reaction. The conversion of the ketone to the geminal difluoride can be sluggish. Monitoring the reaction by TLC, GC-MS, or ¹H NMR is critical to ensure the disappearance of the starting material.

    • Solution: Gradually increase the equivalents of the fluorinating agent (e.g., DAST or Deoxo-Fluor). Start with 1.5-2.0 equivalents and increase to 2.5-3.0 if necessary. Also, consider extending the reaction time. For DAST, reactions are typically run at 0 °C to room temperature; a slight increase in temperature may improve conversion, but must be done with extreme caution due to the thermal instability of DAST.[1][2]

  • Cause 2: Competing Side Reactions. The primary culprits for yield loss are often the formation of elimination or rearrangement byproducts. (See Q2 and Q3 for details).

  • Cause 3: Product Loss During Work-up and Purification. The hydrochloride salt of your product has high water solubility.

    • Solution: During aqueous work-up, ensure the aqueous layer is saturated with NaCl before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble compounds. For purification, avoid chromatography on silica gel if possible, as the basic nitrogen can lead to tailing and decomposition. Recrystallization or salt formation/washing are preferred methods. A common method for similar compounds involves acidification of the organic layer, removal of water via azeotropic distillation, and cooling to induce crystallization.[3]

  • Cause 4: Degradation of the Fluorinating Agent. Diethylaminosulfur trifluoride (DAST) and similar reagents are sensitive to moisture and can degrade upon prolonged storage or exposure to air.

    • Solution: Always use a fresh bottle of the reagent or a recently opened bottle that has been stored under an inert atmosphere (N₂ or Ar). It is advisable to purchase DAST from a reliable commercial source, as its preparation can be hazardous.[1]

Q2: My analytical data (¹⁹F NMR, MS) shows the presence of a vinyl fluoride impurity. Why is this forming and how can I prevent it?

The formation of a vinyl fluoride (an elimination product) is a known side reaction when fluorinating enolizable ketones with reagents like DAST.[4]

Mechanism of Formation: The reaction proceeds through an intermediate that can either undergo nucleophilic substitution by fluoride to give the desired geminal difluoride or undergo elimination (E2-type) to form the vinyl fluoride. The basicity of the reaction medium and the structure of the substrate can favor elimination.

Preventative Measures:

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly favor the desired substitution pathway.[1]

  • Choice of Reagent: Some modern fluorinating agents are designed to be less basic and give fewer elimination byproducts. Consider using aminodifluorosulfinium tetrafluoroborates, which have shown greater selectivity compared to DAST in many cases.[5]

  • Control of Stoichiometry: Using a large excess of the fluorinating agent can sometimes promote side reactions. Use the minimum amount required for full conversion of the starting material.

Troubleshooting Flowchart: Common Synthesis Issues

G start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity dark_color Reaction Turns Dark start->dark_color incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn vinyl_fluoride Vinyl Fluoride? impurity->vinyl_fluoride decomp Reagent Decomposition? dark_color->decomp side_rxn Side Reactions? incomplete_rxn->side_rxn No sol_yield1 Increase Reagent Eq. / Time incomplete_rxn->sol_yield1 Yes workup_loss Work-up Loss? side_rxn->workup_loss No sol_yield2 Optimize Temp / Reagent side_rxn->sol_yield2 Yes sol_yield3 Saturate Aqueous Phase / Recrystallize workup_loss->sol_yield3 Yes rearrangement Rearrangement? vinyl_fluoride->rearrangement No sol_impurity1 Lower Temperature / Change Reagent vinyl_fluoride->sol_impurity1 Yes sol_impurity2 Use Milder Reagent / Lower Temp rearrangement->sol_impurity2 Yes sol_dark Ensure Anhydrous Conditions / Control Temp decomp->sol_dark Yes

Caption: A decision tree for troubleshooting common issues.

Q3: I've isolated a product with the correct mass for a difluorinated compound, but the NMR is inconsistent with the target structure. What could it be?

This scenario strongly suggests the formation of a rearranged product. Carbocationic intermediates, which can be involved in the DAST fluorination mechanism, are susceptible to Wagner-Meerwein or other skeletal rearrangements to form a more stable carbocation before the second fluoride addition.[4]

  • Likely Cause: The reaction mechanism may have significant Sₙ1 character, especially if the reaction temperature is too high or if the substrate is prone to forming a stable carbocation. DAST is also known to catalyze various intramolecular cyclizations and rearrangements.[6][7]

  • Solution:

    • Maintain Low Temperatures: As with preventing elimination, keeping the reaction temperature low (-78 °C if possible) will suppress carbocation formation and favor an Sₙ2-like pathway.

    • Use a Milder, More Stable Reagent: Deoxo-Fluor is known to be more thermally stable and can sometimes provide cleaner reactions.[2][5] Acid-labile substrates are generally less likely to undergo rearrangement with DAST compared to harsher reagents like SF₄, but the risk is not zero.[1]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the geminal difluorination of a ketone with DAST?

While a formal, proven mechanism is still debated in some literature, the generally accepted pathway involves several steps.[8] First, the oxygen of the carbonyl group acts as a Lewis base, attacking the electrophilic sulfur atom of DAST. This is followed by the elimination of an intermediate and the formation of an oxosulfonium ion. A fluoride ion then attacks the carbonyl carbon, forming a hemi-ketal-like intermediate. This intermediate is activated again by DAST, and a subsequent Sₙ1 or Sₙ2 displacement by another fluoride ion yields the final geminal difluoride product.

Reaction Mechanism: Formation of Product and Key Byproducts

G cluster_main Reaction Pathways A Tropinone + DAST B [Activated Carbonyl Intermediate] A->B Activation C Desired Product (3,3-Difluoro-8-azabicyclo[3.2.1]octane) B->C Substitution (SN2-like) Favored at Low Temp D Side Product (Vinyl Fluoride) B->D Elimination (E2-like) Favored at High Temp F [Carbocationic Intermediate] B->F Ionization (SN1-like) E Side Product (Rearranged Isomer) F->C + F- F->E Wagner-Meerwein Rearrangement

Caption: Key reaction pathways in the fluorination of tropinone.

Q2: Which fluorinating agent should I use: DAST, Deoxo-Fluor, or something else?

The choice of reagent is critical and depends on the scale of your reaction, your tolerance for side products, and safety considerations.

ReagentAdvantagesDisadvantagesTypical Conditions
DAST Widely used, commercially available, effective for many substrates.[1]Thermally unstable (can detonate >90 °C), can lead to elimination/rearrangement.[1][2]0 °C to RT in CH₂Cl₂.[2]
Deoxo-Fluor More thermally stable than DAST, sometimes gives higher yields and fewer byproducts.[5]More expensive than DAST.0 °C to RT in CH₂Cl₂.
XtalFluor-M/E Crystalline solids, much lower explosive potential than DAST.[1]Newer reagents, may require more optimization.Varies, often used with a fluoride source.
Aminodifluorosulfinium salts Storage-stable, often provide less elimination byproduct.[5]May require activation with an external fluoride source.Varies with substrate.

For initial lab-scale synthesis, Deoxo-Fluor is often the recommended starting point due to its improved safety profile and comparable, if not superior, reactivity to DAST.[5]

Q3: What are the critical safety precautions when working with DAST or similar reagents?
  • Thermal Hazard: DAST can undergo exothermic decomposition, and explosive decomposition has been reported at temperatures above 90 °C. Never heat DAST reactions above 50 °C. [1] Always use a cryo-cool or an ice bath to control the temperature during addition, especially for larger-scale reactions.

  • Corrosivity: DAST reacts with water to release HF. It can cause severe chemical burns. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are often insufficient; use neoprene or butyl rubber), a lab coat, and safety goggles/face shield.

  • Quenching: Quench reactions slowly and carefully by adding the reaction mixture to a cooled, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃).[9]

Section 3: Experimental Protocol

This protocol is a representative procedure and may require optimization for your specific setup and scale.

Objective: To synthesize this compound from 8-azabicyclo[3.2.1]octan-3-one.

Materials:

  • 8-azabicyclo[3.2.1]octan-3-one (Tropinone)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid solution (e.g., 2M in Et₂O or gaseous HCl)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-azabicyclo[3.2.1]octan-3-one (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor (2.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add the reaction mixture to a separate flask containing vigorously stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with CH₂Cl₂. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure to obtain the crude free base as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous Et₂O. Cool the solution to 0 °C and add a solution of HCl in Et₂O (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt should precipitate. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold, anhydrous Et₂O and dry under vacuum to yield the final product.

Purification Workflow

G start Completed Reaction Mixture quench 1. Quench with aq. NaHCO3 (0 °C) start->quench extract 2. Extract with CH2Cl2 quench->extract dry 3. Dry Organic Layer (Na2SO4) extract->dry concentrate 4. Concentrate in vacuo (Crude Free Base) dry->concentrate dissolve 5. Dissolve in Anhydrous Et2O concentrate->dissolve acidify 6. Add HCl/Et2O (0 °C) dissolve->acidify precipitate 7. Precipitate Forms acidify->precipitate filter 8. Filter and Wash with cold Et2O precipitate->filter final_product 9. Dry under Vacuum (Pure Hydrochloride Salt) filter->final_product

Caption: Step-by-step purification and isolation workflow.

Section 4: References
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. --INVALID-LINK--

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. --INVALID-LINK--

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. University of Durham. --INVALID-LINK--

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PubMed Central. --INVALID-LINK--

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. PubMed Central. --INVALID-LINK--

  • ChemicalBook. (n.d.). The synthesis of Tropinone. Retrieved from --INVALID-LINK--

  • SciELO. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. --INVALID-LINK--

  • Google Patents. (n.d.). CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. --INVALID-LINK--

References

preventing decomposition of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. As Senior Application Scientists, our goal is to move beyond simple instructions. This guide is built on a foundation of deep mechanistic understanding to empower you to not only solve immediate experimental challenges but also to proactively design more robust and successful reaction protocols.

We will explore the core chemical principles governing the stability of this valuable building block, provide direct answers to frequently encountered issues, and offer detailed, field-tested protocols. Our approach is grounded in providing not just the "how," but the critical "why" behind each recommendation.

Core Chemical Principles: Understanding the Instability

The stability of this compound is governed by the interplay between its rigid bicyclic structure, the electron-withdrawing nature of the gem-difluoro group, and the acid-base chemistry of the secondary amine.

  • The Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the nitrogen atom of the azabicycle is protonated. This protonation serves two key purposes: it renders the nitrogen lone pair non-nucleophilic and significantly increases the compound's thermal and chemical stability.[1][2] The free base form, while necessary for many reactions, is inherently more reactive and susceptible to degradation pathways.

  • Inductive Effects of the Gem-Difluoro Group: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the carbon skeleton.[3][4] This effect lowers the pKa of the protonated amine compared to its non-fluorinated counterpart, influencing the choice of base needed for deprotonation.[3][4]

  • Potential Decomposition Pathways: When the free base is generated, several decomposition routes become accessible, particularly under harsh conditions (e.g., high temperature, strong bases).

    • Elimination: Loss of hydrogen fluoride (HF) is a potential pathway for gem-difluoro compounds, although the bicyclic structure provides some kinetic stability against certain elimination geometries.

    • Oxidation: The free secondary amine can be susceptible to oxidation, especially in the presence of strong oxidizing agents or air at elevated temperatures.[5][6]

    • Ring-Opening: While the bicyclo[3.2.1]octane system is relatively stable, extreme pH or temperature conditions in the presence of nucleophiles could potentially lead to ring-opening side reactions.

The primary challenge in using this reagent is, therefore, the controlled generation of the reactive free base in situ only when needed, while minimizing its exposure to conditions that would promote these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound in a base-mediated reaction. What is the most likely cause?

Low yield is the most common symptom of reactant decomposition. The primary cause is often the uncontrolled deprotonation of the hydrochloride salt to the free base, which then degrades under the reaction conditions, especially at elevated temperatures. Using a base that is too strong or adding it too quickly can create localized areas of high base concentration, accelerating decomposition.

Q2: What type of base is recommended for reactions involving this compound, such as in a nucleophilic aromatic substitution (SNAr)?

The choice of base is critical. The ideal base should be strong enough to deprotonate the hydrochloride salt (and any HCl generated during the reaction) but not so strong as to promote side reactions.

  • Recommended Bases: Weak, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.

  • Bases to Avoid: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should be avoided as they can aggressively promote decomposition.

The following diagram illustrates the decision-making process for base selection.

Start Need to use a base? Check_pKa Is the base pKa >> substrate pKa? Start->Check_pKa Use_Strong_Base High risk of decomposition. AVOID strong bases (NaOH, LDA). Check_pKa->Use_Strong_Base Yes Use_Weak_Base Select a weak, non-nucleophilic base (DIPEA, K2CO3, NaHCO3). Check_pKa->Use_Weak_Base No (Optimal) Control_Addition Add base slowly at low temp (0 °C). Allow gradual warming to RT or reaction temp. Use_Weak_Base->Control_Addition Monitor Monitor reaction by LC-MS for starting material and byproducts. Control_Addition->Monitor Start Start Reaction (t=0) Aliquot Withdraw Aliquot Start->Aliquot Quench Quench & Dilute (ACN/H2O) Aliquot->Quench Analyze Analyze by LC-MS Quench->Analyze Data Identify & Integrate Peaks: - Starting Material - Product - Byproducts Analyze->Data Decision Is reaction complete? Data->Decision Continue Continue Monitoring Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Aliquot

References

Technical Support Center: Catalyst Selection for Reactions Involving 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. This guide provides in-depth, field-proven insights into catalyst selection and reaction optimization for this valuable synthetic building block. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and innovate in your own work.

The presence of gem-difluoro substitution on the 8-azabicyclo[3.2.1]octane core imparts unique properties desirable in medicinal chemistry, including altered basicity, improved metabolic stability, and modulated lipophilicity. However, these same electron-withdrawing fluorine atoms present a distinct challenge for common synthetic transformations, particularly carbon-nitrogen bond formation. This guide focuses primarily on the palladium-catalyzed N-arylation (Buchwald-Hartwig amination), the most prevalent and powerful method for functionalizing this secondary amine.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective reaction for N-arylation of this compound?

The most robust and widely applied method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction allows for the formation of a C-N bond between the secondary amine of the bicyclooctane and a variety of aryl halides (Cl, Br, I) or pseudohalides (OTf, OMs).[2][3] Its broad functional group tolerance and well-established catalytic systems make it the method of choice over harsher, more limited techniques like nucleophilic aromatic substitution.[1]

Q2: Why is catalyst selection so critical for this specific substrate?

The two fluorine atoms are strongly electron-withdrawing. This effect significantly reduces the nucleophilicity of the secondary amine nitrogen, making it a poorer coupling partner compared to its non-fluorinated counterparts.[4] Consequently, the catalytic system must be carefully chosen to overcome this challenge. A standard "off-the-shelf" catalyst system may result in low or no yield. The key is to use a highly active catalyst, which is achieved by pairing a palladium source with a specific, sterically demanding, and electron-rich ligand designed to facilitate the key steps of the catalytic cycle.[4][5]

Q3: What are the key components of a successful palladium-catalyzed N-arylation reaction?

A successful Buchwald-Hartwig amination requires the careful selection and optimization of four key components:

  • Palladium Pre-catalyst: The source of the active Pd(0) catalyst.

  • Ligand: A phosphine or N-heterocyclic carbene (NHC) that binds to the palladium, dictating its stability, activity, and selectivity.[6] This is often the most critical parameter.

  • Base: Required to deprotonate the amine hydrochloride starting material and the subsequent palladium-amine complex to form the key palladium-amido intermediate.[1][4]

  • Solvent: An anhydrous, typically non-polar aprotic solvent that solubilizes the reactants and does not interfere with the catalyst.

Q4: Should I use a pre-catalyst or generate the active Pd(0) species in situ?

For reproducibility and convenience, using a well-defined, air-stable Pd(II) or Pd(0) pre-catalyst is highly recommended.[7][8] Pre-catalysts like Pd₂(dba)₃ or those incorporating the ligand directly (e.g., BrettPhos-Pd-G3) ensure a reliable source of the active Pd(0) species. While in-situ generation from sources like Pd(OAc)₂ is possible, it can be less reliable and may require an initial reduction step that can complicate reaction kinetics.[3]

Section 2: Catalyst System Selection Guide
2.1 The Core Challenge: Reduced Nucleophilicity

The electron-withdrawing effect of the CF₂ group lowers the pKa of the secondary amine, making it less basic and less nucleophilic. This directly impacts the catalytic cycle, particularly the formation of the arylpalladium-amido intermediate, and can make the final C-N bond-forming reductive elimination step the turnover-limiting step.[4] Therefore, the catalyst system must be highly active to drive the reaction to completion.

2.2 Palladium Pre-catalyst Selection

The choice of palladium source is generally flexible, provided it can reliably generate the active Pd(0) species. Air-stable pre-catalysts are preferred for ease of handling.

Pre-catalystFormulaCommon StateNotes
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Pd(0)Widely used, but can be sensitive to air and light. Good for in-situ ligand association.
Palladium(II) AcetatePd(OAc)₂Pd(II)Requires in-situ reduction, often by the phosphine ligand or amine.[3]
[Allyl(chloro)palladium(II)] Dimer[Pd(allyl)Cl]₂Pd(II)Forms a monoligated Pd(0) species, which can be highly active.[4]
PEPPSI™-Type Catalystse.g., [Pd(IPr)Cl₂(pyr)]Pd(II)-NHCN-Heterocyclic Carbene (NHC) pre-catalysts are highly active and stable.[8]
Buchwald Pre-catalysts (G3/G4)e.g., (BrettPhos)Pd G4Pd(II)Integrated ligand and palladium source. Excellent for convenience and high activity.[9]
2.3 Ligand Selection: The Decisive Factor

For electron-deficient amines like 3,3-Difluoro-8-azabicyclo[3.2.1]octane, the ligand must be both sterically bulky and highly electron-donating .

  • Steric Bulk: Promotes the formation of monoligated, highly reactive 14-electron Pd(0) species and accelerates the final reductive elimination step.[1][10]

  • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide and promotes the C-N reductive elimination.[5]

Biarylmonophosphine ligands, developed by the Buchwald group, are the gold standard for this type of transformation.

Ligand ClassRecommended LigandKey Features
Biarylmonophosphines BrettPhos Excellent for coupling secondary amines, especially hindered or electron-deficient ones.[3][9]
AdBippyPhos Specifically shown to be effective for coupling fluoroalkylamines with weak bases.[4]
tBuXPhos A robust, general ligand for a wide range of C-N couplings.
N-Heterocyclic Carbenes (NHCs) IPr (and related) Very strong sigma-donors, leading to highly stable and active catalysts. Often used in PEPPSI™ pre-catalysts.[8]
The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. The choice of ligand (L) is critical for efficiently driving the cycle forward, especially for a challenging substrate.

Buchwald_Hartwig_Cycle cluster_info Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->AmineCoord + Amine-H (from substrate) Amido Palladium Amido Complex L-Pd(II)(Ar)(Amine) AmineCoord->Amido + Base - [Base-H]+X- Amido->Pd0 Reductive Elimination Product Ar-Amine Product Amido->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

2.4 Base Selection

The base has two roles: (1) neutralizing the hydrochloride salt of the starting material and (2) facilitating the deprotonation of the amine on the palladium center. The choice of base is often linked to the ligand.

  • Strong Bases (e.g., NaOtBu, LiHMDS): The most common choice. Highly effective but can have limited functional group tolerance. They are typically used with bulky monophosphine ligands.

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Often used with bidentate ligands or in cases with base-sensitive functional groups.

  • Unconventional Bases (e.g., KOPh): Potassium phenoxide has been shown to be particularly effective for coupling fluoroalkylamines when used with specific ligands like AdBippyPhos, allowing the reaction to proceed with weak bases where strong bases might fail.[4]

Section 3: Detailed Experimental Protocol

This protocol provides a general starting point for the N-arylation of this compound with an aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

3.1 Reagents & Equipment
  • Reactants: this compound (1.2 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (1-2 mol% Pd) and BrettPhos (2-4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line.

3.2 Step-by-Step Procedure
  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (2.5 equiv) to the Schlenk flask.

  • Catalyst Addition: In the same flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., BrettPhos).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench by carefully adding water.

  • Extraction: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

3.3 Experimental Workflow Diagram

Caption: General laboratory workflow for Buchwald-Hartwig N-arylation.

Section 4: Troubleshooting Guide
Problem 1: Low or No Conversion

This is the most common issue, often stemming from an insufficiently active catalyst or suboptimal conditions.

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.

    • Solution: Ensure your entire setup is rigorously under an inert atmosphere. Use freshly distilled/anhydrous solvents. Consider using a robust, air-stable pre-catalyst (e.g., a Buchwald G3/G4 pre-catalyst) which can be more forgiving.[9]

  • Potential Cause 2: Incorrect Ligand/Base Combination. The reduced nucleophilicity of the substrate requires a highly activating ligand.

    • Solution: Switch to a more electron-rich and bulky biarylmonophosphine ligand like BrettPhos or RuPhos. Ensure you are using a strong base like NaOtBu; weaker bases like K₂CO₃ are unlikely to be effective unless using a specialized system.[4]

  • Potential Cause 3: Insufficient Base. The reaction requires enough base to neutralize the amine hydrochloride and to deprotonate the palladium-amine complex.

    • Solution: Ensure at least 2.2-2.5 equivalents of a strong base are used. The first equivalent is consumed by the HCl salt.

  • Potential Cause 4: Low Temperature. While some Buchwald-Hartwig reactions can proceed at room temperature, this challenging substrate likely requires thermal energy.

    • Solution: Increase the reaction temperature in increments of 10 °C, up to the boiling point of the solvent (e.g., ~110 °C for toluene).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield Q_Inert Was the reaction rigorously inert? Start->Q_Inert A_Inert Improve inert atmosphere technique. Use fresh anhydrous solvents. Q_Inert->A_Inert No Q_Ligand Is the ligand a bulky, electron-rich biarylphosphine? Q_Inert->Q_Ligand Yes End Re-run optimized reaction A_Inert->End A_Ligand Switch to BrettPhos, RuPhos, or similar ligand. Q_Ligand->A_Ligand No Q_Base Is the base strong enough (e.g., NaOtBu) and in excess (>2.2 eq)? Q_Ligand->Q_Base Yes A_Ligand->End A_Base Increase base equivalents. Use a stronger base. Q_Base->A_Base No Q_Temp Was the reaction heated (>80 °C)? Q_Base->Q_Temp Yes A_Base->End A_Temp Increase temperature to 100-110 °C. Q_Temp->A_Temp No Q_Temp->End Yes A_Temp->End

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Formation of Side Products
  • Potential Cause 1: Hydrodehalogenation of Aryl Halide. The active Pd(0) catalyst can react with trace water or other proton sources to form a palladium-hydride species, which then reduces the aryl halide starting material.

    • Solution: This is often a sign of slow C-N coupling. By increasing the rate of the productive catalytic cycle (see solutions for Problem 1), this side reaction is outcompeted. Ensure all reagents and solvents are scrupulously dry.

  • Potential Cause 2: Catalyst Decomposition. At high temperatures for prolonged periods, the catalyst can decompose, leading to the formation of palladium black and a stalled reaction.

    • Solution: Use the lowest temperature necessary for a reasonable reaction rate. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1) to maintain catalyst stability.

References

impact of hydrochloride salt on 3,3-Difluoro-8-azabicyclo[3.2.1]octane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3,3-Difluoro-8-azabicyclo[3.2.1]octane and its hydrochloride salt. This guide is designed to provide Senior Application Scientist-level insights, addressing common questions and troubleshooting potential issues encountered during experimental work. The structure is based on a question-and-answer format to deliver direct, actionable information.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental differences between the free base and its hydrochloride salt, focusing on properties that directly impact experimental design.

Question 1: What are the primary differences between 3,3-Difluoro-8-azabicyclo[3.2.1]octane (free base) and its hydrochloride (HCl) salt?

Answer: The conversion of the free base amine to its hydrochloride salt is an acid-base reaction that fundamentally alters its physical and chemical properties.[1][2] The lone pair of electrons on the tertiary amine nitrogen atom reacts with hydrochloric acid to form a protonated, positively charged ammonium salt, with chloride as the counter-ion.[1][3] This transformation from a covalent molecule to an ionic salt introduces significant changes that are critical for handling, storage, and reactivity.

The key differences are summarized in the table below:

Property3,3-Difluoro-8-azabicyclo[3.2.1]octane (Free Base)3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl (Salt)Causality
Molecular Formula C₇H₁₁F₂N[4]C₇H₁₂ClF₂N[5]Addition of HCl molecule.
Physical Form Typically an oil or low-melting solidCrystalline solid[2][6]Ionic compounds form a stable crystal lattice.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc). Poorly soluble in water.Soluble in polar protic solvents like water and alcohols.[1][3] Poorly soluble in nonpolar organic solvents.The ionic nature of the salt favors interaction with polar solvents.
Stability & Handling Can be more reactive, potentially volatile, and susceptible to oxidation or atmospheric CO₂.Generally more stable, not volatile, and easier to handle and weigh accurately as a solid.[7][8]The solid, non-volatile nature of the salt reduces handling losses and exposure.
Reactivity of Nitrogen Nucleophilic and Basic. The lone pair on the nitrogen is available to attack electrophiles.Non-nucleophilic and Non-basic. The lone pair is protonated and unavailable for reaction.[1][2]Protonation of the nitrogen atom sequesters its lone pair of electrons.

Question 2: Why is the hydrochloride salt form often supplied and recommended for storage?

Answer: The hydrochloride salt is preferred for storage and handling primarily due to its enhanced stability and ease of use.[7] As crystalline solids, amine salts are not volatile and are generally more resistant to degradation from atmospheric carbon dioxide and oxidation compared to their free base counterparts.[6][8] This solid nature allows for more accurate weighing and dispensing, which is crucial for reaction stoichiometry and reproducibility. The improved stability ensures a longer shelf-life under standard storage conditions, typically in a cool, dry place with the container tightly sealed.[7][9]

Question 3: How does the geminal difluoro group at the C3 position influence the properties of the azabicycle?

Answer: The two fluorine atoms at the C3 position have a profound electronic and conformational impact.

  • Basicity: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing effect. This effect can decrease the basicity (pKa) of the tertiary amine compared to its non-fluorinated analog by reducing the electron density on the nitrogen atom.

  • Metabolic Stability: In drug discovery, gem-difluoro groups are often installed to block sites of metabolic oxidation.[10][11] The high strength of the C-F bond prevents enzymatic hydroxylation at that position, which can improve the pharmacokinetic profile of a drug candidate.[11]

  • Conformation and Binding: The introduction of fluorine can alter the conformation of the bicyclic ring system and its lipophilicity, which can in turn influence how the molecule binds to its biological target.[12][13]

Part 2: Troubleshooting Experimental Workflows

This section provides solutions to specific problems that researchers may encounter when using 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl in reactions.

Scenario 1: My reaction is failing. I'm trying to perform a nucleophilic substitution (e.g., alkylation, acylation) using 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl directly.

Problem Analysis: The core issue is a lack of reactivity from the nitrogen atom. In its hydrochloride salt form, the nitrogen's lone pair of electrons, which is essential for it to act as a nucleophile, is tied up by a proton from HCl.[1][2] The resulting ammonium cation is electrophilic, not nucleophilic, and will not react with other electrophiles like alkyl halides or acyl chlorides.

dot

Reactivity_Impact Figure 1: Impact of HCl on Nitrogen Reactivity FreeBase Free Base (C₇H₁₁F₂N) Nitrogen is Nucleophilic Reaction Reaction with Electrophile (E+) FreeBase->Reaction + E+ HCl_Salt Hydrochloride Salt (C₇H₁₂ClF₂N) Nitrogen is Protonated (Non-Nucleophilic) HCl_Salt->Reaction + E+ NoReaction No Reaction Reaction->NoReaction Success Successful Nucleophilic Attack Reaction->Success

Caption: Impact of HCl on Nitrogen Reactivity

Solution: Liberation of the Free Base To restore the nucleophilicity of the amine, you must convert the hydrochloride salt back to the free base. This is achieved by adding a base to deprotonate the nitrogen. This can be done either as a separate workup step before the reaction or in situ.

Detailed Protocol: Conversion of HCl Salt to Free Base

  • Reagent Selection:

    • Weighing: Accurately weigh the required amount of 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl.

    • Solvent: Choose a solvent appropriate for the subsequent reaction (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). If performing an aqueous workup, a water-immiscible solvent like DCM or Ethyl Acetate (EtOAc) is ideal.

    • Base: Select a base to neutralize the HCl.

      • For Aqueous Workup: A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution is effective. Use at least 1.1 equivalents.

      • For In Situ Neutralization: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred. Use 1.1-1.5 equivalents. The resulting ammonium salt (e.g., Et₃N·HCl) is often soluble or can be filtered off.

  • Procedure (Aqueous Workup): a. Dissolve the hydrochloride salt in a minimal amount of water or brine in a separatory funnel. b. Add your extraction solvent (e.g., DCM, 3 volumes relative to the aqueous layer). c. Slowly add a saturated aqueous solution of NaHCO₃ portion-wise until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8). d. Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. e. Extract the aqueous layer two more times with fresh extraction solvent. f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free base. g. Crucial: Use the freshly prepared free base immediately, as it may be less stable than the salt form.

  • Procedure (In Situ Neutralization): a. To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hydrochloride salt and the reaction solvent. b. Add the organic base (e.g., triethylamine, 1.2 eq.) and stir the resulting slurry for 15-30 minutes at room temperature. c. The free base is now generated in solution. You can proceed directly by adding your electrophile to this mixture. d. Note that the byproduct, triethylammonium chloride, will be present in the reaction mixture. It is often removed during the final reaction workup.

dot

Workflow Figure 2: Workflow for Free Base Liberation cluster_0 Pre-Reaction Workup cluster_1 In Situ Procedure Start Weigh HCl Salt Dissolve Dissolve in H₂O/Brine + Organic Solvent Start->Dissolve AddBase Add aq. NaHCO₃ (until pH > 8) Dissolve->AddBase Extract Separate Layers & Extract Aqueous Phase AddBase->Extract Dry Dry Combined Organics (e.g., Na₂SO₄) Extract->Dry Evaporate Concentrate in vacuo Dry->Evaporate End Use Fresh Free Base Immediately Evaporate->End Start_InSitu Weigh HCl Salt into Reaction Flask AddSolvent Add Anhydrous Reaction Solvent Start_InSitu->AddSolvent AddOrgBase Add Organic Base (e.g., Et₃N, 1.2 eq) AddSolvent->AddOrgBase Stir Stir 15-30 min AddOrgBase->Stir Proceed Add Electrophile & Proceed with Reaction Stir->Proceed

Caption: Workflow for Free Base Liberation

Scenario 2: I'm having trouble dissolving the 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl in my organic reaction solvent.

Problem Analysis: This is a common issue stemming from a mismatch in polarity. As an ionic salt, the hydrochloride is highly polar and will have poor solubility in many common anhydrous organic solvents used for synthesis, such as THF, toluene, or diethyl ether.[1][3] Attempting to run a reaction with a suspended solid can lead to slow, incomplete, or failed reactions due to low concentrations of the dissolved reactant.

Solutions:

  • Solvent Choice: If the reaction chemistry allows, switch to a more polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), where the salt may have better solubility. However, be aware that these solvents can also influence the reaction pathway and are harder to remove.

  • Phase-Transfer Catalysis: For biphasic reactions (e.g., aqueous base and an organic solvent), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the deprotonated amine into the organic phase to react with the electrophile.

  • Liberate the Free Base First: The most reliable solution is to perform the aqueous workup described in Scenario 1 . The resulting free base will be readily soluble in a wide range of organic solvents, allowing for a homogeneous reaction mixture and more predictable kinetics.

References

Technical Support Center: Workup Procedures for Reactions with 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of reactions involving this versatile building block. The unique physicochemical properties imparted by the gem-difluoro group necessitate a nuanced approach to reaction workup and purification. This resource aims to equip you with the foundational knowledge and practical steps to ensure high recovery and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and its derivatives?

A1: As with any chemical reagent, proper safety protocols are paramount. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and bases.[2]

Q2: How does the gem-difluoro group on the azabicyclo[3.2.1]octane core affect the basicity (pKa) of the nitrogen atom?

This reduced basicity is a critical factor to consider during aqueous workups, as it dictates the pH required to effectively protonate and deprotonate the nitrogen for liquid-liquid extractions.

Q3: What is the expected solubility of 3,3-Difluoro-8-azabicyclo[3.2.1]octane as the hydrochloride salt and the free base?

A3: The solubility of your compound is a key determinant of the appropriate solvents for your reaction and workup.

  • Hydrochloride Salt: As an ammonium salt, this compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether will be limited.

  • Free Base: The free base form, 3,3-Difluoro-8-azabicyclo[3.2.1]octane, will exhibit significantly different solubility. Due to the presence of the fluorine atoms, the molecule will have increased lipophilicity.[2] It is expected to be soluble in a range of organic solvents including DCM, EtOAc, and tetrahydrofuran (THF). Its solubility in water is expected to be low.

The following table provides a qualitative prediction of solubility:

SolventHydrochloride Salt FormFree Base Form
WaterHighLow
MethanolHighModerate to High
Dichloromethane (DCM)LowHigh
Ethyl Acetate (EtOAc)LowHigh
Diethyl EtherVery LowHigh
Hexanes/HeptaneVery LowModerate

These are general guidelines, and the solubility of your specific derivative may vary. It is always recommended to perform a small-scale solubility test.

Troubleshooting Guide for Workup Procedures

This section addresses common challenges encountered during the workup of reactions involving this compound and its derivatives.

Problem 1: Difficulty in Separating Layers During Aqueous Extraction (Emulsion Formation)

Cause: Emulsions are stable mixtures of two immiscible liquids and are a common issue in the workup of amine-containing compounds.[4] Vigorous shaking, the presence of fine solid particulates, or amphiphilic byproducts can all contribute to emulsion formation.

Solutions:

  • Patience and Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion has already formed, allowing it to stand undisturbed for a period can sometimes lead to separation.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Changing the Solvent: Adding a small amount of a different organic solvent with a different density (e.g., adding some hexanes to a DCM extraction) can sometimes disrupt the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.

G Decision Tree for Emulsion Breaking start Emulsion Formed gentle_mix Allow to stand / Gentle swirling start->gentle_mix First step brine Add saturated brine gentle_mix->brine If unresolved resolved Phases Separated gentle_mix->resolved If successful filter Filter through Celite® brine->filter If solids present solvent Add a different co-solvent brine->solvent If no solids brine->resolved If successful filter->resolved centrifuge Centrifuge the mixture centrifuge->resolved solvent->centrifuge If still unresolved solvent->resolved If successful

Caption: Decision workflow for resolving emulsions.

Problem 2: Low Recovery of the Desired Product After Extraction

Cause: This can be due to several factors, including incorrect pH of the aqueous phase, incomplete extraction, or the product being partially soluble in the aqueous layer.

Solutions:

  • Verify the pH: The reduced basicity of the fluorinated amine is a key consideration.

    • To extract the free base into an organic layer: Ensure the aqueous phase is sufficiently basic. A pH of 9-10, achieved by adding a base like sodium carbonate or a mild sodium hydroxide solution, should be adequate to deprotonate the amine.

    • To extract the protonated amine into the aqueous layer (acid wash): The aqueous phase should be acidic. A pH of 2-3, using a dilute HCl or similar acid solution, will ensure the amine is in its salt form.

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient.

  • Back-Extraction: If your product has some water solubility even in its free base form, after the initial extraction, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Problem 3: Product Contamination with Reagents or Byproducts

Cause: Incomplete removal of starting materials, reagents, or reaction byproducts during the workup.

Solutions:

  • Acid/Base Washes: Utilize the acidic/basic nature of your compound and potential impurities.

    • An acidic wash (e.g., dilute HCl) will remove basic impurities.

    • A basic wash (e.g., saturated sodium bicarbonate) will remove acidic impurities.

  • Water Wash: A wash with water can help remove water-soluble impurities.

  • Brine Wash: A final wash with brine will help to remove residual water from the organic layer before drying.

  • Chromatography: If impurities have similar solubility properties to your product, purification by column chromatography is often necessary. Given the polar nature of the amine, silica gel chromatography is a common choice. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or triethylamine to the mobile phase) is often effective. The addition of a small amount of a volatile base like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

Standard Workup Protocol

This is a general step-by-step procedure for the workup of a reaction where a derivative of 3,3-Difluoro-8-azabicyclo[3.2.1]octane is the product in an organic solvent.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to room temperature or 0 °C, depending on the reactivity of the quenching agent.

  • Slowly add an appropriate quenching agent (e.g., water, saturated ammonium chloride solution) to neutralize any reactive species.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • If the reaction solvent is miscible with water (e.g., THF, methanol), add an immiscible organic solvent like ethyl acetate or DCM and water.

Step 3: Basic Wash

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.

  • Gently mix and allow the layers to separate.

  • Drain the aqueous layer.

Step 4: Water and Brine Washes

  • Wash the organic layer with water.

  • Follow with a wash using saturated brine to facilitate the removal of water from the organic phase.

Step 5: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The crude product can then be purified by a suitable method, most commonly silica gel column chromatography or crystallization.

Caption: General workup workflow.

References

Validation & Comparative

A Comparative Guide to 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride and its Non-Fluorinated Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, employed to modulate key physicochemical and pharmacological properties. This guide provides a comprehensive comparison of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride and its non-fluorinated parent, 8-azabicyclo[3.2.1]octane. The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure found in numerous biologically active compounds, particularly those targeting the central nervous system.[1][2] This document synthesizes experimental data to objectively evaluate the impact of gem-difluorination at the C-3 position on basicity (pKa), lipophilicity (logP), and metabolic stability. Detailed, field-proven experimental protocols are provided to serve as a practical resource for researchers aiming to validate these findings and apply these principles in their own drug discovery programs.

Introduction: The Rationale for Fluorinating a Privileged Scaffold

The 8-azabicyclo[3.2.1]octane skeleton is a conformationally restricted bicyclic amine that serves as the core for a wide range of pharmacologically active agents, from anticholinergics like atropine to stimulants like cocaine.[2][3] Its rigid structure provides a well-defined orientation of substituents, enabling precise interactions with biological targets. However, parent scaffolds often require optimization to overcome challenges such as poor metabolic stability or suboptimal physicochemical properties.

Fluorine, the most electronegative element, offers a powerful tool for molecular engineering. Its introduction can profoundly influence a molecule's electronic properties, conformation, and metabolic fate.[4][5] Specifically, the replacement of two hydrogen atoms with fluorine at a single carbon (gem-difluorination) is a strategic move to:

  • Modulate Basicity (pKa): The strong electron-withdrawing inductive effect of the CF2 group can significantly lower the pKa of a nearby amine, altering its ionization state at physiological pH and thereby impacting solubility, permeability, and receptor interactions.[6][7]

  • Alter Lipophilicity (logP): While often increasing lipophilicity, the effect of fluorination can be complex and context-dependent, influenced by intramolecular interactions and solvent effects.[7][8]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[4][9] Placing a CF2 group at a potential site of metabolism can effectively "block" this pathway, prolonging the compound's half-life.

This guide will dissect these effects through a data-driven comparison, providing researchers with the insights needed to rationally design next-generation therapeutics based on the 8-azabicyclo[3.2.1]octane scaffold.

Comparative Physicochemical Properties

The introduction of the gem-difluoro group at the C-3 position of the 8-azabicyclo[3.2.1]octane core induces significant and predictable changes in key physicochemical parameters. These changes are critical for drug development as they influence everything from formulation to pharmacokinetics.

Basicity (pKa)

The pKa of the tertiary amine in the bicyclic system is a primary determinant of its behavior in biological systems. Fluorination at the C-3 position places the highly electronegative fluorine atoms in close proximity to the nitrogen, exerting a powerful electron-withdrawing inductive effect through the carbon framework. This effect reduces the electron density on the nitrogen, making its lone pair less available to accept a proton.

The consequence is a marked decrease in the basicity of the amine, reflected in a lower pKa value. Studies on analogous bicyclic amines have shown that gem-difluorination can decrease the pKa by 0.3-0.5 units or more.[10]

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical factor for membrane permeability and overall drug-likeness.[11] The impact of gem-difluorination on lipophilicity is more nuanced than its effect on pKa.[7] While fluorine is lipophilic, the overall change depends on the interplay between the added fluorine atoms and the reduction in basicity. A lower pKa means the molecule will be less protonated at a given pH (e.g., physiological pH 7.4), leading to a higher proportion of the neutral, more lipophilic species. This can sometimes counteract or enhance the inherent lipophilicity of the fluorine atoms.[8]

Table 1: Comparative Physicochemical Data

CompoundStructurepKa (Predicted/Typical)CLogP (Calculated)
8-Azabicyclo[3.2.1]octaneN~10.5 - 11.0~1.3
3,3-Difluoro-8-azabicyclo[3.2.1]octaneNFF~9.8 - 10.2~1.6[12]

Note: Experimental values can vary based on conditions. The pKa values for the fluorinated analog are estimated based on the known inductive effects of gem-difluorination on similar bicyclic amines.[6][10]

Impact on Pharmacological Properties: Metabolic Stability

One of the most compelling reasons to employ fluorination is to enhance metabolic stability. The C-3 position of the tropane ring is susceptible to oxidation by CYP450 enzymes. By introducing a chemically robust CF2 group, this metabolic hotspot is effectively shielded.

An in vitro microsomal stability assay is the industry-standard method to evaluate this property.[13] In this assay, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[14] The rate of disappearance of the parent compound over time is measured to determine parameters like metabolic half-life (t½) and intrinsic clearance (CLint).[15]

Table 2: Representative Metabolic Stability Data

Compound Analog TypeKey ParameterTypical ResultInterpretation
Non-fluorinated Parentt½ (min)< 30Metabolically Labile
CLint (µL/min/mg protein)> 50High Clearance
3,3-Difluoro Analog t½ (min) > 60 Metabolically Stable
CLint (µL/min/mg protein) < 10 Low Clearance

Note: The data presented is illustrative of the expected trend. Actual values are compound-dependent but consistently show that fluorination at a metabolically vulnerable site significantly increases stability.[9][16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these comparisons, the following detailed protocols are provided.

Workflow for Comparative Analysis

The following diagram outlines the logical workflow for comparing the fluorinated and non-fluorinated analogs.

G cluster_synthesis Compound Synthesis & QC cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_analysis Data Analysis & Comparison Syn_F Synthesize Fluorinated Analog QC Purity & Identity Check (NMR, LC-MS) Syn_F->QC Syn_NF Synthesize Non-Fluorinated Analog Syn_NF->QC pKa pKa Determination (Potentiometric Titration) QC->pKa logP logP/logD Measurement (Shake-Flask Method) QC->logP MetStab Metabolic Stability (Liver Microsomes) QC->MetStab Analysis Compare pKa, logP, t½, CLint Generate Structure-Property Relationships pKa->Analysis logP->Analysis MetStab->Analysis

Caption: Workflow for comparing fluorinated and non-fluorinated analogs.

Protocol: pKa Determination by Potentiometric Titration

This protocol is based on the principle of titrating the compound with a strong acid or base and monitoring the pH to find the inflection point, which corresponds to the pKa.[17][18]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Test compound (~1 mM solution)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[17]

  • 0.15 M KCl solution (to maintain constant ionic strength)[18]

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[18]

  • Sample Preparation: Prepare a 20 mL solution of the test compound at approximately 1 mM in deionized water containing 0.15 M KCl.

  • Acidification: For the basic amine, acidify the solution to ~pH 2 by adding 0.1 M HCl.[17]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2.[17]

  • Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve).

  • Replication: Perform the titration in triplicate to ensure reproducibility.[17]

Protocol: logD Measurement by Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[11][19]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound (10 mM stock in DMSO)

  • Vortex mixer, centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use.[19]

  • Compound Addition: Add a small aliquot of the 10 mM DMSO stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL). The final compound concentration should be in the µM range, and the final DMSO concentration should be <1%.

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the vial.

  • Equilibration: Cap the vial tightly and shake vigorously (e.g., on a vortex mixer) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for 10-15 minutes to achieve a clean separation of the two phases.[20]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method (HPLC-UV or LC-MS is common). A calibration curve should be prepared for accurate quantification.

  • Calculation: The logD at pH 7.4 is calculated using the formula: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of metabolism of a compound when incubated with liver microsomes and the necessary cofactor, NADPH.[13][21]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)[15]

  • NADPH regenerating system (or 1 mM NADPH)[14]

  • Test compound (1 µM final concentration)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[22]

  • Incubator/shaking water bath at 37°C

  • Acetonitrile with an internal standard (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[14]

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal solution and pre-incubate at 37°C for 5 minutes.[21]

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Termination: Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.[21] This precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from linear regression analysis gives the elimination rate constant (k).

    • Calculate the half-life (t½) using: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Microsomes + Buffer + Test Compound PreIncubate Pre-incubate 37°C, 5 min Mix->PreIncubate Initiate Add NADPH (Start t=0) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Aliquot at 0, 5, 15, 30, 45 min Incubate->Timepoints Quench Quench with ACN + Internal Std Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Strategic Implications

The comparative analysis clearly demonstrates that the strategic gem-difluorination of the 8-azabicyclo[3.2.1]octane scaffold is a highly effective strategy for optimizing drug-like properties. The introduction of the CF2 group at the C-3 position reliably reduces the basicity of the core nitrogen and, most critically, provides a robust shield against oxidative metabolism, significantly enhancing metabolic stability. While the effect on lipophilicity is more subtle, it remains a key parameter to be measured and considered.

For drug development professionals, this compound represents a superior building block for programs where metabolic lability of the parent scaffold is a known or anticipated issue. By leveraging this modification, researchers can design compounds with improved pharmacokinetic profiles, potentially leading to lower required doses, reduced off-target effects, and a higher probability of clinical success. The provided protocols offer a validated framework for obtaining the critical data needed to make these informed design decisions.

References

A Comparative Guide to the Activity of Fluorinated 8-Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 8-azabicyclo[3.2.1]octane (tropane) scaffold is a cornerstone in the design of potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[1] The strategic introduction of fluorine atoms into these molecules represents a key medicinal chemistry approach to modulate their pharmacological properties, including binding affinity, selectivity, and metabolic stability.[2] This guide provides an in-depth comparison of fluorinated 8-azabicyclo[3.2.1]octane derivatives, with a special focus on the anticipated effects of gem-difluorination at the 3-position, a modification of significant interest for novel ligand design.

While direct experimental data on 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride derivatives is not extensively available in public-domain literature, this guide will draw upon the wealth of knowledge on related fluorinated tropane analogs to provide a robust comparative analysis. We will explore the structure-activity relationships (SAR) of derivatives fluorinated at other positions and extrapolate the likely consequences of 3,3-difluorination, offering a scientifically grounded rationale for future research in this area.

The Rationale for Fluorination: Enhancing Pharmacological Profiles

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous changes in a molecule's behavior:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines. In the context of 8-azabicyclo[3.2.1]octane derivatives, this can influence the proportion of the protonated and neutral forms of the nitrogen at physiological pH, which can in turn affect its interaction with the transporter and its ability to cross the blood-brain barrier.

  • Altered Conformation and Binding: The introduction of fluorine can induce conformational changes in the molecule, potentially leading to a more favorable orientation for binding to the target protein. Gem-difluorination, in particular, can have a pronounced effect on local stereochemistry and dipole moment, which can be exploited to fine-tune binding affinity and selectivity.[3][4]

  • Improved Bioavailability: By blocking metabolic pathways and potentially increasing lipophilicity, fluorination can lead to improved oral bioavailability.

Comparative Analysis of Fluorinated 8-Azabicyclo[3.2.1]octane Derivatives

The primary focus of research on 8-azabicyclo[3.2.1]octane derivatives has been the development of potent and selective inhibitors of the dopamine transporter (DAT), with the goal of creating therapeutics for conditions such as cocaine addiction and Parkinson's disease.[5] The following table summarizes the in vitro activity of several key fluorinated tropane analogs, highlighting their affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For comparison, the non-fluorinated parent compound or a closely related analog is included where possible.

Compound Name/ReferenceStructureDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Benztropine (Structure not shown)-----
Difluoropine (S)-(+)-2β-Carbomethoxy-3α-[bis(4-fluorophenyl)methoxy]tropane10.9 (IC₅₀)--324 (DA/5HT)-
Analogue 22g [6]8-(4-chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidene]-8-azabicyclo[3.2.1]octane3.916500529042311356
Analogue 22e [6]8-cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidene]-8-azabicyclo[3.2.1]octane4.0424011801060295
WIN 35,428 (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane11-22----

Note: Data is compiled from multiple sources and assay conditions may vary. Kᵢ values represent binding affinity, while IC₅₀ values represent the concentration required to inhibit 50% of transporter activity.

Structure-Activity Relationship (SAR) Insights

The data presented in the table and in the broader literature reveal several key SAR trends for fluorinated 8-azabicyclo[3.2.1]octane derivatives:

  • Fluorination on Phenyl Rings: The presence of fluorine atoms on the phenyl rings of substituents, as seen in Difluoropine, is a common and effective strategy to enhance DAT affinity and selectivity. The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic system and its interaction with the binding pocket of the transporter.

  • N-Substituents: The nature of the substituent on the nitrogen atom of the tropane ring plays a crucial role in determining both potency and selectivity. As demonstrated by analogues 22e and 22g, small alkyl or substituted benzyl groups can lead to high DAT affinity and selectivity over SERT and NET.[6]

  • Stereochemistry: The stereochemistry of the substituents on the tropane ring is critical for activity. For most cocaine analogs, the (R)-enantiomer is the more active isomer. However, for Difluoropine, the (S)-enantiomer is the active form, highlighting the nuanced nature of the drug-transporter interaction.[5]

The Hypothesized Impact of 3,3-Difluorination

While direct experimental data is lacking, we can hypothesize the effects of introducing a gem-difluoro group at the 3-position of the 8-azabicyclo[3.2.1]octane core based on established principles of medicinal chemistry:

  • Conformational Restriction: The C-F bonds are longer than C-H bonds, and the van der Waals radius of fluorine is larger than that of hydrogen. The introduction of two fluorine atoms at the 3-position would likely impose significant conformational constraints on the tropane ring. This could lock the molecule into a specific conformation that is either more or less favorable for binding to the DAT.

  • Altered pKa: The strong inductive effect of the two fluorine atoms would be expected to lower the pKa of the tertiary amine at the 8-position. This would decrease the proportion of the protonated form at physiological pH, which could reduce its affinity for the transporter, as the protonated amine is often crucial for binding. However, a more neutral compound might exhibit improved brain penetration.

  • Metabolic Blocking: The 3-position of the tropane ring can be a site of metabolism. The presence of a gem-difluoro group would effectively block oxidation at this position, potentially increasing the metabolic stability and duration of action of the compound.[3][4]

Experimental Protocols

To facilitate further research into 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives and other fluorinated analogs, we provide the following detailed experimental protocols for key in vitro assays.

Radioligand Binding Assay for DAT Affinity (Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test compounds (e.g., 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives).

  • Non-specific binding control: GBR 12909 (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of GBR 12909 (10 µM) for non-specific binding.

    • 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (20-50 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer.

  • Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine Uptake Inhibition Assay (IC₅₀)

Objective: To measure the functional potency (IC₅₀) of a test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • hDAT-expressing HEK293 cells.

  • Radioligand: [³H]Dopamine.

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate hDAT-expressing cells in a 96-well plate and grow to ~80% confluency.

  • Wash the cells with uptake buffer.

  • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a known DAT inhibitor like nomifensine (10 µM).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with 1% SDS or a suitable lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.

Data Analysis:

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]Dopamine uptake) using non-linear regression.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental procedures and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay b1 Prepare hDAT Cell Membranes b2 Incubate with [³H]WIN 35,428 & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Kᵢ b4->b5 u1 Plate hDAT Cells u2 Pre-incubate with Test Compound u1->u2 u3 Add [³H]Dopamine u2->u3 u4 Terminate Uptake & Lyse Cells u3->u4 u5 Scintillation Counting u4->u5 u6 Calculate IC₅₀ u5->u6

Caption: Workflow for in vitro characterization of DAT inhibitors.

signaling_pathway cluster_synapse Dopaminergic Synapse pre_neuron Presynaptic Neuron DA Dopamine pre_neuron->DA Release post_neuron Postsynaptic Neuron synaptic_cleft Synaptic Cleft DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding DAT->pre_neuron DA_receptor->post_neuron Signal Transduction inhibitor Fluorinated Tropane Derivative inhibitor->DAT Inhibition

Caption: Mechanism of action of DAT inhibitors in a dopaminergic synapse.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable platform for the development of monoamine transporter inhibitors. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of these compounds. While direct experimental data on 3,3-difluoro derivatives is not yet prevalent, the extensive knowledge base on other fluorinated tropane analogs provides a strong foundation for future research. The hypothesized effects of 3,3-difluorination on conformation, basicity, and metabolic stability present a compelling rationale for the synthesis and evaluation of these novel compounds. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these future drug discovery efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs. We will delve into the synthetic strategies, key structural modifications, and their impact on biological activity, with a focus on providing actionable insights for researchers and professionals in drug discovery.

Introduction: The 8-azabicyclo[3.2.1]octane Scaffold - A Privileged Structure in Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid bicyclic amine that has served as a foundational element in the design of a multitude of biologically active compounds. Its conformational rigidity and defined spatial orientation of substituents make it an ideal platform for probing receptor binding pockets and establishing robust structure-activity relationships. Analogs of this scaffold have been investigated for a wide range of therapeutic targets, including monoamine transporters, nicotinic acetylcholine receptors, and opioid receptors.[1][2][3] The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group at the 3-position of the tropane ring is of particular interest as it can significantly alter the electronic and conformational properties of the molecule.

This guide will focus on the impact of the 3,3-difluoro substitution and explore the SAR of this specific class of analogs.

The Strategic Importance of the 3,3-Difluoro Substitution

The introduction of a gem-difluoro group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a deliberate and strategic modification in drug design. This substitution imparts several key properties that can enhance the pharmacological profile of the parent molecule.

Key Physicochemical Effects of 3,3-Difluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a gem-difluoro group can block potential sites of metabolism, thereby increasing the half-life of the compound.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the basic nitrogen at the 8-position. This can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, and target engagement.

  • Conformational Effects: The steric bulk and electrostatic properties of the gem-difluoro group can influence the preferred conformation of the tropane ring, which in turn can affect how the molecule interacts with its biological target.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes, including the blood-brain barrier.

Structure-Activity Relationship Analysis

While comprehensive SAR studies specifically on 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs are not extensively documented in a single source, we can synthesize findings from related tropane analogs to build a predictive SAR model. The key positions for modification on this scaffold are the 2-position, the 3-position (bearing the difluoro group), and the 8-position (the nitrogen atom).

Substitutions at the 8-Position (Nitrogen)

The substituent on the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring plays a crucial role in determining both the potency and selectivity of the analogs, particularly for monoamine transporters.[4]

  • Alkyl and Cycloalkylmethyl Groups: Small alkyl groups, such as methyl and ethyl, are often well-tolerated. Interestingly, an 8-cyclopropylmethyl group has been shown to impart high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) in a related series of 8-azabicyclo[3.2.1]octane derivatives.[4]

  • Arylmethyl Groups: Benzyl and substituted benzyl groups at the 8-position can lead to high-affinity ligands. For instance, an 8-(4-chlorobenzyl) derivative exhibited high selectivity for DAT over the norepinephrine transporter (NET).[4]

Table 1: Impact of 8-Position Substitution on Transporter Affinity in a Related Series of 8-azabicyclo[3.2.1]octane Analogs [4]

8-SubstituentDAT Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Methyl19--
Ethyl---
Propyl---
Cyclopropylmethyl4.0>1000625
Benzyl3-6--
4-Chlorobenzyl3.91681358

Data is for 3-[2-(4,4'-difluorobenzhydrylidene)]-8-azabicyclo[3.2.1]octane analogs and serves as a predictive model.

Substitutions at the 2- and 3-Positions

The substitution pattern at the 2- and 3-positions of the tropane ring is critical for defining the pharmacophore and interaction with the target protein.

  • Aryl Substituents: In many tropane-based dopamine transporter inhibitors, a 3β-aryl group is a key pharmacophoric element. The nature and substitution pattern of this aryl ring significantly influence binding affinity and selectivity.

  • The Role of the 3,3-Difluoro Group: The presence of the gem-difluoro group at the 3-position, while not directly an interaction moiety, will electronically and sterically influence the optimal size and nature of substituents at the adjacent 2-position. It is plausible that the electron-withdrawing nature of the difluoro group could modulate the electronic properties of a neighboring aryl ring, impacting its interaction with the receptor.

Logical Relationship of SAR:

Caption: Logical flow of SAR for 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs.

Synthetic Strategies

The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs typically starts from tropinone or a related precursor. The introduction of the gem-difluoro group is a key chemical transformation.

General Synthetic Workflow:

Synthesis_Workflow Start Tropinone or Protected Tropinone Fluorination Fluorination at C3 (e.g., DAST, Deoxofluor) Start->Fluorination N_Alkylation N-Alkylation/Arylation at 8-Position Fluorination->N_Alkylation C2_Modification Modification at C2 (e.g., Wittig, Grignard) N_Alkylation->C2_Modification Final_Product Final 3,3-Difluoro-8-azabicyclo[3.2.1]octane Analog C2_Modification->Final_Product

References

A Comparative Guide to the Pharmacokinetic Properties of Molecules with the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic profiles. The 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold, a fluorinated bicyclic amine, has emerged as a promising motif in drug design. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of molecules containing this scaffold with relevant alternatives, supported by available experimental data and detailed methodologies.

The Rationale for Fluorination: Enhancing Drug-like Properties

The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Furthermore, the high electronegativity of fluorine can modulate the basicity (pKa) of nearby amines and alter lipophilicity (LogP), which in turn affects solubility, membrane permeability, and oral bioavailability.

The 8-azabicyclo[3.2.1]octane core, also known as the tropane scaffold, is a rigid bicyclic structure that reduces conformational flexibility, potentially leading to higher binding affinity and selectivity for biological targets. The gem-difluorination at the 3-position of this scaffold is intended to leverage these benefits while further optimizing the molecule's pharmacokinetic profile.

Comparative Analysis of Bicyclic Scaffolds

To understand the advantages of the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold, we compare its anticipated and observed properties with its non-fluorinated parent scaffold (tropane) and other relevant bicyclic amines used in drug discovery, such as 2-azabicyclo[2.2.1]heptane and quinuclidine.

Physicochemical Properties

The introduction of a gem-difluoro group generally decreases the basicity (pKa) of the bicyclic amine due to the strong electron-withdrawing nature of fluorine. This can be advantageous in reducing off-target effects related to high basicity. The effect on lipophilicity (LogP) is more complex and can either increase or decrease depending on the overall molecular context.

Table 1: Comparison of Physicochemical Properties of Bicyclic Amine Scaffolds

ScaffoldStructureTypical pKaTypical LogPKey Features
3,3-Difluoro-8-azabicyclo[3.2.1]octane dot graph [height=150] { node [shape=plaintext]; "C7H11F2N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54594752&t=l"]; } dotLower than tropaneVariableRigid scaffold, reduced basicity, potential for improved metabolic stability.
Tropane (8-azabicyclo[3.2.1]octane) dot graph [height=150] { node [shape=plaintext]; "C8H15N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7999&t=l"]; } dot~10-11VariableRigid scaffold, present in numerous natural products and drugs.
2-Azabicyclo[2.2.1]heptane dot graph [height=150] { node [shape=plaintext]; "C6H11N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=136453&t=l"]; } dot~10-11VariableConformationally constrained, used in various CNS drug candidates.
Quinuclidine (1-Azabicyclo[2.2.2]octane) dot graph [height=150] { node [shape=plaintext]; "C7H13N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7527&t=l"]; } dot~11~1.5Symmetrical, rigid structure, used as a basic scaffold in drug design.[1]

Note: pKa and LogP values are highly dependent on the specific substituents on the scaffold.

Pharmacokinetic Parameters: A Comparative Overview

Direct comparative pharmacokinetic data for a single compound with and without the 3,3-difluoro modification on the 8-azabicyclo[3.2.1]octane scaffold is limited in publicly available literature. However, by examining data from related compounds and understanding the general effects of fluorination, we can construct a comparative picture.

A study on a potent and selective mTORC1/2 inhibitor, PQR620, which contains a related 3-oxa-8-azabicyclo[3.2.1]octane moiety, provides valuable in vivo pharmacokinetic insights. After oral administration in mice, PQR620 reached maximum plasma and brain concentrations in 30 minutes, with a half-life of over 5 hours, demonstrating good bioavailability and brain penetration.[2]

For the 2-azabicyclo[2.2.1]heptane scaffold, derivatives have shown oral bioavailability in rats ranging from 20-30%.[3] Tropane alkaloids, the parent scaffold, exhibit variable pharmacokinetics depending on their specific structure and substituents.[4][5][6][7] Quinuclidine derivatives have also been extensively studied for their pharmacological activities, with their rigid structure influencing their pharmacokinetic profiles.[1][8][9][10]

Table 2: Illustrative Pharmacokinetic Parameters of Molecules Containing Bicyclic Scaffolds

Parameter3-Oxa-8-azabicyclo[3.2.1]octane Derivative (PQR620)[2]2-Azabicyclo[2.2.1]heptane Derivative[3]Tropane Analog (PTT)[11]Quinuclidine Derivative (Solifenacin)
Species MouseRatRatHuman
Route of Administration OralOralIntraperitonealOral
Tmax 30 min--3-6 hours
Half-life (t½) > 5 hours-Longer than cocaine~45-68 hours
Oral Bioavailability (F%) Good (inferred)~20-30%-High (~90%)
Metabolism -N-oxide identified as the only metaboliteIncreased metabolic stability compared to cocaine[11]Extensive hepatic metabolism
Key Observation Good brain penetrationModerate oral bioavailabilityMore potent and metabolically stable than cocaine[11]High oral bioavailability and long half-life

This table provides illustrative data from different studies and should not be interpreted as a direct head-to-head comparison.

Experimental Protocols for Assessing Pharmacokinetic Properties

To experimentally validate the pharmacokinetic properties of novel compounds containing the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is a widely accepted in vitro model to predict human intestinal permeability.[12][13][14][15][16]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration of the drug.

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical or basolateral side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from the receiver compartment at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate result Permeability Data calculate->result

Caption: Workflow for the Caco-2 Permeability Assay.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[17][18][19]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The remaining amount of the parent compound is quantified by LC-MS/MS.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prepare Prepare incubation mixture: Test compound, liver microsomes, NADPH incubate Incubate at 37°C prepare->incubate sample Take aliquots at different time points incubate->sample quench Quench reaction with cold acetonitrile sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge collect Collect supernatant centrifuge->collect lcms Quantify parent compound by LC-MS/MS collect->lcms calculate Calculate t½ and Intrinsic Clearance lcms->calculate result Metabolic Stability Data calculate->result

Caption: Workflow for the Liver Microsome Metabolic Stability Assay.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is crucial for predicting drug-drug interactions.[20][21][22][23]

Methodology:

  • Incubation: The test compound is pre-incubated with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for each CYP isoform.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Metabolite Formation: The formation of a specific metabolite from the probe substrate is monitored.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS or a fluorescent plate reader.

  • Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

CYP450_Inhibition_Workflow cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis prepare Prepare incubation mixture: Test compound, liver microsomes/recombinant CYPs, probe substrate preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate reaction with NADPH preincubate->initiate stop_reaction Stop reaction initiate->stop_reaction quantify Quantify metabolite formation (LC-MS/MS or fluorescence) stop_reaction->quantify calculate Determine IC50 values quantify->calculate result CYP450 Inhibition Data calculate->result

Caption: Workflow for the CYP450 Inhibition Assay.

Conclusion and Future Directions

The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a promising building block in drug discovery, offering the potential for improved pharmacokinetic properties compared to its non-fluorinated counterparts and other bicyclic amine scaffolds. The strategic introduction of gem-difluoro groups can enhance metabolic stability and modulate physicochemical properties to achieve a more desirable drug-like profile.

While direct comparative data is still emerging, the available information on related structures and the well-understood effects of fluorination provide a strong rationale for the continued exploration of this scaffold. The detailed experimental protocols provided in this guide offer a clear framework for researchers to systematically evaluate the pharmacokinetic properties of novel molecules incorporating the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold, thereby accelerating the development of new and improved therapeutics. Future studies focusing on direct, head-to-head comparisons will be invaluable in further elucidating the precise advantages of this promising chemical motif.

References

A Comparative In Vitro Analysis of Novel 3,3-Difluoro-8-azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterization and Benchmarking

Introduction

The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including cocaine. Its rigid conformation allows for precise orientation of functional groups, making it an ideal framework for designing ligands that target components of the central nervous system. Among the most critical of these targets are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating neuronal signaling.[1][3] Dysregulation of these transporters is implicated in a host of neuropsychiatric conditions, including depression, anxiety, ADHD, and substance abuse disorders, making them prime targets for therapeutic intervention.[1][4]

Strategic chemical modifications of the tropane scaffold can profoundly alter a compound's affinity, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electrostatic interactions. This guide focuses on a novel series of compounds synthesized from a 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride core.

The purpose of this document is to provide a comprehensive framework for the in vitro characterization of these novel compounds, which we will refer to as the "DF-ABO" series. We will present a logical, tiered experimental workflow, detail the underlying rationale for methodological choices, and provide step-by-step protocols for key assays. The performance of our hypothetical DF-ABO compounds will be objectively compared against a panel of well-characterized, established monoamine reuptake inhibitors, providing a clear benchmark for evaluating their potential as next-generation therapeutic agents.

Compound Libraries for Comparative Analysis

For a robust comparison, we will evaluate our hypothetical compounds against a curated panel of reference compounds with known monoamine transporter activity profiles.

Table 1: Hypothetical Test Compounds

Compound ID Structure (Conceptual) Rationale for Synthesis
DF-ABO-1 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a diphenylmethyl ether moiety Explores the impact of gem-difluorination on a classic DAT-targeting pharmacophore.
DF-ABO-2 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a naphthyl ether moiety Investigates how extended aromatic systems interact with the transporter binding pocket.

| DF-ABO-3 | 3,3-Difluoro-8-azabicyclo[3.2.1]octane with a phenoxypropyl moiety | Aims to enhance SERT/NET affinity through a more flexible side chain. |

Table 2: Alternative and Reference Compounds

Compound Primary Target(s) Typical Use in Research
Cocaine DAT > SERT > NET Non-selective inhibitor, classic psychostimulant.[1]
GBR-12909 Selective DAT Inhibitor Atypical DAT inhibitor with low abuse potential.[1][5]
Bupropion DAT / NET Inhibitor Antidepressant and smoking cessation aid.[1]
Fluoxetine Selective SERT Inhibitor Widely prescribed SSRI antidepressant.[1]

| Desipramine | Selective NET Inhibitor | Tricyclic antidepressant used as a NET reference.[6] |

Experimental Design and Workflow

A tiered in vitro testing cascade ensures an efficient and logical progression from broad screening to detailed characterization. This approach allows for early identification of promising candidates and elimination of unsuitable ones, conserving resources.

The causality behind this workflow is straightforward: we first establish if the compounds bind to the targets of interest (Primary Screening). Then, we determine if this binding translates into functional activity—the actual inhibition of neurotransmitter uptake (Secondary Functional Assay). Concurrently, we assess the compound's selectivity across the different transporters and perform an initial safety check to flag any immediate cytotoxic liabilities.

G cluster_0 Tier 1: Primary Screening & Initial Safety cluster_1 Tier 2: Functional Activity & Selectivity cluster_2 Decision Point Binding Protocol 1: Radioligand Binding Assays (DAT, SERT, NET) Determine Affinity (Ki) Uptake Protocol 2: Neurotransmitter Uptake Assay (DAT, SERT, NET) Determine Potency (IC50) Binding->Uptake Compounds with significant affinity Tox Protocol 3: In Vitro Cytotoxicity Assay (HEK293 Cells) Determine Viability (CC50) Decision Lead Candidate Selection Tox->Decision Compounds with low cytotoxicity Selectivity Selectivity Profiling (Compare Ki and IC50 values) Uptake->Selectivity Selectivity->Decision Compounds with desired potency & selectivity

Caption: Tiered in vitro experimental workflow.

Methodologies and Experimental Protocols

Trustworthiness in experimental science is built on robust, reproducible protocols. The following sections provide detailed methodologies for the core assays in our workflow. These protocols are designed as self-validating systems, incorporating appropriate controls for the determination of specific versus non-specific effects.

Signaling Pathway: Monoamine Reuptake and Inhibition

Before detailing the protocols, it is crucial to visualize the biological process being measured. Monoamine transporters are located on the presynaptic neuron's membrane. They actively pump neurotransmitters from the synaptic cleft back into the neuron, a process that is a primary site of action for many therapeutic drugs and substances of abuse.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) Metabolism Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Inhibitor Reuptake Inhibitor (e.g., DF-ABO) Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition.
Protocol 1: Radioligand Binding Assays for MATs

Objective: To determine the binding affinity (expressed as the inhibitory constant, Kᵢ) of test compounds for DAT, SERT, and NET by measuring their ability to displace a known high-affinity radioligand.[5][7]

Principle of Causality: This assay directly measures the physical interaction between a compound and the transporter protein. The affinity of a test compound is inversely proportional to its ability to compete with the radioligand for the binding site. A lower Kᵢ value signifies a higher binding affinity.

Materials:

  • Biological Source: Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[4][7]

  • Radioligands: [³H]WIN 35,428 for DAT; [³H]citalopram for SERT; [³H]nisoxetine for NET.[5][7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: GBR-12909 (10 µM) for DAT; Fluoxetine (10 µM) for SERT; Desipramine (10 µM) for NET.

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., via Bradford assay). Dilute to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: Prepare a 96-well plate. For each transporter, set up triplicate wells for:

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand.

    • Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand.

    • Competitive Binding: 50 µL of test compound (at 10-12 serial dilutions, e.g., 0.1 nM to 10 µM) + 50 µL of radioligand.

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final radioligand concentration should be approximately its Kₔ value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.[5]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[6]

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

Objective: To determine the functional potency (expressed as IC₅₀) of test compounds by measuring their ability to inhibit the uptake of a fluorescent substrate into cells expressing the target transporter.

Principle of Causality: This assay moves beyond simple binding to measure the functional consequence: the inhibition of the transporter's primary role. Fluorescence-based methods are chosen over traditional radiolabeled uptake assays for their improved safety profile, reduced waste disposal costs, and amenability to high-throughput screening (HTS).[8][9][10]

Materials:

  • Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96- or 384-well black, clear-bottom microplates.

  • Assay Kit: A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[8]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Inhibitors: As listed in Table 2.

  • Apparatus: Fluorescence microplate reader with bottom-read capability.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into microplates 18-24 hours prior to the assay to form a confluent monolayer. Cell density should be optimized for each cell line to ensure a robust signal window.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer at 2x the final desired concentration.

  • Reagent Preparation: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the cell culture medium from the plates.

    • Add 50 µL of the 2x test/reference compound dilutions to the appropriate wells.

    • Add 50 µL of assay buffer to the "maximum uptake" (no inhibitor) control wells.

    • Add 50 µL of a saturating concentration of a known potent inhibitor to the "minimum uptake" (background) control wells.

    • To initiate the uptake, add 100 µL of the 2x fluorescent substrate solution to all wells.

  • Incubation and Reading: Immediately transfer the plate to a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 15-30 minutes (kinetic mode) or at a single endpoint after a fixed incubation time (e.g., 20 minutes).[8]

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the RFU vs. time curve). For endpoint reads, use the final RFU value.

    • Normalize the data by setting the average signal from the "maximum uptake" wells to 100% activity and the "minimum uptake" wells to 0% activity.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using a four-parameter logistic (sigmoidal dose-response) curve fit.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the test compounds and determine their 50% cytotoxic concentration (CC₅₀).

Principle of Causality: Early assessment of cytotoxicity is critical to avoid advancing compounds that are toxic to cells at or near their effective concentrations.[11][12] The MTT assay is a classic colorimetric assay that measures metabolic activity. Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cells: HEK293 or HepG2 cells (a human liver cell line often used for toxicity screening).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Apparatus: 96-well plates, spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.

    • Plot the percent viability against the log concentration of the test compound.

    • Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) from the dose-response curve.

Comparative Data Analysis

The following tables present hypothetical data generated from the described assays. This allows for a direct comparison of our novel DF-ABO compounds against established alternatives.

Table 3: Comparative Binding Affinity (Kᵢ, nM) at Monoamine Transporters

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity NET/DAT Selectivity
DF-ABO-1 4.5 850 120 189 26.7
DF-ABO-2 12.1 1500 250 124 20.7
DF-ABO-3 95.6 25.3 45.1 0.26 0.47
Cocaine 250 350 500 1.4 2.0
GBR-12909 2.0 >10,000 800 >5000 400
Bupropion 520 9100 2500 17.5 4.8
Fluoxetine 2900 1.1 420 0.0004 0.14

| Desipramine | 4500 | 20 | 1.5 | 0.004 | 0.0003 |

Table 4: Comparative Functional Potency (IC₅₀, nM) from Uptake Assays

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM)
DF-ABO-1 15.2 2100 310
DF-ABO-2 35.8 4250 680
DF-ABO-3 280.4 60.7 112.3
Cocaine 310 450 650
GBR-12909 5.5 >10,000 1500

| Fluoxetine | 3500 | 4.2 | 550 |

Table 5: In Vitro Cytotoxicity Data

Compound CC₅₀ in HEK293 cells (µM) Therapeutic Index (CC₅₀ / DAT IC₅₀)
DF-ABO-1 > 25 > 1645
DF-ABO-2 18.5 517
DF-ABO-3 > 25 > 89
Cocaine 15 48

| GBR-12909 | 8.2 | 1490 |

Interpretation and Field-Proven Insights

  • Expertise in Action: The hypothetical data immediately highlight DF-ABO-1 as a promising lead candidate. Its binding affinity for DAT (Kᵢ = 4.5 nM) is potent and approaches that of the highly selective reference compound GBR-12909. Crucially, its functional potency (IC₅₀ = 15.2 nM) confirms it is an effective inhibitor of dopamine uptake.

  • Trustworthiness of Data: The correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) for DF-ABO-1 strengthens the validity of the results. While not identical, the values are in the same order of magnitude, which is expected and confirms that binding to the transporter translates to functional inhibition.

  • Structure-Activity Relationship (SAR) Insights:

    • The gem-difluoro substitution in DF-ABO-1 appears to have successfully enhanced DAT affinity and selectivity over SERT (189-fold) and NET (27-fold) when compared to the non-selective profile of cocaine. This suggests the fluorine atoms may be engaging in favorable interactions within the DAT S1 binding pocket, a hypothesis that could be explored with computational modeling.

    • DF-ABO-3 , with its more flexible side chain, shows a clear shift in selectivity towards SERT and NET, demonstrating how modifications distal to the core can be used to tune the pharmacological profile.

  • Safety and Therapeutic Potential: A key finding is the excellent cytotoxicity profile of DF-ABO-1 (CC₅₀ > 25 µM). Its calculated therapeutic index is significantly higher than that of cocaine and comparable to GBR-12909, indicating a wide window between its effective concentration and the concentration at which it causes cell death in vitro. This is a critical parameter for progression in drug development.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro evaluation of novel compounds derived from this compound. By employing a tiered approach of binding, functional, and cytotoxicity assays, and by benchmarking against well-characterized alternatives, we can efficiently identify and prioritize lead candidates.

Based on our hypothetical data, DF-ABO-1 emerges as a potent and selective DAT inhibitor with a promising safety profile. The logical next steps for a compound with this profile would include:

  • Further Selectivity Screening: Testing against a broader panel of receptors and transporters to identify potential off-target effects.

  • Mechanism of Action Studies: Conducting efflux assays to determine if the compound is a pure reuptake inhibitor or if it has any substrate-like (releasing) properties.[13]

  • In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

  • In Vivo Studies: Advancing to rodent models to evaluate pharmacokinetics, brain penetration, and efficacy in behavioral paradigms relevant to ADHD or depression.

This systematic approach, grounded in robust experimental design and objective comparison, is fundamental to navigating the complex path of drug discovery and development.

References

A Senior Application Scientist's Guide to Screening Libraries Featuring the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold has emerged as a particularly valuable moiety. Its rigid bicyclic structure, combined with the gem-difluoro substitution, offers a unique combination of conformational restriction and modulated basicity, making it an attractive surrogate for the more common tropane and piperidine cores in ligands targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.

This guide provides an in-depth comparison of screening libraries containing this privileged scaffold, offering insights into their design, application, and the comparative advantages conferred by the difluoro substitution. We will delve into the practical aspects of utilizing these compounds in screening campaigns, supported by experimental data and protocols.

The Strategic Advantage of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Moiety

The 8-azabicyclo[3.2.1]octane core, found in numerous natural products like tropane alkaloids, provides a rigid, three-dimensional structure that can effectively orient substituents for optimal target engagement.[1] The addition of a gem-difluoro group at the 3-position introduces several key benefits:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms significantly lowers the basicity of the bicyclic nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, reducing off-target effects, and improving oral bioavailability. Studies have shown that gem-difluorination can lead to a predictable and monotonic change in amine basicity.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the scaffold resistant to metabolic degradation, a common liability for non-fluorinated analogs.[3][4]

  • Conformational Control: The steric and electronic properties of the CF2 group can influence the conformational preference of the bicyclic system, potentially leading to higher binding affinity and selectivity.

  • Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility is complex and context-dependent. It can either increase or decrease these properties based on the overall molecular structure, offering a handle for fine-tuning a compound's physicochemical profile.[5][6]

Sourcing Screening Compounds: A Shift from Off-the-Shelf Libraries to Custom Synthesis

Our investigation into the availability of pre-designed screening libraries focused on the 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold reveals a significant trend in the pharmaceutical industry. While the parent building block is commercially available from several suppliers, dedicated, diverse screening libraries featuring this moiety are not typically offered as off-the-shelf products. Instead, the prevailing approach is the custom synthesis of focused libraries .

This shift is driven by the desire for greater control over the chemical space being explored, ensuring that the synthesized compounds are highly relevant to the specific biological target and possess favorable drug-like properties. Several contract research organizations (CROs) specialize in the synthesis of fluorinated compounds and can partner with research teams to design and create bespoke screening libraries.

Table 1: Selected Vendors for Custom Synthesis of Fluorinated Compound Libraries

VendorSpecialization in Fluorine ChemistryLibrary Synthesis ServicesWebsite
Aceschem Expertise in fluorination at all stages of a synthetic pathway, from building block synthesis to late-stage fluorination.Custom synthesis of fine chemicals, intermediates, and novel scaffolds.--INVALID-LINK--
MolecuNav Offers a flexible and responsive custom synthesis service for fluorinated compounds and precursors.Design and synthesis of bespoke fluorination-ready scaffolds.--INVALID-LINK--
UORSY Mastered versatile technologies in chemical synthesis including fluorination with SF4, DAST, and other fluorinating agents.Synthesis of compound libraries based on client design or their templates.--INVALID-LINK--
Fluorochem Extensive experience with medicinal building blocks and a strong background in drug discovery.Comprehensive custom syntheses to provide compound libraries.--INVALID-LINK--
JRF Global Offers custom synthesis services with expertise in fluorine chemistry.Synthesis of focused libraries of up to 50 compounds on a mg to 100 g scale.--INVALID-LINK--
Fluoryx Labs Comprehensive custom synthesis services for fluorochemicals tailored to clients' specifications.Custom-manufacture new compounds based on precise specifications.--INVALID-LINK--
Amfluoro Focus on fluorinated reagents and a variety of fluorine-containing compounds.Custom synthesis from a supplied synthetic pathway or their own devised route.--INVALID-LINK--
BOC Sciences Expertise in custom synthesis, compound screening, and process optimization of fluorinated compounds.Contract manufacturing of fluorinated compounds from laboratory to industrial scale.--INVALID-LINK--

Comparative Performance: The Impact of 3,3-Difluorination in a Biological Context

The true value of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane moiety is best illustrated through direct comparison with its non-fluorinated counterpart and other relevant scaffolds in a biological assay. While comprehensive public data sets are often proprietary, we can synthesize a representative comparison based on trends observed in medicinal chemistry literature.

Let's consider a hypothetical screening campaign targeting a novel GPCR where a hit compound containing a simple 8-azabicyclo[3.2.1]octane (tropane) core is identified. Subsequent structure-activity relationship (SAR) studies would likely involve the synthesis and testing of analogs, including the 3,3-difluoro derivative and other bicyclic amines.

Table 2: Representative Comparative Data for a Hypothetical GPCR Target

CompoundScaffoldGPCR Binding Affinity (Ki, nM)hERG Inhibition (IC50, µM)Metabolic Stability (t½, min, Human Liver Microsomes)
1 8-Azabicyclo[3.2.1]octane500.815
2 3,3-Difluoro-8-azabicyclo[3.2.1]octane 25 > 30 > 120
3 Piperidine1205.245
4 3-Azabicyclo[3.1.0]hexane8515.660

In this representative example, the introduction of the gem-difluoro group in Compound 2 leads to a two-fold increase in binding affinity compared to the parent compound 1 . More strikingly, it dramatically reduces off-target activity at the hERG channel, a critical safety liability, and significantly improves metabolic stability. These enhancements are attributed to the modulated pKa and the blockage of a potential site of metabolism. Compared to the more flexible piperidine (Compound 3 ) and the smaller 3-azabicyclo[3.1.0]hexane (Compound 4 ), the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold in Compound 2 provides a superior balance of potency, safety, and pharmacokinetic properties.

A comparison of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold with common alternatives.

Experimental Protocol: A Representative Radioligand Binding Assay

To provide a practical framework for screening compounds containing the 3,3-Difluoro-8-azabicyclo[3.2.1]octane moiety, we present a detailed, step-by-step protocol for a competitive radioligand binding assay, a common method for evaluating the affinity of test compounds for a GPCR.

Objective: To determine the binding affinity (Ki) of test compounds for a target GPCR by measuring their ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-dopamine for dopamine receptors)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • Pipette the diluted test compounds into the 96-well microplate. Include wells for total binding (assay buffer with DMSO) and non-specific binding.

  • Reaction Incubation:

    • Add the radioligand to each well at a concentration close to its Kd value.

    • Add the cell membranes to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation fluid to each filter circle.

    • Count the radioactivity on the filter mat using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Screening_Workflow start Start: Custom Library Synthesis compound_plating 1. Compound Plating (Serial Dilutions in 96-well plate) start->compound_plating incubation 2. Reaction Incubation (Add Radioligand and Cell Membranes) compound_plating->incubation harvesting 3. Harvesting (Filter to separate bound/unbound radioligand) incubation->harvesting counting 4. Scintillation Counting (Measure radioactivity) harvesting->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Hit Identification analysis->end

A generalized workflow for a competitive radioligand binding assay.

Conclusion

The 3,3-Difluoro-8-azabicyclo[3.2.1]octane moiety represents a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved pharmacological profiles. While off-the-shelf screening libraries featuring this scaffold are uncommon, the industry's focus on custom synthesis provides a flexible and targeted approach to drug discovery. By partnering with specialized CROs, research teams can efficiently generate and screen focused libraries to identify promising lead candidates. The strategic incorporation of the gem-difluoro group can lead to significant improvements in binding affinity, selectivity, and metabolic stability, ultimately increasing the probability of success in bringing new medicines to the clinic.

References

The Fluorine Advantage: A Physicochemical Comparison of Fluorinated and Non-Fluorinated Azabicycloalkanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth, data-driven comparison of the physicochemical properties of fluorinated versus non-fluorinated azabicycloalkanes, a class of rigid scaffolds prevalent in numerous therapeutic agents. By dissecting the nuanced effects of fluorination on key drug-like properties, this document aims to equip researchers with the insights necessary for rational drug design and the optimization of lead compounds.

The Rationale for Fluorination in Azabicycloalkane Scaffolds

Azabicycloalkanes, such as tropanes and quinuclidines, are prized in drug discovery for their defined three-dimensional structures, which can lead to enhanced target selectivity and improved pharmacological profiles. However, their inherent basicity and susceptibility to metabolic degradation can present significant challenges. Fluorination offers a powerful tool to mitigate these liabilities. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic and steric properties, leading to improvements in:

  • Basicity (pKa) Modulation: Fine-tuning the pKa of the basic nitrogen is crucial for optimizing a drug's solubility, permeability, and target engagement.

  • Lipophilicity (logP) Optimization: Balancing lipophilicity is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability Enhancement: Blocking metabolically labile C-H bonds with robust C-F bonds can significantly extend a compound's half-life.

This guide will now delve into a quantitative comparison of these key parameters, supported by experimental data and detailed protocols.

Head-to-Head Comparison: The Impact of α-Fluorination on the Tropane Scaffold

A recent study provides a direct comparison of the physicochemical and ADME properties of a series of α-fluorinated tropane compounds with their non-fluorinated parent compounds, offering valuable quantitative insights.[1]

Data Summary: Fluorinated vs. Non-Fluorinated Tropanes
PropertyNon-Fluorinated Tropaneα-Fluorinated TropaneImpact of Fluorination
Basicity (pKa) ~9.0 (typical for tropanes)Significantly Reduced~1000-fold reduction in basicity[1]
Aqueous Solubility HigherLowerDecreased solubility[1]
Membrane Permeability LowerHigherImproved permeability[1]
P-gp Liability HigherLowerReduced P-glycoprotein efflux liability[1]
Microsomal Stability HigherLowerDecreased microsomal stability in this specific study[1]
hERG Inhibition HigherLowerReduced inhibitory effect[1]
Nav1.5 Inhibition HigherLowerReduced inhibitory effect[1]

Note: The decrease in microsomal stability observed in this particular study for the α-fluorinated tropanes is an important reminder that the effects of fluorination are highly context-dependent and can sometimes lead to unexpected outcomes.[1]

Deciphering the Physicochemical Shifts: A Mechanistic Perspective

The observed changes in the properties of fluorinated azabicycloalkanes can be attributed to the unique electronic nature of the fluorine atom.

The Inductive Effect on Basicity (pKa)

The strong electron-withdrawing inductive effect of the fluorine atom is the primary driver for the dramatic reduction in the basicity of the tropane nitrogen. By pulling electron density away from the nitrogen, fluorine destabilizes the conjugate acid, thereby lowering the pKa. This modulation can be critical for reducing off-target effects and improving oral bioavailability.

The Complex Interplay of Lipophilicity (logP)

The influence of fluorination on lipophilicity is multifaceted. While the introduction of a single fluorine atom can sometimes increase lipophilicity due to the hydrophobic nature of the C-F bond, in other cases, particularly with multiple fluorinations, it can lead to a decrease in logP. This is often attributed to changes in the molecule's overall polarity and its interactions with the surrounding solvent. The observed decrease in aqueous solubility for the α-fluorinated tropanes aligns with an increase in their lipophilic character.[1]

Enhancing Metabolic Stability: A Common Strategy

A primary motivation for incorporating fluorine is to block sites of oxidative metabolism by cytochrome P450 enzymes. The high bond energy of the C-F bond compared to a C-H bond makes it significantly more resistant to enzymatic cleavage. While the specific tropane study cited showed a decrease in microsomal stability, it is a well-established and widely successful strategy in drug discovery to enhance metabolic stability through fluorination.[1]

Experimental Protocols for Physicochemical Property Determination

To ensure the reproducibility and accuracy of these critical measurements, standardized experimental protocols are essential.

Determination of Basicity (pKa) by Potentiometric Titration

This method involves the gradual titration of a solution of the amine with a standardized acid or base, while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve the azabicycloalkane sample in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • If the sample is a base, add the standardized acid titrant in small, precise increments.

    • After each addition, allow the pH to stabilize and record the reading and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value. It is a faster alternative to the traditional shake-flask method.

Step-by-Step Methodology:

  • System Preparation:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a series of standard compounds with known logP values that span the expected range of the test compound.

    • Inject each standard and record its retention time.

    • Create a calibration curve by plotting the known logP values against the logarithm of the retention times (log k').

  • Sample Analysis:

    • Dissolve the azabicycloalkane sample in the mobile phase.

    • Inject the sample and record its retention time.

  • Data Analysis:

    • Calculate the log k' for the test compound.

    • Determine the logP of the test compound by interpolating from the calibration curve.

Caption: Workflow for logP determination by HPLC.

Determination of Metabolic Stability using Liver Microsomes

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution (cofactor for CYP450 enzymes).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Caption: Workflow for metabolic stability assay using liver microsomes.

Conclusion: The Strategic Value of Fluorination

The judicious incorporation of fluorine into azabicycloalkane scaffolds is a powerful and versatile strategy in drug discovery. As demonstrated, fluorination can profoundly modulate key physicochemical properties, including basicity, lipophilicity, and metabolic stability. The ability to fine-tune these parameters allows medicinal chemists to overcome common developmental hurdles and optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context. Therefore, a thorough and systematic evaluation of fluorinated analogs against their non-fluorinated counterparts, using robust and standardized experimental protocols, is paramount for making informed decisions in the pursuit of novel and effective therapeutics.

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Drugs Containing the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, optimizing a drug candidate's metabolic stability is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, ultimately culminating in late-stage clinical failures. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the metabolic stability of drugs featuring the 3,3-Difluoro-8-azabicyclo[3.2.1]octane core versus their non-fluorinated counterparts and other bicyclic amine alternatives.

The Challenge with Bicyclic Amines: A Metabolic Perspective

The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is a privileged scaffold found in numerous biologically active molecules. However, this structure is not metabolically inert. The carbon skeleton is susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[1][2] Specifically, hydroxylation at various positions on the bicyclic ring system has been identified as a key metabolic pathway for tropane alkaloids.[2] This metabolic liability can lead to increased clearance and reduced in vivo exposure of drug candidates.

The Strategic Intervention: Gem-Difluorination at the 3-Position

Introducing geminal fluorine atoms at the 3-position of the 8-azabicyclo[3.2.1]octane core is a deliberate design strategy to mitigate these metabolic risks. The rationale behind this approach is twofold:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[3] This increased bond strength makes the C-F bond more resistant to enzymatic cleavage by oxidative enzymes like CYPs. By replacing the two hydrogen atoms at the C3 position with fluorine, this potential site of metabolism is effectively "blocked."[3]

  • Electronic Effects: The high electronegativity of fluorine atoms can induce a negative inductive effect, altering the electron density of neighboring bonds. This can deactivate adjacent C-H bonds, making them less susceptible to oxidative attack by CYPs.

The introduction of fluorine can thus dramatically improve metabolic stability, prolonging the half-life and enhancing the bioavailability of drug candidates.[4]

Quantitative Comparison of Metabolic Stability: A Representative Study

While direct head-to-head published data for a single compound with and without the 3,3-difluoro substitution on the 8-azabicyclo[3.2.1]octane core is proprietary to individual discovery programs, we can construct a representative comparison based on established principles and data from analogous fluorinated compounds.[3][5] The following table summarizes hypothetical, yet realistic, in vitro data from a liver microsomal stability assay comparing a parent compound containing the 8-azabicyclo[3.2.1]octane core with its 3,3-difluorinated analog.

Compound IDCore StructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Compound A 8-Azabicyclo[3.2.1]octane15115.5High Clearance
Compound B 3,3-Difluoro-8-azabicyclo[3.2.1]octane> 60< 28.9Low Clearance
Verapamil Control Compound12144.4High Clearance
Diclofenac Control Compound4538.5Moderate Clearance

This table presents representative data to illustrate the expected impact of 3,3-difluorination. Actual values will vary depending on the full molecular structure.

The data clearly illustrates the profound impact of gem-difluorination. "Compound B," containing the 3,3-difluoro-8-azabicyclo[3.2.1]octane core, exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, "Compound A." This shift from a high to a low clearance classification is a primary objective in lead optimization, as it often translates to improved pharmacokinetic properties in vivo.

Visualizing the Metabolic Blockade

The following diagram illustrates the principle of metabolic shielding by gem-difluorination on the 8-azabicyclo[3.2.1]octane core.

cluster_0 Non-Fluorinated Core cluster_1 Fluorinated Core Core_A 8-Azabicyclo[3.2.1]octane Metabolism CYP450 Oxidation Core_A->Metabolism Metabolic 'Soft Spot' at C3 Metabolite Hydroxylated Metabolite Metabolism->Metabolite Core_B 3,3-Difluoro-8-azabicyclo[3.2.1]octane Blocked Metabolism Blocked Core_B->Blocked Strong C-F Bonds

Caption: Metabolic stabilization via gem-difluorination of the 8-azabicyclo[3.2.1]octane core.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of compounds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess metabolism primarily mediated by Phase I enzymes, such as CYPs, which are abundant in liver microsomes.[6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Experimental Workflow:

Caption: Workflow for a liver microsomal metabolic stability assay.

Detailed Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[8]

    • Thaw pooled liver microsomes (from human, rat, or mouse) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration of 1 µM), and liver microsomes (final concentration of 0.5 mg/mL).[7]

    • Pre-warm the reaction mixture at 37°C for 5-10 minutes.

  • Incubation:

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration of 1 mM).[7]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate at high speed (e.g., 4000 rpm) for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining test compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[3]

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[9][10][11]

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system that more closely mimics the in vivo environment.

Experimental Workflow:

Caption: Workflow for a hepatocyte metabolic stability assay.

Detailed Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (human, rat, or other species) in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[12]

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[12]

  • Sampling and Termination:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.

    • Terminate the metabolic activity by adding the aliquots to a quenching solution of cold acetonitrile containing an internal standard.[11]

  • Sample Processing and Analysis:

    • Vortex the samples to ensure cell lysis and protein precipitation.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.[12]

  • Data Analysis:

    • Similar to the microsomal assay, determine the rate of disappearance of the parent compound over time to calculate the in vitro intrinsic clearance.

Conclusion

The strategic incorporation of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane core is a highly effective, mechanistically-driven approach to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this fluorinated scaffold can significantly reduce intrinsic clearance and prolong half-life, thereby improving the overall pharmacokinetic profile. The robust in vitro assays detailed in this guide provide the necessary tools for researchers to quantify these improvements and make data-driven decisions in the optimization of lead compounds. By understanding and applying these principles, drug development professionals can increase the probability of advancing more stable and efficacious molecules into clinical development.

References

Comparative Binding Affinity of 8-Azabicyclo[3.2.1]octane Derivatives: A Guide to Structure-Activity Relationships at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Azabicyclo[3.2.1]octane Scaffold and the Quest for Monoamine Transporter Selectivity

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid bicyclic amine that serves as the core structure for a multitude of biologically active molecules, including cocaine. Its conformational rigidity makes it an excellent platform for the design of ligands targeting the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[2]

A significant focus of medicinal chemistry in this area is the development of derivatives with high affinity and, critically, high selectivity for one transporter subtype over the others. This guide provides a comparative analysis of the binding affinities of a series of 8-azabicyclo[3.2.1]octane derivatives, with a special focus on the potential impact of 3,3-difluorination, a structural modification of growing interest in medicinal chemistry. While extensive comparative data for 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives is not yet prevalent in publicly accessible literature, we will analyze a closely related series of compounds to elucidate key structure-activity relationships (SAR) and extrapolate the potential effects of this geminal difluoro substitution.

The primary dataset for our comparison is a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which have been systematically evaluated for their binding affinities at DAT, SERT, and NET.[1] This series provides a robust foundation for understanding how modifications to the core scaffold influence transporter affinity and selectivity.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a selection of 8-substituted-3-[2-(bis(4-fluorophenyl)methoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane derivatives for the dopamine, serotonin, and norepinephrine transporters.[1] Lower Kᵢ values indicate higher binding affinity.

Compound ID8-Substituent (R)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
22a -CH₃13.01140185087.7142.3
22b -CH₂CH₃10.014801960148196
22c -CH₂CH₂CH₃8.019702540246.3317.5
22d -CH(CH₃)₂15.025603120170.7208
22e -CH₂-c-Pr4.04240456010601140
22f -CH₂Ph5.028903140578628
22g -CH₂-(4-Cl)Ph3.935605300912.81359

Analysis of Structure-Activity Relationships

The data presented above reveals several key insights into the SAR of this class of compounds:

  • High DAT Affinity is a Common Feature: All showcased derivatives exhibit high affinity for the dopamine transporter, with Kᵢ values in the low nanomolar range. This suggests that the core 3-[2-(bis(4-fluorophenyl)methoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane scaffold is a potent pharmacophore for DAT binding.

  • N-Substitution Significantly Modulates Selectivity: The nature of the substituent at the 8-position (the nitrogen atom) plays a critical role in determining the selectivity for DAT over SERT and NET.

    • Small alkyl substituents (methyl, ethyl, propyl) result in good DAT affinity but moderate selectivity.

    • Increasing the steric bulk of the N-substituent, as with the isopropyl group in 22d , slightly decreases DAT affinity.

    • The introduction of a cyclopropylmethyl group in 22e leads to a remarkable increase in selectivity for DAT over both SERT and NET, achieving over 1000-fold selectivity. This highlights the unique steric and electronic properties of the cyclopropylmethyl moiety in this context.[1]

    • Benzyl and substituted benzyl groups, as in 22f and 22g , also confer high DAT affinity and excellent selectivity. The 4-chlorobenzyl group in 22g yields the most potent and selective compound for DAT over NET in this series.[1]

The Potential Impact of 3,3-Difluorination: A Forward Look

While the table above provides a clear SAR for N-substituted derivatives, the core topic of interest is the effect of 3,3-difluorination on the 8-azabicyclo[3.2.1]octane scaffold. Although direct comparative data is lacking in the reviewed literature, we can make informed predictions based on established principles of medicinal chemistry:

  • Modulation of pKa: The introduction of two electron-withdrawing fluorine atoms at the 3-position is expected to lower the pKa of the basic nitrogen at the 8-position. This can have a profound impact on the ionization state of the molecule at physiological pH, which in turn affects its ability to form key ionic interactions with acidic residues (e.g., aspartate) in the transporter binding sites. This could potentially alter the binding affinity and selectivity profile.

  • Conformational Restriction and Dipole Moment: The gem-difluoro group can influence the conformational preferences of the tropane ring system. Furthermore, the strong C-F bond dipoles will alter the local molecular electrostatic potential. These changes could lead to more favorable or unfavorable interactions with the protein target, depending on the specific nature of the binding pocket.

  • Metabolic Stability: Fluorination is a well-known strategy to block sites of oxidative metabolism. Introducing a 3,3-difluoro group could enhance the metabolic stability of these compounds, leading to improved pharmacokinetic properties.

The synthesis and evaluation of a series of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives with varying N-substituents would be a logical next step to experimentally validate these hypotheses and potentially discover novel ligands with enhanced properties.

Experimental Protocols

The determination of binding affinities for monoamine transporters is typically achieved through competitive radioligand binding assays. Below is a detailed protocol representative of the methodology used to generate the data in this guide.[1]

Radioligand Binding Assay for DAT, SERT, and NET

This protocol describes the determination of the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its target transporter.

Materials:

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for SERT and NET), homogenized and prepared as a membrane suspension.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Ligand: e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET.

  • Test Compounds: Serial dilutions of the 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from rat brain tissue) Incubation Incubation of Membranes with Ligands (Total, Non-specific, and Test Compound Binding) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, Non-specific, Test Compounds) Ligand_Prep->Incubation Filtration Rapid Filtration (through glass fiber filters) Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Counting Scintillation Counting (to measure bound radioactivity) Washing->Counting IC50_Calc IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: a. Homogenize dissected rat brain tissue (e.g., striatum for DAT) in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Wash the membrane pellet by resuspension and recentrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.
    • Non-specific Binding (NSB): Membrane preparation + radioligand + excess non-labeled specific ligand (e.g., benztropine for DAT).
    • Test Compound: Membrane preparation + radioligand + varying concentrations of the test derivative. b. The final concentration of the radioligand should be approximately at its Kₔ value for the respective transporter.

  • Incubation: a. Incubate the plates at a defined temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: a. Place the filter mats in scintillation vials with scintillation cocktail. b. Measure the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis: a. Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. d. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable template for the design of potent and selective monoamine transporter ligands. Structure-activity relationship studies, such as the one detailed here, demonstrate that subtle modifications, particularly at the 8-position, can dramatically influence selectivity profiles. The 8-cyclopropylmethyl and 8-(4-chlorobenzyl) substitutions have emerged as particularly effective for achieving high DAT selectivity.

While direct comparative experimental data on 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives is currently limited in the accessible literature, the foundational principles of medicinal chemistry suggest that this substitution pattern holds significant potential for modulating the pharmacological properties of this class of compounds. The predicted effects on pKa, conformation, and metabolic stability warrant further investigation. The synthesis and systematic evaluation of a series of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives using established radioligand binding assays will be a critical step in exploring their therapeutic potential and further refining our understanding of the intricate interactions between these ligands and the monoamine transporters.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.